molecular formula C16H19ClN2S B589797 rac N-Demethyl Promethazine Hydrochloride CAS No. 60113-77-1

rac N-Demethyl Promethazine Hydrochloride

カタログ番号: B589797
CAS番号: 60113-77-1
分子量: 306.9 g/mol
InChIキー: DJGGTRGRXVNMMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac N-Demethyl Promethazine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H19ClN2S and its molecular weight is 306.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,12,17H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGTRGRXVNMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747473
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60113-77-1
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: rac N-Demethyl Promethazine Hydrochloride (CAS 60113-77-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac N-Demethyl Promethazine Hydrochloride, also known as Norpromethazine Hydrochloride, is a primary metabolite of the first-generation antihistamine, promethazine.[1] As a significant biotransformation product, it is crucial for understanding the pharmacokinetics, pharmacodynamics, and overall safety profile of its parent compound. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, purification, analytical methodologies, and pharmacological profile.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
CAS Number 60113-77-1[2][3]
Molecular Formula C₁₆H₁₉ClN₂S[2][4]
Molecular Weight 306.85 g/mol [2][4]
IUPAC Name N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine;hydrochloride[2]
Synonyms Norpromethazine Hydrochloride, Promethazine Impurity C[1][5]
Appearance White to Off-White Solid[6]
Melting Point 230-232°C (decomposes)[4][6]
Solubility Slightly soluble in DMSO, Methanol, and Water.[6]
Storage Temperature Refrigerator (+2 to +8 °C)[6][7]

Metabolism and Synthesis

Metabolic Pathway

rac N-Demethyl Promethazine is a major metabolite of promethazine, formed primarily in the liver. The N-demethylation is a phase I metabolic reaction catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being the principal enzyme responsible for this transformation.[8][9] This metabolic process is a key factor in the clearance and overall pharmacological effect of promethazine.[10][11]

Metabolic Pathway of Promethazine Promethazine Promethazine NDemethylpromethazine rac N-Demethyl Promethazine Promethazine->NDemethylpromethazine N-Demethylation CYP2D6 CYP2D6 (Liver Microsomes) CYP2D6->Promethazine

Caption: Metabolic conversion of Promethazine to N-Demethyl Promethazine.

Representative Synthesis Protocol

Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine (Free Base)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine (1 equivalent) in a suitable anhydrous solvent such as toluene.

  • Add a strong base, for example, sodium amide (NaNH₂) or sodium hydride (NaH) (1.1 equivalents), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation of the phenothiazine nitrogen.

  • To the resulting solution, add 1-chloro-N-methylpropan-2-amine (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude free base of N-Demethyl Promethazine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a suitable organic solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.

Purification

The crude product can be purified by recrystallization.

Representative Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methodologies

A variety of analytical techniques can be employed for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of promethazine and its metabolites.[12][13][14]

Representative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 7.0).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at 254 nm.[13]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the analysis of rac N-Demethyl Promethazine HCl by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Representative GC-MS Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of ~150°C, ramped up to ~300°C.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the molecule. Expected signals would correspond to the protons and carbons of the phenothiazine ring system and the N-methyl-aminopropyl side chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching would be expected.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The exact mass can be determined using high-resolution mass spectrometry.[2]

Pharmacological Properties

The pharmacological profile of rac N-Demethyl Promethazine is not as extensively studied as its parent compound, promethazine. However, as a primary metabolite, it is expected to exhibit some of the pharmacological activities of promethazine, potentially with different potencies.

Mechanism of Action

Promethazine exerts its effects by antagonizing several receptors, including histamine H1, dopamine D2, muscarinic, and alpha-adrenergic receptors.[15][16] It is plausible that N-Demethyl Promethazine retains some of these activities. The antihistaminic action is due to the blockade of H1 receptors.[17] The sedative and antiemetic effects are attributed to its actions on central histaminergic and dopaminergic receptors.[17]

Receptor Binding Profile

Detailed receptor binding affinity data specifically for rac N-Demethyl Promethazine is limited. However, the N-demethylation of other phenothiazines can alter their receptor binding profiles. It is anticipated that N-Demethyl Promethazine would still possess affinity for histamine and dopamine receptors, though the potency may differ from that of promethazine.

Signaling Pathways

Promethazine has been shown to interact with several signaling pathways. For instance, it can suppress the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation.[8] The extent to which N-Demethyl Promethazine modulates these or other signaling pathways requires further investigation.

Promethazine_Signaling cluster_receptors Receptor Antagonism cluster_effects Pharmacological Effects Promethazine Promethazine / N-Demethyl Promethazine H1 Histamine H1 Receptor Promethazine->H1 Blocks D2 Dopamine D2 Receptor Promethazine->D2 Blocks Muscarinic Muscarinic Receptors Promethazine->Muscarinic Blocks Alpha α-Adrenergic Receptors Promethazine->Alpha Blocks Antihistaminic Antihistaminic Effect H1->Antihistaminic Sedative Sedative Effect H1->Sedative Antiemetic Antiemetic Effect D2->Antiemetic Muscarinic->Sedative

Caption: Postulated receptor targets and effects of Promethazine and its metabolite.

Conclusion

This compound is a key metabolite of promethazine, playing a significant role in its overall pharmacology. This technical guide has provided a detailed overview of its physicochemical properties, metabolic formation, representative synthesis and purification protocols, and analytical methodologies. While its specific pharmacological profile warrants further investigation, its structural similarity to promethazine suggests a comparable, though potentially quantitatively different, interaction with various receptors and signaling pathways. The information presented here serves as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and analytical chemistry.

References

An In-depth Technical Guide to Norpromethazine Hydrochloride: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpromeazine hydrochloride, also known as N-demethylpromethazine, is a significant metabolite of the first-generation antihistamine, promethazine.[1] As a phenothiazine derivative, it shares the characteristic tricyclic structure that is fundamental to the pharmacological activity of this class of compounds. Understanding the chemical structure and synthesis of norpromethazine hydrochloride is crucial for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. This technical guide provides a comprehensive overview of its chemical properties and outlines plausible synthetic routes based on established chemical principles for phenothiazine derivatives.

Chemical Structure and Physicochemical Properties

Norpromeazine hydrochloride is the hydrochloride salt of the N-demethylated form of promethazine. The core structure consists of a phenothiazine ring system, where two benzene rings are fused to a central 1,4-thiazine ring. An N-methyl-2-aminopropyl side chain is attached to the nitrogen atom of the phenothiazine ring.

Table 1: Physicochemical Properties of Norpromethazine Hydrochloride

PropertyValueReference
Formal Name N,α-dimethyl-10H-phenothiazine-10-ethanamine, monohydrochloride[1]
Synonyms Norpromethazine, N-demethyl Promethazine, DMPZ[1]
CAS Number 60113-77-1[1]
Molecular Formula C₁₆H₁₈N₂S • HCl[1]
Molecular Weight 306.9 g/mol [1]
SMILES CC(NC)CN1C2=C(C=CC=C2)SC3=CC=CC=C31.Cl[1]
InChI Key DJGGTRGRXVNMMY-UHFFFAOYSA-N[1]

Synthesis of Norpromethazine Hydrochloride

The synthesis of Norpromethazine hydrochloride can be approached through methods analogous to those used for other N-substituted phenothiazine derivatives. The foundational step for these syntheses is the preparation of the phenothiazine core.

Synthesis of the Phenothiazine Core

The phenothiazine nucleus is typically synthesized via the Bernthsen synthesis, which involves the reaction of diphenylamine with sulfur at high temperatures, often with a catalytic amount of iodine.

G Diphenylamine Diphenylamine Reaction Heat (Δ) Iodine (I₂) catalyst Diphenylamine->Reaction Sulfur Sulfur (S₈) Sulfur->Reaction Phenothiazine Phenothiazine Reaction->Phenothiazine H2S H₂S (gas) Reaction->H2S byproduct

Proposed Synthetic Routes for Norpromethazine

Two plausible synthetic routes for Norpromethazine from the phenothiazine core are presented below.

Route 1: N-Alkylation of Phenothiazine

This is a direct and common method for the synthesis of N-substituted phenothiazines. It involves the alkylation of the nitrogen atom of the phenothiazine ring with a suitable haloalkylamine.

G Phenothiazine Phenothiazine Base Strong Base (e.g., NaNH₂) Phenothiazine->Base Deprotonation AlkylatingAgent 2-Chloro-N-methylpropan-1-amine (or protected equivalent) NorpromeazineBase Norpromeazine (free base) AlkylatingAgent->NorpromeazineBase Base->NorpromeazineBase Nucleophilic Substitution HCl HCl (in ether or isopropanol) NorpromeazineBase->HCl Salt Formation NorpromeazineHCl Norpromeazine Hydrochloride HCl->NorpromeazineHCl

Route 2: Synthesis via Reductive Amination

An alternative approach involves the formation of a ketone intermediate followed by reductive amination. This multi-step synthesis offers flexibility in introducing the amine group.

G Phenothiazine Phenothiazine Base Base (e.g., K₂CO₃) Phenothiazine->Base N-Alkylation Chloroacetone 1-Chloro-2-propanone Chloroacetone->Base Ketone 1-(Phenothiazin-10-yl)propan-2-one Base->Ketone ReducingAgent Reducing Agent (e.g., NaBH₃CN) Ketone->ReducingAgent Reductive Amination Methylamine Methylamine (CH₃NH₂) Methylamine->ReducingAgent NorpromeazineBase Norpromeazine (free base) ReducingAgent->NorpromeazineBase HCl HCl (in ether or isopropanol) NorpromeazineBase->HCl Salt Formation NorpromeazineHCl Norpromeazine Hydrochloride HCl->NorpromeazineHCl

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis of Norpromethazine hydrochloride based on the proposed routes. These protocols are derived from standard procedures for analogous chemical transformations.

Protocol for Route 1: N-Alkylation of Phenothiazine
  • Deprotonation of Phenothiazine: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, a solution of phenothiazine (1 equivalent) in anhydrous toluene is prepared. To this solution, sodium amide (1.1 equivalents) is added portion-wise at room temperature. The mixture is then heated to reflux for 2-3 hours to ensure complete formation of the sodium salt of phenothiazine.

  • N-Alkylation: The reaction mixture is cooled to room temperature. A solution of 2-chloro-N-methylpropan-1-amine (1.2 equivalents) in anhydrous toluene is added dropwise. The reaction mixture is then heated to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification of the Free Base: After completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Norpromethazine free base. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified Norpromethazine free base is dissolved in anhydrous diethyl ether or isopropanol. A solution of hydrochloric acid in the corresponding solvent is added dropwise with stirring until the precipitation is complete. The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford Norpromethazine hydrochloride as a solid.

Protocol for Route 2: Synthesis via Reductive Amination
  • Synthesis of 1-(Phenothiazin-10-yl)propan-2-one: Phenothiazine (1 equivalent) and potassium carbonate (1.5 equivalents) are suspended in acetone. 1-Chloro-2-propanone (1.2 equivalents) is added, and the mixture is heated to reflux for 12-18 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane), washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which can be purified by column chromatography.

  • Reductive Amination: The purified 1-(phenothiazin-10-yl)propan-2-one (1 equivalent) is dissolved in methanol. Methylamine (as a solution in a suitable solvent, 2-3 equivalents) is added, followed by the addition of sodium cyanoborohydride (1.5 equivalents). The reaction mixture is stirred at room temperature for 24-48 hours. The pH of the reaction should be maintained between 6 and 7 by the periodic addition of a weak acid (e.g., acetic acid).

  • Work-up and Purification of the Free Base: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude Norpromethazine free base. Purification is performed by column chromatography.

  • Salt Formation: The purified free base is converted to the hydrochloride salt as described in step 4 of the N-alkylation protocol.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and plausible synthetic pathways for Norpromethazine hydrochloride. While it is primarily known as a metabolite of promethazine, its synthesis can be achieved through established methods in organic chemistry, such as N-alkylation of the phenothiazine core or a multi-step route involving reductive amination. The protocols and diagrams presented herein offer a valuable resource for researchers engaged in the study and development of phenothiazine-based compounds. Further optimization of the proposed reaction conditions would be necessary to achieve high yields and purity for laboratory-scale synthesis or industrial production.

References

N-desmethylpromethazine: A Comprehensive Technical Guide to a Key Promethazine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine, a first-generation antihistamine of the phenothiazine class, undergoes extensive hepatic metabolism, giving rise to several metabolites that influence its pharmacokinetic and pharmacodynamic profile. Among these, N-desmethylpromethazine is a significant product of N-demethylation, a primary phase I metabolic reaction. This technical guide provides an in-depth exploration of N-desmethylpromethazine, covering its metabolic pathway, the enzymatic processes involved, and its quantitative analysis. Detailed experimental protocols for in vitro metabolism studies and analytical quantification are presented, alongside visualizations of key pathways and workflows to support research and development in this area.

Introduction to Promethazine Metabolism

Promethazine ((N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine) is a widely used therapeutic agent with antihistaminic, sedative, antiemetic, and anticholinergic properties.[1] Its clinical efficacy is significantly modulated by its metabolic fate, primarily in the liver. Extensive first-pass metabolism contributes to a relatively low oral bioavailability of approximately 25%.[1][2][3][4] The metabolism of promethazine is complex, involving several key reactions that lead to the formation of various metabolites.

The N-demethylation Pathway of Promethazine

The formation of N-desmethylpromethazine is a result of the N-demethylation of the parent promethazine molecule. This is one of the three major Phase I reactions that promethazine undergoes, the other two being sulfoxidation and ring hydroxylation.[1]

Enzymatic Catalysis

The cytochrome P450 (CYP) enzyme system, located predominantly in the liver, is responsible for the metabolism of promethazine. Specifically, the CYP2D6 isoform has been identified as the principal enzyme catalyzing the N-demethylation, as well as the sulfoxidation and ring hydroxylation, of promethazine.[1][5][6] The N-dealkylation of N,N-dialkylamino moieties is an established biotransformation pathway for many drugs, and in the case of promethazine, it leads to the formation of N-desmethylpromethazine.[7]

Metabolic Significance

N-desmethylpromethazine, along with promethazine sulfoxide, is one of the predominant metabolites of promethazine excreted in the urine.[1][2][6][8][9][10][11][12] The pharmacological activity of N-desmethylpromethazine is an area of interest, as N-dealkylation of other drugs has been shown to result in metabolites with retained, attenuated, or lost pharmacological activities compared to the parent compound.[7]

Below is a diagram illustrating the primary metabolic pathways of promethazine.

Promethazine_Metabolism cluster_Promethazine_Metabolism Primary Metabolic Pathways Promethazine Promethazine N_desmethylpromethazine N-desmethylpromethazine Promethazine->N_desmethylpromethazine N-demethylation Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide Sulfoxidation Hydroxylated_Metabolites Hydroxylated Metabolites Promethazine->Hydroxylated_Metabolites Ring Hydroxylation CYP2D6 CYP2D6

Primary Metabolic Pathways of Promethazine.

Quantitative Analysis of Promethazine and N-desmethylpromethazine

The quantitative assessment of promethazine and its metabolites is crucial for pharmacokinetic studies and for ensuring the quality and stability of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for this purpose.[13]

Urinary Excretion Data

The following table summarizes the urinary excretion of promethazine and its major metabolites after intravenous administration.

CompoundPercentage of Administered Dose Excreted in UrineReference
Unchanged Promethazine0.64%[1]
N-desmethylpromethazine0.02 - 2.02%[1]
Promethazine Sulfoxide10%[1]

Note: The wide range for N-desmethylpromethazine excretion may reflect individual metabolic differences, potentially due to genetic polymorphisms in CYP2D6.[14]

Analytical Reference Standards

For accurate quantification, analytical reference standards are essential. N-demethyl Promethazine (hydrochloride), also known as Norpromethazine, is commercially available for research and forensic applications.[15][16][17]

CompoundCAS NumberMolecular FormulaFormula Weight
N-demethyl Promethazine (hydrochloride)60113-77-1C16H18N2S • HCl306.9

Experimental Protocols

In Vitro Metabolism of Promethazine using Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolism of promethazine in a controlled in vitro environment.[1]

Objective: To determine the formation of promethazine metabolites, including N-desmethylpromethazine, by human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Promethazine hydrochloride

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of promethazine hydrochloride in an appropriate solvent (e.g., water or methanol).

  • In a microcentrifuge tube, combine the following in order: phosphate buffer, human liver microsomes, and the promethazine stock solution to achieve the desired final substrate concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis by HPLC.

The following diagram illustrates the workflow for the in vitro metabolism assay.

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination_and_processing Termination & Processing Stock_Solution Prepare Promethazine Stock Solution Reaction_Mixture Prepare Reaction Mixture (Buffer, HLMs, Promethazine) Stock_Solution->Reaction_Mixture Pre_incubation Pre-incubate at 37°C (5 min) Reaction_Mixture->Pre_incubation Add_NADPH Initiate Reaction with NADPH System Pre_incubation->Add_NADPH Incubation Incubate at 37°C (30-60 min) Add_NADPH->Incubation Terminate Terminate with Acetonitrile Incubation->Terminate Vortex_Centrifuge Vortex and Centrifuge Terminate->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Analysis HPLC Analysis Collect_Supernatant->Analysis

Workflow for In Vitro Metabolism Assay.
HPLC Analysis of Promethazine and its Metabolites

This protocol provides a general method for the separation and quantification of promethazine and its metabolites.[1][13]

Objective: To analyze the metabolites of promethazine from the in vitro assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).[13]

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detection at a wavelength appropriate for phenothiazines (e.g., 254 nm) or MS for more specific detection and identification.[18]

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the supernatant from the in vitro metabolism assay into the HPLC system.

  • Run the chromatographic separation according to the specified method.

  • Identify and quantify the peaks corresponding to promethazine, N-desmethylpromethazine, and other metabolites by comparing their retention times and detector responses to those of analytical standards.

Signaling Pathways Modulated by Promethazine

Promethazine's diverse pharmacological effects are a result of its interaction with multiple signaling pathways. A thorough understanding of these interactions is essential for drug development and for predicting potential drug-drug interactions.

Promethazine has been shown to affect the following pathways:

  • Dopaminergic Pathways: Promethazine acts as a weak antagonist at D2 dopamine receptors.[2]

  • Histaminergic Pathways: As a potent H1 receptor antagonist, this is its primary mechanism for its antihistaminic effects.[2][19]

  • Cholinergic Pathways: Its anticholinergic properties contribute to its antiemetic and sedative effects.[1]

  • Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) Signaling Pathway: Promethazine has been shown to suppress this critical cell survival pathway, which is an area of investigation in cancer research.[1]

The following diagram provides a simplified overview of the signaling pathways affected by promethazine.

Promethazine_Signaling_Pathways cluster_receptors Receptor Interactions cluster_pathways Downstream Signaling Promethazine Promethazine D2_Receptor Dopamine D2 Receptor Promethazine->D2_Receptor Antagonist H1_Receptor Histamine H1 Receptor Promethazine->H1_Receptor Antagonist Muscarinic_Receptor Muscarinic Acetylcholine Receptor Promethazine->Muscarinic_Receptor Antagonist PI3K_AKT_Pathway PI3K/AKT Pathway Promethazine->PI3K_AKT_Pathway Inhibition Dopaminergic_Signaling Dopaminergic Signaling D2_Receptor->Dopaminergic_Signaling Histaminergic_Signaling Histaminergic Signaling H1_Receptor->Histaminergic_Signaling Cholinergic_Signaling Cholinergic Signaling Muscarinic_Receptor->Cholinergic_Signaling

Signaling Pathways Modulated by Promethazine.

Conclusion

N-desmethylpromethazine is a key metabolite in the biotransformation of promethazine, formed primarily through the action of CYP2D6. Understanding its formation, quantification, and potential pharmacological activity is vital for a comprehensive grasp of promethazine's disposition and effects. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of N-desmethylpromethazine and to optimize the therapeutic use of promethazine. The intricate interplay of metabolic and signaling pathways underscores the complexity of promethazine's pharmacology, warranting continued research to ensure its safe and effective clinical application.[1]

References

A Technical Guide to Promethazine EP Impurity C: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Promethazine EP Impurity C. The information is curated for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual workflows to support analytical and development activities.

Introduction

Promethazine EP Impurity C, also known by its chemical name (2RS)-N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, is a known impurity of the active pharmaceutical ingredient (API) Promethazine.[1] As a phenothiazine derivative, the identification and characterization of this impurity are critical for ensuring the quality, safety, and efficacy of Promethazine-containing drug products. This document outlines its key physical and chemical properties and provides a detailed experimental protocol for its analysis.

Chemical Identity and Physical Properties

Promethazine EP Impurity C is available as a free base and as a hydrochloride salt. The hydrochloride salt is often used as a reference standard in analytical testing.

Table 1: Chemical Identifiers of Promethazine EP Impurity C

IdentifierValue
Chemical Name (2RS)-N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine[1]
Synonyms N-Desmethyl Promethazine, Desmethyl Promethazine Hydrochloride (for HCl salt), rac N-Demethyl Promethazine Hydrochloride[1][2]
IUPAC Name N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
CAS Number 37707-23-6 (Free Base)[3]
CAS Number 60113-77-1 (HCl Salt)[2][3]
Molecular Formula C₁₆H₁₈N₂S (Free Base)[3]
Molecular Formula C₁₆H₁₉ClN₂S (HCl Salt)[4]
SMILES CC(NC)CN1C2=CC=CC=C2SC3=CC=CC=C13.Cl (for HCl salt)[1]

Table 2: Physicochemical Properties of Promethazine EP Impurity C

PropertyValue
Molecular Weight 270.39 g/mol (Free Base)[2][3]
Molecular Weight 306.85 g/mol (HCl Salt)[5]
Appearance Off-White Solid[5]
Solubility Soluble in Methanol, DMSO[5]
Storage 2-8 °C[5]

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for Promethazine EP Impurity C is typically provided with the Certificate of Analysis (CoA) from commercial suppliers of the reference standard. The primary techniques used for its structural elucidation and confirmation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and confirm the identity of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

While specific peak lists are proprietary to the suppliers, the availability of comprehensive characterization data including ¹H-NMR, Mass Spectrometry, and IR spectroscopy is a standard offering for this reference material.[4]

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Promethazine and its impurities.[6] Purity analysis of the reference standard is typically performed using HPLC, with purity levels often exceeding 95%.[5]

Experimental Protocols

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Promethazine and its impurities, including Promethazine EP Impurity C. This method is based on common practices in the pharmaceutical industry for related substances analysis.

Table 3: HPLC Method for the Analysis of Promethazine EP Impurity C

ParameterCondition
Column Agilent Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm[7]
Mobile Phase A Mixture of potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v)[7]
Mobile Phase B Mixture of potassium dihydrogen phosphate buffer (pH 3.0), acetonitrile, and methanol (10:10:80 v/v/v)[7]
Gradient A gradient elution is typically employed to separate all related substances.
Flow Rate 1.2 mL/min[7]
Column Temperature 40°C[7]
Detection Wavelength 224 nm[7]
Injection Volume 10 µL
Diluent 0.1% solution of triethylamine in methanol

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Promethazine EP Impurity C reference standard in the diluent to obtain a known concentration.

  • Test Solution: Accurately weigh and dissolve the Promethazine drug substance or a crushed tablet sample in the diluent to achieve a target concentration.

  • Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Promethazine EP Impurity C in a pharmaceutical sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Processing & Reporting cluster_reference Reference Standard sample Drug Substance / Product dissolution Dissolution in Diluent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC Analysis filtration->hplc Inject into HPLC lcms LC-MS for Identification hplc->lcms Fraction Collection for further analysis data_analysis Data Analysis & Quantification hplc->data_analysis lcms->data_analysis nmr NMR for Structure Confirmation ir IR for Functional Groups report Reporting & Documentation data_analysis->report ref_std Promethazine EP Impurity C RS ref_std->hplc Inject for comparison ref_std->lcms ref_std->nmr ref_std->ir

References

In Vitro Metabolism of Promethazine to N-demethylpromethazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine class, possessing antihistaminic, sedative, antiemetic, and anticholinergic properties.[1] Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. The primary site of promethazine metabolism is the liver, where it undergoes significant first-pass biotransformation, leading to an oral bioavailability of approximately 25%.[1] A thorough understanding of its metabolic pathways is crucial for optimizing its therapeutic use and for the development of new phenothiazine derivatives. This technical guide provides an in-depth overview of the in vitro metabolism of promethazine, with a specific focus on its N-demethylation to N-demethylpromethazine.

Metabolic Pathways of Promethazine

Promethazine undergoes several Phase I metabolic reactions in the liver, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. The main pathways are N-demethylation, ring hydroxylation, and S-oxidation.[2]

  • N-Demethylation: This process involves the removal of a methyl group from the tertiary amine of the dimethylaminopropyl side chain to form N-demethylpromethazine (also referred to as monodesmethyl-promethazine or Nor1PMZ).[1][3]

  • Ring Hydroxylation: The phenothiazine ring structure can be hydroxylated. Studies have indicated that this reaction has a low Michaelis-Menten constant (Km) in human liver microsomes, suggesting a high affinity of the enzyme for this pathway.[1][2]

  • S-Oxidation: The sulfur atom in the phenothiazine ring is oxidized to form promethazine sulfoxide, a major metabolite.[1]

The primary enzyme responsible for the metabolism of promethazine, including N-demethylation, is Cytochrome P450 2D6 (CYP2D6) .[2][3] Patients who are poor metabolizers of CYP2D6 may experience increased sedation from a standard dose of promethazine.[4]

Promethazine_Metabolism Promethazine Promethazine N_demethylpromethazine N-demethylpromethazine Promethazine->N_demethylpromethazine N-demethylation (CYP2D6) Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide S-oxidation Hydroxylated_Promethazine Hydroxylated Promethazine Promethazine->Hydroxylated_Promethazine Ring Hydroxylation (CYP2D6)

Figure 1: Primary metabolic pathways of promethazine.

Quantitative Analysis of Promethazine Metabolism

While the metabolic pathways of promethazine have been well-characterized, specific enzyme kinetic parameters for the individual reactions are not extensively detailed in the available literature.[1] Lineweaver-Burk plots have indicated that the hydroxylation of promethazine occurs with a low Km value in human liver microsomes.[2][5] However, specific Km and Vmax values for the N-demethylation of promethazine by CYP2D6 are not readily found in published studies.

The following table summarizes the urinary excretion of promethazine and its major metabolites after intravenous administration, providing an indication of the quantitative contribution of each pathway in vivo.

CompoundPercentage of Administered Dose Excreted in Urine
Unchanged Promethazine0.64%[1]
N-demethylpromethazine0.02 - 2.02%[1]
Promethazine Sulfoxide10%[1]

Experimental Protocols

In Vitro Metabolism of Promethazine using Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of promethazine in a controlled in vitro setting.

Objective: To determine the formation of N-demethylpromethazine from promethazine when incubated with human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • Promethazine hydrochloride

  • N-demethylpromethazine (as a reference standard)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]

  • Phosphate buffer (100 mM, pH 7.4)[6]

  • Acetonitrile (ice-cold, HPLC grade)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of promethazine hydrochloride in a suitable solvent (e.g., water or methanol).[1]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[7] This system is crucial as it provides the necessary cofactor (NADPH) for CYP enzyme activity.[7]

  • Incubation:

    • In a microcentrifuge tube, combine the following in order: phosphate buffer, human liver microsomes (a typical concentration is 0.5 mg protein/mL), and the promethazine stock solution to achieve the desired final substrate concentration.[8]

    • Pre-incubate the mixture at 37°C for 5 minutes.[1]

    • Initiate the metabolic reaction by adding the prepared NADPH regenerating system.[1]

    • Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 5, 15, 30, and 60 minutes).[2]

  • Reaction Termination:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.[1]

    • Vortex the mixture vigorously to precipitate the microsomal proteins.[1]

  • Sample Processing:

    • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to a new tube for analysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Promethazine, HLM, Buffer) Combine Combine Reagents and Pre-incubate at 37°C Reagents->Combine NADPH_System Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH System NADPH_System->Initiate Combine->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

Figure 2: Experimental workflow for in vitro metabolism.

LC-MS/MS Analysis of Promethazine and N-demethylpromethazine

This protocol outlines a general method for the quantification of promethazine and its metabolite, N-demethylpromethazine.

Objective: To quantify the amount of N-demethylpromethazine formed in the in vitro metabolism assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Materials:

  • Supernatant from the in vitro metabolism assay

  • Promethazine and N-demethylpromethazine reference standards

  • Deuterated promethazine (PMZ-d6) as an internal standard[3]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

Procedure:

  • Sample Preparation:

    • The supernatant from the in vitro metabolism assay can often be directly injected, or it may be further processed by evaporation and reconstitution in the mobile phase.[9]

    • For analysis from biological matrices like plasma, a protein precipitation step followed by evaporation and reconstitution is common.[9] A typical procedure involves adding methanol to the plasma sample containing an internal standard, vortexing, and centrifuging to remove precipitated proteins.[9]

  • Chromatographic Conditions (Example):

    • Column: A C18 column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 µm) is often used.[3][10]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.[3][10]

    • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.

    • Injection Volume: 10-20 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for promethazine, N-demethylpromethazine, and the internal standard are monitored.[3]

  • Quantification:

    • A calibration curve is generated using known concentrations of N-demethylpromethazine and the internal standard.

    • The concentration of N-demethylpromethazine in the experimental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways Modulated by Promethazine

Beyond its metabolism, promethazine interacts with several key signaling pathways, which contributes to its diverse pharmacological effects.

  • Dopaminergic Pathway: Promethazine acts as a direct antagonist at mesolimbic dopamine D2 receptors in the brain.[1] This action is thought to underlie its antiemetic and weak antipsychotic effects.

  • PI3K/AKT Pathway: Promethazine has been demonstrated to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1] By inhibiting this critical cell survival pathway, promethazine can induce apoptosis and inhibit cell proliferation, which is an area of interest in cancer research.[1]

Signaling_Pathways Promethazine Promethazine D2_Receptor Dopamine D2 Receptor Promethazine->D2_Receptor Antagonizes PI3K PI3K Promethazine->PI3K Inhibits Dopaminergic_Signaling Dopaminergic Signaling D2_Receptor->Dopaminergic_Signaling AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Figure 3: Key signaling pathways modulated by promethazine.

Conclusion

The in vitro N-demethylation of promethazine to N-demethylpromethazine is a key metabolic pathway primarily mediated by the CYP2D6 enzyme. The use of human liver microsomes provides a robust system for studying this biotransformation. While detailed kinetic parameters for this specific reaction are not widely available in the literature, the experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism of promethazine and to quantify the formation of its metabolites using sensitive analytical techniques such as LC-MS/MS. A comprehensive understanding of these metabolic processes is essential for drug development, clinical pharmacology, and personalized medicine.

References

Pharmacokinetics of N-demethylated Promethazine in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation H1 receptor antagonist of the phenothiazine class, undergoes extensive hepatic metabolism in humans, leading to the formation of various metabolites. One of the primary metabolites is N-demethylated promethazine, also known as norpromethazine. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of N-demethylated promethazine in humans. The document summarizes the limited available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Metabolic Pathway of Promethazine to N-demethylated Promethazine

Promethazine is principally metabolized in the liver, with N-demethylation being one of the key phase I reactions. This process involves the removal of a methyl group from the tertiary amine of the promethazine side chain, resulting in the formation of N-demethylated promethazine. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being the major isoform involved.[1] N-demethylated promethazine is a significant metabolite alongside promethazine sulfoxide.[2]

Promethazine Promethazine N_demethylated_Promethazine N-demethylated Promethazine (Norpomethazine) Promethazine->N_demethylated_Promethazine N-demethylation CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Promethazine

Metabolic conversion of Promethazine to N-demethylated Promethazine.

Quantitative Pharmacokinetic Data

Despite being a primary metabolite, publicly available literature containing detailed quantitative pharmacokinetic parameters for N-demethylated promethazine (e.g., Cmax, Tmax, AUC, and half-life) in human plasma is scarce. The majority of pharmacokinetic studies on promethazine focus on the parent drug.

However, a study by Song and Putcha (2001) developed and validated a method for the simultaneous quantification of promethazine and its metabolites, including N-demethylated promethazine (referred to as monodesmethyl promethazine), in human urine. While this study does not provide plasma pharmacokinetic parameters, it establishes the groundwork for such analyses and offers a lower limit of quantitation for the metabolite in a biological matrix.

Table 1: Quantitative Data for N-demethylated Promethazine in Human Urine

ParameterValueMatrixReference
Lower Limit of Quantitation (LLOQ)2.50 ng/mlUrine[3]

Experimental Protocols

Quantification of N-demethylated Promethazine in Human Urine

The following protocol is based on the methodology described by Song and Putcha (2001) for the analysis of promethazine and its metabolites in human urine.[3]

Objective: To quantify the concentration of N-demethylated promethazine in human urine samples.

Methodology: On-line solid-phase extraction and column-switching high-performance liquid chromatography (HPLC).

Instrumentation:

  • HPLC system with column-switching capabilities

  • Extraction column

  • Analytical column

Reagents:

  • Acetonitrile

  • Methanol

  • Ammonium acetate buffer

  • Reference standards for promethazine and its metabolites, including N-demethylated promethazine

Procedure:

  • Sample Preparation: Urine samples are centrifuged to remove particulate matter. An internal standard is added to the supernatant.

  • On-line Solid-Phase Extraction:

    • A defined volume of the prepared urine sample is injected onto the extraction column.

    • The extraction column is washed with a gradient elution to remove interfering matrix components.

  • Column-Switching and Chromatographic Separation:

    • After the wash step, the valve is switched, and the retained analytes (including N-demethylated promethazine) are eluted from the extraction column onto the analytical column using a mobile phase with a higher solvent strength.

    • The analytes are then separated on the analytical column.

  • Detection: The separated compounds are detected using a suitable detector (e.g., UV-Vis or mass spectrometer).

  • Quantification: The concentration of N-demethylated promethazine is determined by comparing its peak area to that of the internal standard and a calibration curve constructed with known concentrations of the reference standard.

cluster_sample_prep Sample Preparation cluster_hplc On-line SPE-HPLC Analysis Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Add_IS Add Internal Standard Centrifugation->Add_IS Injection Inject onto Extraction Column Add_IS->Injection Wash Wash Extraction Column (Remove Interferences) Injection->Wash Elution Elute to Analytical Column Wash->Elution Separation Chromatographic Separation Elution->Separation Detection Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Workflow for the quantification of N-demethylated promethazine in urine.

Discussion and Future Directions

The significant gap in the literature regarding the detailed pharmacokinetics of N-demethylated promethazine in humans presents a clear area for future research. While the metabolite is known to be formed, its contribution to the overall pharmacological and potential toxicological profile of promethazine remains to be fully elucidated. Future studies should focus on:

  • Developing and validating sensitive analytical methods for the simultaneous quantification of promethazine and its major metabolites, including N-demethylated promethazine, in human plasma.

  • Conducting comprehensive pharmacokinetic studies in healthy volunteers and patient populations to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life of N-demethylated promethazine.

  • Investigating the potential pharmacodynamic activity of N-demethylated promethazine to understand its contribution to the therapeutic and adverse effects of the parent drug.

A more complete understanding of the pharmacokinetics of N-demethylated promethazine will be invaluable for optimizing promethazine therapy, predicting drug-drug interactions, and ensuring patient safety.

References

N-demethyl promethazine as a biomarker for promethazine use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Promethazine, a first-generation phenothiazine antihistamine, is widely used for its sedative, antiemetic, and anticholinergic properties. Understanding its metabolic fate is crucial for clinical pharmacology, drug development, and forensic toxicology. This technical guide provides a comprehensive overview of N-demethyl promethazine as a key biomarker for promethazine use. We will delve into the metabolic pathways, present quantitative data on its formation and excretion, detail experimental protocols for its detection, and visualize the underlying processes.

Metabolic Pathway of Promethazine to N-demethyl promethazine

Promethazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being a principal isoform.[1] One of the significant phase I metabolic reactions is N-demethylation, which involves the removal of a methyl group from the tertiary amine side chain of the promethazine molecule. This biotransformation results in the formation of the active metabolite, N-demethyl promethazine (also known as N-desmethylpromethazine or norpromethazine).[1]

This metabolic process is a key indicator of promethazine exposure and can be influenced by an individual's genetic makeup, particularly polymorphisms in the CYP2D6 gene. Consequently, the presence and concentration of N-demethyl promethazine in biological matrices can provide valuable insights into an individual's metabolic phenotype, classifying them as poor, intermediate, or extensive metabolizers. This information is critical for dose adjustments and understanding potential drug-drug interactions.

Promethazine Promethazine NDemethylPromethazine N-demethyl promethazine Promethazine->NDemethylPromethazine N-demethylation CYP2D6 CYP2D6 (Liver) CYP2D6->Promethazine

Promethazine Metabolism to N-demethyl promethazine

Quantitative Data

The presence and concentration of N-demethyl promethazine relative to the parent drug can serve as a reliable indicator of recent promethazine administration. The following tables summarize key quantitative data from scientific literature regarding the detection and measurement of N-demethyl promethazine.

Table 1: Urinary Excretion of Promethazine and Metabolites

This table presents the percentage of an administered dose of promethazine excreted in the urine as the unchanged parent drug and its N-demethylated metabolite.

AnalytePercentage of Administered Dose Excreted in Urine
Unchanged Promethazine~1%
N-demethyl promethazine 0.02 - 2.02%[1]
Promethazine Sulfoxide10%[1]

Table 2: Analytical Method Validation for N-demethyl promethazine in Swine Tissues

This table provides validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of N-demethyl promethazine (Nor1PMZ) in various biological tissues. While this data is from a study in swine, it provides a strong indication of the achievable sensitivity and linearity of modern analytical methods.[2]

ParameterMuscle, Liver, KidneyFat
Linear Range 0.5 - 50 µg/kg0.1 - 50 µg/kg
Limit of Detection (LOD) 0.1 µg/kg0.05 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg0.1 µg/kg

Table 3: Analytical Method Validation for N-demethyl promethazine in Urine

This table outlines the validation parameters for an LC-MS/MS method for the quantification of monodesmethyl promethazine in urine.[3]

ParameterValue
Linear Range 2.5 - 1400 ng/mL
Lower Limit of Quantification (LLOQ) 2.50 ng/mL
Intra-assay Precision (C.V.) < 5.5%
Inter-assay Precision (C.V.) < 5.5%
Accuracy (Bias) Within ± 11.8%

Experimental Protocols

Accurate detection and quantification of N-demethyl promethazine are paramount for its validation and use as a biomarker. Below are detailed methodologies for key experiments.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol describes a common and effective method for extracting and concentrating N-demethyl promethazine from a complex biological matrix like urine prior to LC-MS/MS analysis.

Materials:

  • Urine sample

  • Internal standard solution (e.g., deuterated N-demethyl promethazine)

  • Methanol (LC-MS grade)

  • Deionized water

  • Buffer solution (for pH adjustment)

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

  • Internal Standard Spiking: Add a known concentration of the internal standard to an aliquot of the urine supernatant.

  • pH Adjustment: Adjust the pH of the sample as required for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then deionized water through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., methanol/water mixture) to remove interfering substances.

  • Elution: Elute the analyte of interest, N-demethyl promethazine, from the cartridge using the appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical LC-MS/MS method for the sensitive and selective quantification of N-demethyl promethazine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The m/z of the protonated N-demethyl promethazine molecule.

  • Product Ions (Q3): Two or more characteristic fragment ions of N-demethyl promethazine for quantification and qualification.

  • Collision Energy: Optimized for the fragmentation of the precursor ion.

cluster_prep Sample Preparation cluster_analysis Analytical Workflow Urine Urine Sample SPE Solid-Phase Extraction (SPE) Urine->SPE Eluate Concentrated & Cleaned Eluate SPE->Eluate HPLC HPLC Separation Eluate->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Experimental Workflow for N-demethyl promethazine Analysis

Biomarker Validation and Logical Relationships

The utility of N-demethyl promethazine as a biomarker for promethazine use is established through a logical progression of evidence. This can be visualized as a workflow that connects promethazine administration to a definitive analytical result, confirming its consumption.

The process begins with the administration of promethazine, which is then subjected to hepatic metabolism, primarily by the CYP2D6 enzyme. A key metabolic outcome is the production of N-demethyl promethazine. The presence of this metabolite in a biological sample, such as urine or blood, serves as a strong indicator of promethazine exposure.

To confirm this, a validated analytical method, such as LC-MS/MS, is employed. The method's validation ensures its accuracy, precision, sensitivity, and specificity for N-demethyl promethazine. A positive and quantifiable result from this analysis, when interpreted within the context of the metabolite's known pharmacokinetic profile, provides robust evidence of recent promethazine use.

cluster_bio Biological Process cluster_validation Analytical Validation cluster_conclusion Conclusion Admin Promethazine Administration Metabolism Hepatic Metabolism (CYP2D6) Admin->Metabolism Biomarker N-demethyl promethazine in Biological Matrix Metabolism->Biomarker Sampling Sample Collection (Urine/Blood) Biomarker->Sampling Analysis Validated LC-MS/MS Analysis Sampling->Analysis Result Quantitative Result: [N-demethyl promethazine] Analysis->Result Confirmation Confirmation of Promethazine Use Result->Confirmation

Logical Workflow for Biomarker Validation

References

Synthesis of N-desmethylpromethazine for Use as a Reference Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-desmethylpromethazine, a primary metabolite and significant impurity of the first-generation antihistamine, promethazine. The availability of a well-characterized N-desmethylpromethazine reference standard is crucial for pharmacokinetic studies, metabolism-mediated drug interaction assessments, and for ensuring the quality and safety of promethazine-containing pharmaceutical products. This document outlines the synthetic routes, detailed experimental protocols, and analytical characterization of the synthesized compound.

Introduction

N-desmethylpromethazine, also known as norpromethazine, is formed in the liver through the N-demethylation of promethazine. As a major metabolite, its quantification in biological matrices is essential for understanding the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, as a potential impurity in promethazine drug substances and products, its presence must be monitored and controlled to meet regulatory requirements. This guide details the chemical synthesis of N-desmethylpromethazine, providing researchers with the necessary information to produce this compound as a reference standard for analytical and research purposes.

Synthetic Routes and Methodologies

The primary approach for the synthesis of N-desmethylpromethazine involves the selective demethylation of the tertiary amine group of promethazine. Two principal methods have been identified for this transformation: the von Braun reaction and oxidation followed by hydrolysis.

N-Demethylation via the von Braun Reaction

The von Braun reaction is a classic method for the N-dealkylation of tertiary amines using cyanogen bromide (BrCN). The reaction proceeds through a cyanamide intermediate, which is subsequently hydrolyzed to yield the secondary amine.

Reaction Scheme:

This method, while effective for many alkaloids and tertiary amines, involves the use of the highly toxic reagent cyanogen bromide, necessitating stringent safety precautions.

N-Demethylation via Oxidation

An alternative approach involves the oxidation of the N-methyl group, followed by hydrolysis. A notable method utilizes meta-chloroperbenzoic acid (m-CPBA) to achieve the N-demethylation of various phenothiazine drugs, including promethazine, in moderate yields. This method is considered a potentially safer alternative to the von Braun reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of N-desmethylpromethazine.

Synthesis of N-desmethylpromethazine via N-demethylation of Promethazine

Materials:

  • Promethazine hydrochloride

  • Cyanogen bromide (Caution: Highly Toxic)

  • Anhydrous solvent (e.g., chloroform, diethyl ether)

  • Sodium bicarbonate solution

  • Hydrochloric acid or Sulfuric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization and hydrolysis)

  • Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Preparation of Promethazine Free Base: Dissolve promethazine hydrochloride in water and basify with a sodium bicarbonate solution to a pH of approximately 9-10. Extract the promethazine free base with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure to obtain the free base.

  • von Braun Reaction:

    • Dissolve the promethazine free base in an anhydrous solvent (e.g., chloroform) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide in the same anhydrous solvent to the cooled promethazine solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis of the Cyanamide Intermediate:

    • Upon completion of the reaction, carefully quench any excess cyanogen bromide.

    • Isolate the crude N-cyano-N-desmethylpromethazine intermediate.

    • Hydrolyze the intermediate by refluxing with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide solution). The choice of acidic or basic hydrolysis will depend on the stability of the product and should be determined experimentally.

  • Work-up and Purification:

    • After hydrolysis, cool the reaction mixture and neutralize it.

    • Extract the crude N-desmethylpromethazine with an organic solvent.

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure N-desmethylpromethazine.

  • Salt Formation (Optional): For use as a reference standard, the purified N-desmethylpromethazine free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate can be collected by filtration and dried.

Data Presentation

The successful synthesis of N-desmethylpromethazine should be confirmed by a suite of analytical techniques to establish its identity and purity. The following tables summarize the key chemical and physical properties of N-desmethylpromethazine and its hydrochloride salt.

Table 1: Chemical and Physical Properties of N-desmethylpromethazine

PropertyValue
Chemical Name N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Synonyms Norpromethazine, Promethazine EP Impurity C[1]
Molecular Formula C₁₆H₁₈N₂S
Molecular Weight 270.39 g/mol
CAS Number 37707-23-6
Appearance Solid

Table 2: Chemical and Physical Properties of N-desmethylpromethazine Hydrochloride

PropertyValue
Chemical Name N,α-dimethyl-10H-phenothiazine-10-ethanamine, monohydrochloride[1]
Molecular Formula C₁₆H₁₈N₂S · HCl[1]
Molecular Weight 306.85 g/mol
CAS Number 60113-77-1[1]
Appearance Solid

Mandatory Visualizations

To aid in the understanding of the synthetic workflow and the chemical transformation, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow PromethazineHCl Promethazine HCl PromethazineBase Promethazine Free Base PromethazineHCl->PromethazineBase Basification CyanamideIntermediate N-cyano-N-desmethylpromethazine PromethazineBase->CyanamideIntermediate von Braun Reaction (CNBr) DesmethylpromethazineBase N-desmethylpromethazine Free Base CyanamideIntermediate->DesmethylpromethazineBase Hydrolysis (Acid or Base) DesmethylpromethazineHCl N-desmethylpromethazine HCl (Reference Standard) DesmethylpromethazineBase->DesmethylpromethazineHCl Salt Formation (HCl)

Caption: Workflow for the synthesis of N-desmethylpromethazine HCl.

G struct1 Promethazine struct2 N-desmethylpromethazine struct1->struct2 N-Demethylation (e.g., von Braun Reaction)

Caption: Chemical transformation from Promethazine to N-desmethylpromethazine.

Conclusion

This technical guide provides a foundational understanding of the synthesis of N-desmethylpromethazine for its use as a reference standard. The von Braun reaction remains a viable, albeit hazardous, method for this transformation. Further research into safer and more efficient demethylation procedures, such as the m-CPBA oxidation method, is warranted. The availability of a well-characterized N-desmethylpromethazine reference standard is indispensable for the pharmaceutical industry to ensure the quality, safety, and efficacy of promethazine-based medicines. Researchers undertaking this synthesis should have a strong background in synthetic organic chemistry and adhere to all necessary safety protocols, especially when handling highly toxic reagents like cyanogen bromide.

References

A Technical Guide to the Procurement and Application of Certified rac N-Demethyl Promethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of rac N-Demethyl Promethazine Hydrochloride, a critical reference material for pharmaceutical research and development. It covers the compound's technical specifications, a standardized procurement workflow, and detailed experimental applications, designed to support professionals in analytical chemistry, pharmacology, and quality control.

Compound Overview

This compound, also known as Norpromethazine or Promethazine EP Impurity C, is the primary N-demethylated metabolite of the first-generation antihistamine, Promethazine.[1][2] As a racemic mixture, it contains equal parts of both enantiomers. In its hydrochloride salt form, it offers enhanced stability and solubility, making it ideal for use as a certified reference material (CRM) in analytical and forensic settings.[2][3] Its primary application is in the accurate identification and quantification of Promethazine and its metabolites in various biological and pharmaceutical matrices.[2][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, storage, and analytical method development.

PropertyValueSource(s)
CAS Number 60113-77-1[1][2][4][5]
Molecular Formula C₁₆H₁₈N₂S · HCl[1][2]
Molecular Weight 306.9 g/mol [1][2][4]
IUPAC Name N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[1][4]
Melting Point 230-232°C (with decomposition)[5]
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[2]
Appearance White to faintly yellowish crystalline powder[6]
Storage Recommended at 2-8°C

Procurement of Certified Reference Material

The procurement of a certified reference material is a systematic process that ensures the quality, traceability, and suitability of the standard for its intended analytical purpose. The following workflow outlines the key stages from initial identification to final verification.

Procurement_Workflow cluster_procurement Procurement Workflow A 1. Identify Need (e.g., Impurity Profiling, Metabolic Study) B 2. Identify Potential Suppliers (e.g., LGC, Cayman, TRC) A->B C 3. Specify Requirements (Purity ≥98%, Certified Standard) B->C D 4. Request Quotation & Certificate of Analysis (CoA) C->D E 5. Technical Evaluation (Review CoA for Identity, Purity, Assay) D->E F 6. Issue Purchase Order & Ensure Regulatory Compliance E->F G 7. Receiving & Verification (Confirm Material, Check Storage Conditions) F->G

Caption: A standardized workflow for procuring certified reference materials.

Supplier Selection and Certification

When sourcing this compound, it is crucial to select vendors who specialize in pharmaceutical reference standards. Reputable suppliers like LGC Standards, Cayman Chemical, or Toronto Research Chemicals (TRC) provide comprehensive documentation, including a Certificate of Analysis (CoA).[1][2]

The CoA is the primary document verifying the quality of the reference material. It should include:

  • Identity Confirmation: Verified by methods such as NMR, Mass Spectrometry (MS), and IR.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with purity levels often exceeding 98%.[2]

  • Assay: The concentration of the certified substance.

  • Traceability: Information linking the material to recognized standards (e.g., USP, EP). The designation "Promethazine EP Impurity C" signifies its status as a recognized impurity in the European Pharmacopoeia.[2][5]

Metabolic Pathway of Promethazine

rac N-Demethyl Promethazine is a product of the hepatic metabolism of Promethazine. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system, specifically the CYP2D6 isoform.[7] The two principal Phase I metabolic reactions are N-demethylation, which yields Norpromethazine, and sulfoxidation.[7][8]

Metabolic_Pathway cluster_metabolism Promethazine Metabolism Promethazine Promethazine CYP2D6 CYP2D6 (Hepatic Enzyme) Promethazine->CYP2D6 NDemethyl rac N-Demethyl Promethazine (Norpromethazine) CYP2D6->NDemethyl N-Demethylation Sulfoxide Promethazine Sulfoxide (Inactive Metabolite) CYP2D6->Sulfoxide Sulfoxidation

Caption: The primary metabolic pathways of Promethazine in the liver.

Experimental Protocols and Applications

The certified standard of this compound is essential for validating analytical methods used in pharmaceutical quality control and pharmacokinetic studies.

Protocol: Purity Determination by HPLC

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for determining the purity of a test sample against the certified reference standard.

Objective: To quantify the purity of a rac N-Demethyl Promethazine sample.

Instrumentation and Conditions:

ParameterSpecification
System HPLC with UV Detector
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile and 0.18 M Ammonium Acetate (pH 5.0) in a 15:85 v/v ratio[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 250 nm or 254 nm[6]
Injection Volume 20 µL[6]
Column Temperature Ambient

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the certified this compound in the mobile phase to create a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for a calibration curve if required.

  • Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the certified standard.

  • Calculation: Calculate the purity of the sample using the peak area ratio of the sample to the standard, as shown in the formula:

    Purity (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

HPLC_Workflow cluster_hplc HPLC Experimental Workflow A 1. Prepare Standard Solution (Certified Reference Material) D 4. Inject Solutions & Acquire Data (Chromatograms) A->D B 2. Prepare Sample Solution (Test Material) B->D C 3. HPLC System Setup (Column, Mobile Phase, Detector) C->D E 5. Process Data (Identify Peaks by Retention Time) D->E F 6. Calculate Purity (Compare Peak Areas) E->F

Caption: Workflow for purity analysis using HPLC with a certified standard.

References

Technical Guide: Stability and Storage of N-demethyl Promethazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-demethyl promethazine hydrochloride (HCl). N-demethyl promethazine, also known as desmethyl promethazine or Promethazine Impurity C, is a primary metabolite and a known impurity of the first-generation antihistamine, promethazine.[1] A thorough understanding of its stability profile is crucial for the development, formulation, and quality control of promethazine-containing drug products.

Physicochemical Properties and Storage

N-demethyl promethazine HCl is a phenothiazine derivative. While detailed physicochemical data for this specific metabolite is limited in publicly available literature, general recommendations for phenothiazine derivatives include protection from light and air due to their susceptibility to oxidation.[2] The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of N-demethyl promethazine HCl. The following table summarizes the recommended storage conditions based on available data.

ParameterConditionDurationSource
Long-term Storage -20°C≥ 4 yearsN/A
Short-term Storage 0 - 4°CDays to weeksN/A
Pharmaceutical Analytical Impurity 2-8°CNot specifiedN/A
Shipping Ambient TemperatureA few weeksN/A

It is consistently advised to store the compound in a dry, dark environment within a tightly sealed container to prevent degradation from moisture and light.[3]

Solubility

The solubility of a compound is a critical factor in its formulation and analytical method development. The following table outlines the known solubility of N-demethyl promethazine HCl.

SolventSolubilityConcentrationSource
DMSOSparingly soluble1-10 mg/ml[1]
EthanolSparingly soluble1-10 mg/ml[1]

Stability Profile and Degradation Pathways

N-demethyl promethazine is a known degradation product of promethazine, particularly under photolytic stress.[4] The stability of phenothiazine derivatives, including promethazine and its metabolites, is influenced by several factors such as pH, temperature, light, and the presence of oxidizing agents.[5]

Forced degradation studies on the parent compound, promethazine HCl, provide valuable insights into the potential liabilities of its metabolites. These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic conditions.[4][6] Under oxidative stress (e.g., using hydrogen peroxide), promethazine has been shown to degrade significantly.[7]

Metabolic Pathway

N-demethylation is a key step in the hepatic metabolism of promethazine. This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of N-demethyl promethazine.[8]

Metabolism Promethazine Promethazine Liver Liver (Cytochrome P450 Enzymes) Promethazine->Liver Metabolism NDemethyl N-demethyl promethazine Liver->NDemethyl N-demethylation

Metabolic conversion of Promethazine.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for N-demethyl promethazine HCl as the primary analyte are not extensively published, the analytical methods developed for promethazine HCl and its related substances are directly applicable.[6][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

Forced Degradation Study Protocol

This protocol is adapted from established methods for promethazine HCl and is suitable for investigating the intrinsic stability of N-demethyl promethazine HCl.[4][7][12]

Objective: To identify potential degradation products and pathways for N-demethyl promethazine HCl under various stress conditions.

Materials:

  • N-demethyl promethazine HCl reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Purified water, HPLC grade

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve N-demethyl promethazine HCl in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an appropriate volume of 3-30% H₂O₂. Keep the mixture at room temperature and protect from light. Monitor the reaction at various time points until significant degradation is observed.

  • Thermal Degradation: Place the solid N-demethyl promethazine HCl powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.

  • Photostability: Expose a solution of N-demethyl promethazine HCl to a calibrated light source (e.g., UV-A and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following HPLC method parameters are based on published methods for the separation of promethazine and its impurities, including N-demethyl promethazine.[6][9]

ParameterDescription
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-7.0) and an organic solvent (e.g., acetonitrile, methanol).[9]
Flow Rate 1.0 - 1.2 mL/min[9]
Detection Wavelength UV detection at approximately 250 nm or 254 nm.[6]
Column Temperature 25 - 40°C[9]
Injection Volume 10 - 20 µL

Experimental and Logical Workflows

General Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like N-demethyl promethazine HCl.

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase Define_Objective Define Study Objective Select_Compound Select Compound Batch Define_Objective->Select_Compound Develop_Method Develop & Validate Analytical Method Select_Compound->Develop_Method Prepare_Samples Prepare Samples Develop_Method->Prepare_Samples Stress_Conditions Apply Stress Conditions (Heat, Light, pH, etc.) Prepare_Samples->Stress_Conditions Analyze_Samples Analyze Samples (e.g., HPLC) Stress_Conditions->Analyze_Samples Quantify_Degradation Quantify Degradation Analyze_Samples->Quantify_Degradation Identify_Products Identify Degradation Products Quantify_Degradation->Identify_Products Assess_Stability Assess Stability & Determine Shelf-life Identify_Products->Assess_Stability

Workflow for a typical stability study.

Conclusion

The stability of N-demethyl promethazine HCl is a critical parameter for ensuring the quality and safety of promethazine-based pharmaceuticals. As a known metabolite and impurity, its formation and degradation must be well understood. This guide provides a summary of the current knowledge on its storage conditions and outlines robust experimental protocols for its stability assessment. Further studies focusing specifically on the degradation kinetics and pathways of isolated N-demethyl promethazine HCl would be beneficial for a more complete understanding of its stability profile.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of N-desmethylpromethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of N-desmethylpromethazine, a primary metabolite of the widely used phenothiazine antihistamine, promethazine. Understanding the fragmentation behavior of this metabolite is crucial for its unambiguous identification and quantification in complex biological matrices, a cornerstone of pharmacokinetic, toxicological, and forensic studies. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Core Fragmentation Data

The fragmentation of N-desmethylpromethazine, also known by synonyms such as Norpromethazine and DMPZ, is characterized by specific cleavage patterns under tandem mass spectrometry (MS/MS) conditions.[1] The protonated molecule serves as the precursor ion for collision-induced dissociation (CID), leading to the formation of distinct product ions. The key quantitative data for the mass spectrometric analysis of N-desmethylpromethazine is summarized below.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantitativeProduct Ion (m/z) - Qualitative
N-desmethylpromethazine271.3197.9240.3

Table 1: Precursor and product ions for the MS/MS analysis of N-desmethylpromethazine.[2]

Proposed Fragmentation Pathway

The fragmentation of N-desmethylpromethazine is primarily dictated by the principles of amine fragmentation, with alpha-cleavage being the most prominent pathway. The phenothiazine core also contributes to the observed product ions.

fragmentation_pathway cluster_main Fragmentation of N-desmethylpromethazine cluster_path1 Pathway 1: Alpha-Cleavage cluster_path2 Pathway 2: Cleavage of the Propyl Linker parent N-desmethylpromethazine Precursor Ion [M+H]+ m/z = 271.3 frag1 Product Ion m/z = 197.9 (Quantitative Ion) parent->frag1 α-cleavage loss1 Neutral Loss: C4H9N (Isopropylethylamine radical cation) frag2 Product Ion m/z = 240.3 (Qualitative Ion) parent->frag2 Side-chain cleavage loss2 Neutral Loss: C2H5 (Ethyl radical) experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow for N-desmethylpromethazine Analysis sp Sample Preparation (Extraction & Cleanup) lc Liquid Chromatography (Separation) sp->lc Reconstituted Sample ms Mass Spectrometry (Ionization & Fragmentation) lc->ms Eluted Analyte da Data Acquisition & Analysis (MRM) ms->da Ion Signals

References

An In-depth Technical Guide on the NMR Spectral Data of rac N-Demethyl Promethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for rac N-Demethyl Promethazine Hydrochloride, a significant metabolite and impurity of Promethazine. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages comparative data from its parent compound, Promethazine Hydrochloride, to offer a detailed analysis.

Introduction

This compound, also known as Norpromethazine Hydrochloride or Promethazine EP Impurity C, is the primary N-demethylated metabolite of Promethazine.[1][2] Promethazine is a first-generation antihistamine of the phenothiazine class with sedative, antiemetic, and anticholinergic properties.[1] The metabolic process, primarily driven by enzymes like CYP2D6, involves N-demethylation, making the study of this metabolite crucial for understanding the parent drug's pharmacological profile, bioavailability, and for impurity profiling in pharmaceutical development.[1]

Chemical Structure:

  • IUPAC Name: (2RS)-N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine Hydrochloride[3]

  • Molecular Formula: C₁₆H₁₈N₂S · HCl[1]

  • Molecular Weight: 306.85 g/mol [4]

  • CAS Number: 60113-77-1[4]

NMR Spectral Data

While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the literature, comprehensive data is typically provided with the purchase of this compound as a certified reference standard from various suppliers.[5][6]

For illustrative and comparative purposes, this guide presents the known NMR data for the parent compound, Promethazine Hydrochloride, and provides a predicted analysis for its N-demethylated counterpart.

Comparative NMR Data Presentation

The following tables summarize the reported NMR data for Promethazine Hydrochloride and the predicted chemical shifts for this compound. The predictions are based on established principles of NMR spectroscopy, where the removal of a methyl group and the introduction of a secondary amine are expected to cause characteristic shifts.

Table 1: ¹H NMR Spectral Data (Predicted for rac N-Demethyl Promethazine HCl)

Proton Assignment Promethazine HCl ¹H Shift (ppm) [7]Predicted rac N-Demethyl Promethazine HCl ¹H Shift (ppm) Predicted Multiplicity
Aromatic Protons6.90 - 7.40~6.90 - 7.40Multiplet
N-CH₂3.93~3.80 - 4.10Multiplet
CH4.72~4.50 - 4.80Multiplet
N-CH₃2.78~2.50 - 2.70Singlet
C-CH₃1.50~1.40 - 1.60Doublet
NH-CH₃N/AVariable (broad)Singlet (broad)

Table 2: ¹³C NMR Spectral Data (Predicted for rac N-Demethyl Promethazine HCl)

Carbon Assignment Promethazine ¹³C Shift (ppm) [8]Predicted rac N-Demethyl Promethazine HCl ¹³C Shift (ppm)
Aromatic C (quaternary)145.7, 127.3~145-146, ~127-128
Aromatic CH127.2, 126.8, 122.5, 115.5~127-128, ~122-123, ~115-116
CH58.1~56-59
N-CH₂47.9~46-49
N(CH₃)₂41.5N/A
N-CH₃N/A~30-33
C-CH₃13.0~12-14

Experimental Protocols

Synthesis of Phenothiazine Derivatives (General Protocol)

The synthesis of N-substituted phenothiazine derivatives, such as Promethazine and its analogues, generally involves the alkylation of the phenothiazine nitrogen. A typical procedure is outlined below, adapted from known synthetic routes for Promethazine.[9][10]

Workflow for Synthesis:

Phenothiazine Phenothiazine Alkylation Alkylation Reaction Phenothiazine->Alkylation Base Strong Base (e.g., NaH, NaNH₂) Base->Alkylation Solvent1 Anhydrous Solvent (e.g., Toluene, DMF) Solvent1->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Alkyl_Halide Alkylating Agent (e.g., 1-chloro-N-methylpropan-2-amine) Alkyl_Halide->Alkylation Purification Purification (e.g., Chromatography) Workup->Purification Salt_Formation Salt Formation (HCl in Ether/IPA) Purification->Salt_Formation Final_Product rac N-Demethyl Promethazine HCl Salt_Formation->Final_Product

Caption: General synthesis workflow for N-alkylated phenothiazines.

  • Deprotonation: Phenothiazine is dissolved in an anhydrous aprotic solvent (e.g., toluene or DMF). A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the nitrogen atom of the phenothiazine ring.

  • Alkylation: The appropriate alkylating agent, for instance, a protected or precursor version of N-methyl-1-chloropropan-2-amine, is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled and quenched carefully with water or an aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

NMR Sample Preparation and Analysis

Standard protocols are employed for the NMR analysis of phenothiazine derivatives.[11]

  • Sample Preparation: Approximately 5-10 mg of the analyte (this compound) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Standard acquisition parameters are used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a wider spectral width (e.g., 0-200 ppm). A larger number of scans and a relaxation delay are often required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Signaling Pathways and Biological Relevance

Promethazine and its metabolites, including N-Demethyl Promethazine, interact with several key signaling pathways, which accounts for their therapeutic effects and potential side effects.

Dopaminergic Pathway

Promethazine acts as an antagonist at dopamine D2 receptors, particularly in the mesolimbic pathway. This action is believed to contribute to its antiemetic and weak antipsychotic effects.[1]

Promethazine Promethazine / N-Demethyl Promethazine D2R Dopamine D2 Receptor Promethazine->D2R Antagonism Signaling Downstream Signaling (e.g., ↓ cAMP) D2R->Signaling Effect Antiemetic & Weak Antipsychotic Effects Signaling->Effect

Caption: Antagonism of the Dopamine D2 receptor by Promethazine.

PI3K/AKT Signaling Pathway

Recent studies have indicated that Promethazine may modulate the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Modulation of this pathway could explain some of the neuroprotective effects observed with phenothiazine drugs.

Promethazine Promethazine PI3K PI3K Promethazine->PI3K Modulation AKT AKT PI3K->AKT CellSurvival Cell Survival & Neuroprotection AKT->CellSurvival

Caption: Modulation of the PI3K/AKT signaling pathway.

Antioxidant Pathway Regulation

Studies have shown that Promethazine can protect hippocampal neurons from oxidative stress by regulating the SLC7A11–GPX4 antioxidant system.[12] This suggests a role in mitigating cellular damage caused by reactive oxygen species.

Promethazine Promethazine SLC7A11 SLC7A11 Promethazine->SLC7A11 Up-regulates GPX4 GPX4 Promethazine->GPX4 Up-regulates Protection Protection from Oxidative Stress SLC7A11->Protection GPX4->Protection

Caption: Regulation of the SLC7A11-GPX4 antioxidant system.

Conclusion

This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound. While direct public data is scarce, a combination of comparative analysis with the parent drug, predictive assessment, standardized experimental protocols, and an overview of its biological context offers valuable insights for researchers in analytical chemistry, drug metabolism, and pharmaceutical sciences. For definitive spectral data, it is recommended to acquire a certified reference standard of the compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Promethazine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine class used to treat allergies, motion sickness, and nausea.[1][2] Like many pharmaceutical compounds, promethazine can degrade over time or contain process-related impurities that can affect its efficacy and safety.[2] Therefore, a robust analytical method is essential for the separation and quantification of promethazine from its potential impurities in pharmaceutical formulations. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation of promethazine and its related substances. Common impurities of promethazine include promethazine sulfoxide, isopromethazine, N-desmethylpromethazine, and phenothiazine.[2][3]

This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, which is a widely used technique for the analysis of polar molecules like promethazine and its impurities.[1] The method described is based on established and validated procedures to ensure accuracy, precision, and specificity.

Data Presentation

The following tables summarize the quantitative data and chromatographic conditions for the HPLC analysis of promethazine and its impurities.

Table 1: Chromatographic Conditions

ParameterCondition
Column Symmetry Shield RP8 (4.6 mm x 150 mm, 5 µm)[1] or Agilent Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm)[4][5]
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 7.0 or 3.4% Potassium Phosphate buffer, pH 7.0[1]
Mobile Phase B Acetonitrile or a 60:40 mixture of Acetonitrile and Methanol[1]
Gradient Elution A linear gradient is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to ensure the separation of all impurities.[1] For example: 0-45 min: 70:30 (A:B) to 40:60 (A:B), 45-50 min: to 35:65 (A:B), 50-52 min: hold at 35:65 (A:B), 52-53 min: return to 70:30 (A:B), 53-65 min: hold at 70:30 (A:B).[1]
Flow Rate 1.0 mL/min[1][6][7] or 1.2 mL/min[4][5]
Detection Wavelength 254 nm[1][6][8] or 224 nm[4][5]
Column Temperature 25°C[1] or 40°C[4][5]
Injection Volume 10 µL[1]
Diluent A mixture of water and acetonitrile (50:50 v/v) with 0.1% Trifluoroacetic acid (TFA)[3] or 0.1% solution of triethylamine (TEA) in methanol.[2]

Table 2: System Suitability and Validation Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5 between adjacent peaks
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of promethazine and its impurities.

1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 7.0 using a dilute solution of potassium hydroxide or phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas prior to use.

  • Mobile Phase B (Organic): Prepare a mixture of HPLC-grade acetonitrile and methanol in a 60:40 ratio.[1] Degas the mixture before use.

2. Preparation of Standard Solutions

  • Promethazine Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Promethazine HCl reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve in the diluent and make up to the volume with the diluent.

  • Impurity Stock Solution: Prepare a stock solution containing known impurities of promethazine (e.g., promethazine sulfoxide, isopromethazine) at a concentration of approximately 100 µg/mL each in the diluent.

  • Working Standard Solution (for system suitability): Prepare a solution containing promethazine and its key impurities at appropriate concentrations (e.g., promethazine at 100 µg/mL and each impurity at 1 µg/mL) by diluting the stock solutions with the diluent.

3. Preparation of Sample Solution

  • For Drug Substance: Accurately weigh about 100 mg of the promethazine sample, dissolve it in the diluent in a 100 mL volumetric flask, and make up to the volume.[1]

  • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets.[3] Transfer an amount of powder equivalent to 100 mg of promethazine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Analysis

  • Set up the HPLC system with the column and mobile phases as described in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the system suitability solution to verify the performance of the chromatographic system based on the parameters in Table 2.

  • Inject the standard solution(s) to establish the retention time and response of promethazine and its impurities.

  • Inject the sample solution(s) to determine the impurity profile.

  • After the analysis is complete, flush the column with a high percentage of the organic mobile phase to remove any strongly retained components.

5. Forced Degradation Studies (for method validation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[2]

  • Acid Degradation: Treat the sample solution with 5N HCl at room temperature for 30 minutes.[2]

  • Base Degradation: Treat the sample solution with 5N NaOH at room temperature for 30 minutes.[2]

  • Oxidative Degradation: Treat the sample solution with 30% hydrogen peroxide at room temperature for 15 minutes.[1]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 105°C for 24 hours).[2]

  • Photolytic Degradation: Expose the drug solution to UV light.[2]

Mandatory Visualization

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SamplePrep Sample Preparation AnalysisRun Sample & Standard Analysis SamplePrep->AnalysisRun SystemEquilibration->SystemSuitability SystemSuitability->SystemEquilibration If Fail SystemSuitability->AnalysisRun If Pass PeakIntegration Peak Integration & Identification AnalysisRun->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC analysis of promethazine and its impurities.

Logical_Relationship Promethazine Promethazine (Active Pharmaceutical Ingredient) Impurity Impurities Promethazine->Impurity Degradation/ Process HPLC_Method HPLC Method Promethazine->HPLC_Method Analysis Impurity->HPLC_Method Analysis Separation Separation HPLC_Method->Separation Quantification Quantification Separation->Quantification Quality_Control Quality Control of Drug Product Quantification->Quality_Control

Caption: Logical relationship in promethazine quality control.

References

Application Note: Quantitative Analysis of N-demethylpromethazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-demethylpromethazine (also known as Nor1PMZ or DMPMZ) is a primary metabolite of promethazine, a first-generation antihistamine and antiemetic drug.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical toxicology. This application note provides a detailed protocol for the sensitive and selective quantification of N-demethylpromethazine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is adapted from established procedures for analyzing promethazine and its metabolites in biological matrices.[2][3]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol outlines a protein precipitation method for the extraction of N-demethylpromethazine from plasma samples.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade (with 0.1% formic acid)

    • Internal Standard (IS) working solution (e.g., Promethazine-d6, 1 µg/mL in ACN)

    • Ultrapure water

  • Procedure:

    • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (1 ng/µL) to the plasma sample.[4]

    • Add 700 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[4]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v mixture of 0.1% formic acid in water and acetonitrile).[3][5]

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system

  • Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm) or equivalent[3]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.3955
2.00.3595
4.00.3595
4.10.3955
6.00.3955
  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Mass Spectrometry (MS)

  • Instrumentation: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

  • Scan Mode: Multiple Reaction Monitoring (MRM)[2][7]

  • Source Temperature: 550°C[7]

  • Ionspray Voltage: 5500 V[7]

  • Curtain Gas (CUR): 40 psi[7]

  • Nebulizer Gas (GS1): 55 psi[7]

  • Collision Gas (CAD): 8 psi[7]

Data Presentation

Table 1: Mass Spectrometry Parameters for N-demethylpromethazine and Internal Standard. [2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
N-demethylpromethazine (Quantitative) 271.1197.98025
N-demethylpromethazine (Qualitative) 271.1240.38015
Promethazine-d6 (IS) 291.292.09030

Note: The precursor ion for N-demethylpromethazine may also be cited as C16H18N2S.[2] The specific values for Declustering Potential and Collision Energy may require optimization for the specific instrument used.

Table 2: Summary of Quantitative Performance Data (Adapted from Swine Tissue Analysis). [2][3]

ParameterN-demethylpromethazine
Linearity Range 0.5 - 50 µg/kg
Correlation Coefficient (r) > 0.99
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Average Recovery 77% - 111%
Precision (RSD%) 1.8% - 11%

Note: These values were established in swine tissues and should be validated for human plasma.[2] The LOD and LOQ in plasma are expected to be in the low ng/mL range.[8][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (700 µL cold ACN + 0.1% Formic Acid) add_is->precipitation vortex1 Vortex (1 min) precipitation->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: Workflow for LC-MS/MS analysis of N-demethylpromethazine in plasma.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of N-demethylpromethazine in plasma. The protocol involves a straightforward protein precipitation step for sample preparation followed by a rapid and selective analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling accurate determination of this key metabolite in biological samples. Method validation in the specific laboratory setting is essential to ensure data quality and reliability.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine family, widely used for its sedative, antiemetic, and anticholinergic properties.[1][2] Like many pharmaceutical compounds, promethazine is susceptible to degradation, which can lead to the formation of related substances or impurities that may impact the drug's efficacy and safety.[3] Therefore, a robust analytical method for the quantification of promethazine and its related substances is crucial for quality control and stability testing of pharmaceutical formulations.

This application note details a sensitive, accurate, and precise Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of promethazine and its related substances. The method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products.

Materials and Methods

Instrumentation

A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.[4][5]

Chemicals and Reagents
  • Promethazine Hydrochloride Reference Standard (USP)[6][7]

  • Promethazine Related Compound B Reference Standard (USP)[7]

  • Acetonitrile (ACN), HPLC grade[5]

  • Methanol (MeOH), HPLC grade[5]

  • Potassium Dihydrogen Phosphate (KH2PO4), analytical grade[5]

  • Potassium Hydroxide (KOH), analytical grade[5]

  • Triethylamine (TEA), analytical grade[5]

  • Water, Milli-Q or equivalent[5]

  • Hydrochloric Acid (HCl), analytical grade[3][4]

  • Sodium Hydroxide (NaOH), analytical grade[3][4]

  • Hydrogen Peroxide (H2O2), 30% solution[3][4]

Chromatographic Conditions

A reversed-phase UPLC method was developed and validated for the quantitative analysis of promethazine and its related substances.[4][5] The chromatographic conditions are summarized in Table 1.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[3][8]
Mobile Phase Isocratic mixture of 3.4% KH2PO4 solution (pH 7.0, adjusted with dilute KOH), Acetonitrile, and Methanol (40:40:20, v/v/v)[4][5]
Flow Rate 0.6 mL/min[3][8]
Column Temperature 30°C[3]
Injection Volume 1.0 µL[3]
Detector Wavelength 254 nm[3][8]
Run Time 3 minutes[3][8]
Preparation of Solutions

Prepare a 0.1% solution of triethylamine (TEA) in methanol.[3][4]

Accurately weigh about 100 mg of Promethazine Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[3][4]

Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.[3][4] This yields a final concentration of approximately 100 µg/mL.

Accurately weigh a quantity of the drug product equivalent to 100 mg of promethazine hydrochloride and transfer it to a 100 mL volumetric flask. Add approximately 60 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent.[4][5] Pipette 5.0 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the diluent.[4][5]

Method Validation

The UPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][8] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (80-120% of analyte concentration) Correlation coefficient (r²) = 0.99988[4][8]
Repeatability (%RSD, n=5) 0.52[8]
Intermediate Precision (%RSD) 0.24[8]
Overall Precision (%RSD) 0.43[8]
Accuracy (% Recovery) Within 98.0 - 102.0%

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4][9] Promethazine was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[4][5] The degradation was observed primarily under oxidative and aqueous conditions.[4][5]

Table 3: Summary of Forced Degradation Results

Stress ConditionTreatmentDegradation (%)
Acid Degradation 5N HCl, room temperature, 30 min[3][4]No significant degradation observed[5]
Base Degradation 5N NaOH, room temperature, 30 min[3][4]No significant degradation observed[5]
Oxidative Degradation 30% H2O2, room temperature, 15 min[3][4]12.46%[4][5]
Aqueous Degradation Water, room temperature, 24 hours[4]6.82%[4][5]
Thermal Degradation 105°C, 24 hours[4][5]Stable[4][5]
Humidity Degradation 40°C, 75% RH, 24 hours[4]Stable[4][5]
Photolytic Degradation 1.2 x 10^6 lux hours, UV light[4][5]Stable[4][5]

Experimental Protocols

UPLC System Preparation
  • Purge the UPLC system with the mobile phase for at least 15 minutes.

  • Equilibrate the column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.

Sample Analysis Workflow
  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area and retention time).

  • Inject the sample solutions in duplicate.

  • Inject a standard solution after a set number of sample injections to monitor system performance.

G UPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_prep UPLC System Preparation (Purge & Equilibrate) prep_mobile_phase->system_prep prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample system_suitability System Suitability (Inject Standard x5) prep_standard->system_suitability inject_sample Inject Sample Solutions prep_sample->inject_sample inject_blank Inject Blank system_prep->inject_blank inject_blank->system_suitability system_suitability->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification of Promethazine & Related Substances peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for UPLC analysis of promethazine.

Signaling Pathways and Logical Relationships

The degradation of promethazine can occur through various pathways, including oxidation, hydrolysis, and photolysis, leading to the formation of different related substances.[3] The developed UPLC method is designed to separate promethazine from these potential degradation products, ensuring accurate quantification.

G Promethazine Degradation Pathways cluster_stress Stress Conditions cluster_impurities Related Substances Promethazine Promethazine Oxidation Oxidation (e.g., H2O2) Promethazine->Oxidation Hydrolysis Hydrolysis (Aqueous) Promethazine->Hydrolysis Photolysis Photolysis (UV Light) Promethazine->Photolysis Promethazine_Sulfoxide Promethazine Sulfoxide Oxidation->Promethazine_Sulfoxide Hydrolytic_Degradants Hydrolytic Degradants Hydrolysis->Hydrolytic_Degradants Photodegradation_Products Photodegradation Products Photolysis->Photodegradation_Products

Caption: Logical relationships in promethazine degradation pathways.

Conclusion

The described UPLC method is rapid, sensitive, specific, and accurate for the quantification of promethazine and its related substances in pharmaceutical dosage forms. The method's stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of promethazine formulations. The short run time of 3 minutes allows for high-throughput analysis.[8]

References

Chiral Separation of N-demethylpromethazine Enantiomers by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylpromethazine, a primary metabolite of the chiral antihistamine promethazine, possesses its own stereocenter. The enantiomers of chiral drugs and their metabolites can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of N-demethylpromethazine is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. This document provides detailed protocols for the chiral separation of N-demethylpromethazine enantiomers using High-Performance Liquid Chromatography (HPLC).

Principle

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, unequal interactions result in different retention times for each enantiomer, allowing for their separation and quantification. This application note details a primary method using a polysaccharide-based CSP, which has been successfully applied to N-demethylpromethazine, and an alternative, well-validated method using a macrocyclic antibiotic CSP, which is proven for the parent compound, promethazine.

Primary Method: Amylose-Based Chiral Stationary Phase

A recent study successfully achieved the enantioseparation of N-demethylpromethazine (desmonomethyl promethazine) using an amylose-based chiral stationary phase.[1] This approach is highly recommended for the direct analysis of this specific metabolite.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Chiral Stationary Phase Lux® 3 µm i-Amylose-3 (amylose tris-3,5-dimethylphenylcarbamate) analytical column.[1]
Mobile Phase A typical mobile phase for this type of CSP would be a mixture of a non-polar solvent and an alcohol (e.g., hexane/isopropanol or hexane/ethanol) with a basic additive. For basic compounds like N-demethylpromethazine, 0.1% diethylamine (DEA) or triethylamine (TEA) is often added to improve peak shape. Optimization of the mobile phase composition is recommended.
Flow Rate 1.0 mL/min (typical starting point, may require optimization).
Column Temperature 20-25°C (ambient).
Detection Wavelength UV at 254 nm.
Injection Volume 10-20 µL.
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

Note: The 2024 study abstract mentions the use of this column for evaluating enantiomeric purity but does not provide the full chromatographic details.[1] The conditions provided above are based on standard practices for this type of chiral separation and should be optimized for best results.

Alternative Method: Vancomycin-Based Chiral Stationary Phase

A robust and validated method for the chiral separation of the parent compound, promethazine, utilizes a vancomycin-bonded chiral stationary phase.[2][3] This method is highly likely to be effective for N-demethylpromethazine, potentially with minor modifications to the mobile phase.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValidated Conditions for Promethazine
Chiral Stationary Phase Chirobiotic V / Astec® CHIROBIOTIC® V, 250 x 4.6 mm, 5 µm.[2][3]
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).[2][3]
Flow Rate 1.0 mL/min.[2][3]
Column Temperature 20°C.[2][3]
Detection Wavelength UV at 254 nm.[2][3]
Injection Volume 20 µL.
Internal Standard Acetyl salicylic acid (Aspirin) can be used.[2]
Sample Preparation Dissolve the sample in methanol to the desired concentration (e.g., 0.1 mg/mL).[2]
Quantitative Data (Validated for Promethazine)

The following table summarizes the performance characteristics of the alternative method as validated for promethazine enantiomers.[2][3] These values provide a benchmark for what can be expected when adapting the method for N-demethylpromethazine.

ParameterEnantiomer 1Enantiomer 2
Linearity (r) > 0.999> 0.999
Limit of Detection (LOD) 0.04 µg/mL0.04 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL0.07 µg/mL
Accuracy (%) 100.06100.08
Relative Standard Deviation (%) 0.290.36
Capacity Factor (k') 2.372.67

Experimental Workflow

The general workflow for the chiral HPLC analysis is outlined below.

Chiral_HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) C Sample Injection (20 µL) A->C B HPLC System Preparation (Equilibrate Column) B->C D Isocratic Elution (Chiral Column) C->D 1.0 mL/min E UV Detection (254 nm) D->E F Data Acquisition E->F G Peak Integration & Analysis F->G H Quantification (Enantiomeric Ratio) G->H Method_Components cluster_csp CSP Options cluster_mp Mobile Phase Options Analyte N-demethylpromethazine (Basic, Chiral) CSP Chiral Stationary Phase (CSP) Analyte->CSP MP Mobile Phase Analyte->MP Result Enantiomeric Separation CSP->Result CSP_Amylose Amylose-based (Polysaccharide) CSP->CSP_Amylose CSP_Vanco Vancomycin-based (Macrocyclic Antibiotic) CSP->CSP_Vanco MP->Result MP_NP Normal Phase (e.g., Hexane/IPA + Additive) MP->MP_NP MP_Polar Polar Organic (e.g., MeOH + Additives) MP->MP_Polar CSP_Amylose->MP_NP compatible with CSP_Vanco->MP_Polar compatible with

References

Application Note and Protocol: Solid-Phase Extraction of Promethazine and its Metabolites from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine, a first-generation antihistamine of the phenothiazine class, is widely used for its sedative, antiemetic, and anticholinergic properties.[1] It undergoes extensive metabolism in the liver, with major metabolites including promethazine sulfoxide and N-desmethylpromethazine being excreted in the urine.[1][2] Accurate quantification of promethazine and its metabolites in urine is essential for pharmacokinetic studies, drug metabolism research, and clinical toxicology.[3] Solid-phase extraction (SPE) is a robust and widely adopted technique for the cleanup and concentration of these analytes from the complex urine matrix prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document provides detailed protocols for the solid-phase extraction of promethazine and its metabolites from urine.

Quantitative Data Summary

The following table summarizes the quantitative performance of different SPE-based methods for the analysis of promethazine and its metabolites in urine.

AnalyteMethodLower Limit of Quantification (LLOQ)Linear RangePrecision (% CV)Accuracy (% Bias)Reference
Promethazine (PMZ)Online SPE-LC3.75 ng/mL3.75 - 1400 ng/mL< 6.2%+/- 11.8%[5][6]
Promethazine SulfoxideOnline SPE-LC2.50 ng/mL2.5 - 1400 ng/mL< 11.5% (Intra-assay < 5.5%)+/- 11.8%[3][4][5][6][7]
Monodesmethyl PromethazineOnline SPE-LC2.50 ng/mL2.5 - 1400 ng/mL< 11.5%+/- 11.8%[5][6]
Monodesmethyl Promethazine SulfoxideOnline SPE-LC2.50 ng/mL2.5 - 1400 ng/mL< 11.5%+/- 11.8%[5][6]

Experimental Protocols

Two primary SPE methodologies are presented: a manual (offline) SPE protocol and an automated online SPE-LC protocol.

Manual (Offline) Solid-Phase Extraction Protocol

This protocol provides a general procedure for the extraction of promethazine and its metabolites using a mixed-mode SPE cartridge.

Materials:

  • Mixed-mode SPE cartridges

  • Urine samples

  • Phosphate buffer (0.1 M, pH 6.0)

  • Methanol

  • Deionized water

  • Weak organic solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 2% ammonium hydroxide in ethanol)[8]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Adjust the pH of the urine sample to approximately 6.0 with a buffer solution.[3]

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.[3]

  • SPE Cartridge Conditioning:

    • Sequentially pass methanol followed by deionized water through the SPE cartridge according to the manufacturer's instructions.[3][4]

  • Equilibration:

    • Equilibrate the cartridge with the phosphate buffer solution.[3]

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.[3][4]

  • Washing:

    • Wash the cartridge sequentially with deionized water and then a weak organic solvent to remove interfering substances.[3][4]

  • Elution:

    • Elute the promethazine and its metabolites from the cartridge using an appropriate elution solvent.[3] A common elution solvent is 2% ammonium hydroxide in ethanol.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for subsequent LC-MS/MS analysis.[3]

Online Solid-Phase Extraction Protocol

Online SPE coupled with column-switching LC-MS/MS offers a high-throughput and automated approach for the analysis of promethazine and its metabolites.[5][6]

System:

  • LC-MS/MS system equipped with a column-switching valve

  • SPE extraction column

  • Analytical column

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 4000 rpm for 10 minutes.[3]

    • Transfer the supernatant for analysis.

  • Injection:

    • Directly inject a specific volume (e.g., 100 µL) of the urine supernatant into the online SPE system.[3]

  • Loading:

    • The sample is loaded onto the SPE column using a loading pump with an aqueous mobile phase (e.g., 0.1% formic acid in water). This step traps the analytes on the SPE sorbent while polar interferences are washed to waste.[3]

  • Washing:

    • Wash the SPE column with a weak organic solvent mixture (e.g., 5% methanol in water) to remove remaining interferences.[3]

  • Elution and Transfer:

    • After the washing step, the switching valve position is changed.

    • The analytical mobile phase from the elution pump is directed through the SPE column in the reverse direction to elute the analytes onto the analytical column for separation.[3]

  • LC-MS/MS Analysis:

    • The separated analytes are then detected and quantified by the mass spectrometer.[3]

Visualizations

Promethazine Metabolism

Promethazine is primarily metabolized in the liver, with sulfoxidation and N-demethylation being the major pathways.[1][2]

Promethazine_Metabolism Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide Sulfoxidation (Major) N_Desmethylpromethazine N-Desmethylpromethazine Promethazine->N_Desmethylpromethazine N-Demethylation Urine_Excretion Urine Excretion Promethazine_Sulfoxide->Urine_Excretion N_Desmethylpromethazine->Urine_Excretion

Caption: Major metabolic pathways of promethazine.

Offline SPE Workflow

The following diagram illustrates the sequential steps involved in the manual solid-phase extraction of promethazine metabolites from a urine sample.

Offline_SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine_Sample Urine Sample pH_Adjust pH Adjustment (pH 6.0) Urine_Sample->pH_Adjust Centrifuge_Sample Centrifugation pH_Adjust->Centrifuge_Sample Conditioning 1. Conditioning (Methanol, Water) Loading 3. Sample Loading Centrifuge_Sample->Loading Equilibration 2. Equilibration (Buffer) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Water, Weak Organic Solvent) Loading->Washing Elution 5. Elution (Elution Solvent) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for manual solid-phase extraction.

Online SPE-LC Workflow

This diagram outlines the automated process of online solid-phase extraction coupled with liquid chromatography.

Online_SPE_LC_Workflow Urine_Supernatant Urine Supernatant Injection Direct Injection Urine_Supernatant->Injection Loading_Wash Loading & Washing (SPE Column) Injection->Loading_Wash Valve_Switch Valve Switching Loading_Wash->Valve_Switch Elution_Separation Elution & Separation (Analytical Column) Valve_Switch->Elution_Separation MS_Detection MS Detection Elution_Separation->MS_Detection

Caption: Automated online SPE-LC workflow.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of N-demethylpromethazine from Human Serum for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient isolation of N-demethylpromethazine, a primary metabolite of promethazine, from human serum. The described methodology is designed for researchers, toxicologists, and drug development professionals requiring a clean, concentrated sample for subsequent quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol employs a straightforward solvent extraction, pH adjustment for optimal analyte recovery, and subsequent reconstitution in a mobile phase-compatible solvent. This method is based on established principles for the extraction of phenothiazine derivatives and is presented to facilitate therapeutic drug monitoring and pharmacokinetic studies.

Introduction

N-demethylpromethazine (also known as Norpromethazine) is a significant metabolite of the first-generation antihistamine, promethazine. Monitoring its concentration in serum is crucial for understanding the pharmacokinetics of the parent drug and for toxicological assessments. Liquid-liquid extraction is a classic and effective technique for separating analytes from complex biological matrices like serum, which is rich in proteins and other potential interferences. This protocol provides a step-by-step guide to performing LLE for N-demethylpromethazine, ensuring high recovery and sample purity for sensitive downstream analysis.

Experimental Protocol

This protocol is adapted from methodologies established for promethazine and other phenothiazine derivatives.

Materials and Reagents:

  • Human Serum Samples

  • N-demethylpromethazine standard

  • Internal Standard (e.g., Triflupromazine or a deuterated analog)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Extraction Solvent: n-Hexane or a mixture of n-Heptane:Isoamyl Alcohol (98:2, v/v)

  • Reconstitution Solvent (e.g., Mobile phase for HPLC/LC-MS)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Thaw frozen serum samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 1.0 mL of the serum sample into a 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a known concentration of the internal standard to the serum sample. This is crucial for accurate quantification and to account for any variability during the extraction process.

  • pH Adjustment:

    • Alkalinize the serum sample by adding 100 µL of 1 M NaOH to raise the pH above the pKa of N-demethylpromethazine, thereby ensuring it is in its un-ionized, more organic-soluble form.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1.0 mL of the extraction solvent (e.g., n-Hexane) to the microcentrifuge tube.

    • Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Isolation of Organic Phase:

    • Carefully aspirate the upper organic layer using a clean pipette and transfer it to a new, clean tube. Be cautious not to disturb the protein interface or the lower aqueous layer.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. This step concentrates the analyte.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent (typically the mobile phase used for the subsequent chromatographic analysis).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • The reconstituted sample is now ready for injection into an HPLC or LC-MS/MS system for quantitative analysis.

Quantitative Data Summary

The following table summarizes quantitative performance data from various methods for the determination of promethazine and its metabolites. Data for a direct LLE protocol for N-demethylpromethazine is sparse; therefore, data for the parent compound, promethazine, using LLE and data for N-demethylpromethazine from other validated methods are provided for reference and as a benchmark for method validation.

AnalyteMethodMatrixRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
PromethazineLLE with n-Hexane, HPLCSerum~90%1 µg/LNot Specified[1]
PromethazineLLE with n-Heptane-Isoamyl Alcohol, HPLCSerum>85%0.1 ng/mLNot Specified[2]
N-demethylpromethazine (Nor1PMZ)Acetonitrile Precipitation and n-Hexane wash, LC-MS/MSSwine Fat77-111%0.05 µg/kg0.1 µg/kg[3]

Visualizations

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis serum_sample 1. Serum Sample (1.0 mL) add_is 2. Add Internal Standard serum_sample->add_is alkalinize 3. Alkalinize with NaOH add_is->alkalinize add_solvent 4. Add Organic Solvent alkalinize->add_solvent Proceed to Extraction vortex 5. Vortex (2 min) add_solvent->vortex centrifuge 6. Centrifuge (10 min) vortex->centrifuge separate 7. Isolate Organic Layer centrifuge->separate evaporate 8. Evaporate to Dryness separate->evaporate Concentrate Analyte reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. HPLC or LC-MS/MS Analysis reconstitute->analysis Ready for Injection

Caption: Liquid-Liquid Extraction Workflow for N-demethylpromethazine.

References

Application Notes and Protocols for the GC-MS Analysis of Promethazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine class with sedative and antiemetic properties. Its clinical efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. The primary metabolic pathways include sulfoxidation, N-demethylation, and ring hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1] The resulting metabolites, such as promethazine sulfoxide and N-desmethylpromethazine, are more polar than the parent drug and require specific analytical methods for their quantification in biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of drug metabolites. However, due to the polarity of promethazine metabolites, a derivatization step is typically necessary to increase their volatility and improve their chromatographic behavior. This document provides detailed application notes and protocols for the analysis of promethazine metabolites using GC-MS.

Metabolic Pathways of Promethazine

Promethazine undergoes several key metabolic transformations in the liver. The two primary pathways are:

  • Sulfoxidation: The sulfur atom in the phenothiazine ring is oxidized to form promethazine sulfoxide (PMZSO).

  • N-Demethylation: Removal of a methyl group from the tertiary amine side chain results in the formation of N-desmethylpromethazine (Nor-PMZ).

Further metabolism can occur, including hydroxylation of the aromatic ring and combinations of these pathways.

Promethazine Metabolism Promethazine Metabolic Pathway Promethazine Promethazine PMZSO Promethazine Sulfoxide Promethazine->PMZSO Sulfoxidation (CYP2D6) Nor_PMZ N-Desmethylpromethazine Promethazine->Nor_PMZ N-Demethylation (CYP2D6) Hydroxylated_Metabolites Hydroxylated Metabolites Promethazine->Hydroxylated_Metabolites Ring Hydroxylation

Caption: Major metabolic pathways of promethazine.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the GC-MS analysis of promethazine metabolites in biological matrices such as urine or plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract promethazine and its metabolites from a biological matrix.

Materials:

  • SPE cartridges (e.g., C18, 500mg/3mL)

  • Urine or plasma sample

  • Internal Standard (IS) solution (e.g., a deuterated analog of promethazine or a structurally similar phenothiazine)

  • Phosphate buffer (pH 6.0)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of urine or plasma, add the internal standard. Add 1 mL of phosphate buffer (pH 6.0) and vortex. Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 40% methanol in water solution to remove polar interferences.

  • Analyte Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for derivatization.

Derivatization: Silylation

Silylation is required to increase the volatility of the polar metabolites for GC-MS analysis.

Materials:

  • Reconstituted sample extract

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the 100 µL of reconstituted extract in a GC vial, add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

Experimental Workflow GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) SPE Solid-Phase Extraction Sample->SPE Silylation Silylation (e.g., with BSTFA) SPE->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: General workflow for the GC-MS analysis of promethazine metabolites.
GC-MS Instrumental Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temp 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp150°C
MS Transfer Line280°C
Acquisition ModeSelected Ion Monitoring (SIM)

Quantitative Data

The following tables summarize the expected mass-to-charge ratios (m/z) of the trimethylsilyl (TMS) derivatives of promethazine and its major metabolites, along with example quantitative parameters. The fragmentation patterns for the metabolites are predicted based on the known fragmentation of promethazine and general principles of silylated compound mass spectrometry.

Table 1: Predicted m/z Ions for SIM Analysis of TMS-Derivatized Promethazine and Metabolites

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
PromethazineTMS72284 (M+), 198
N-DesmethylpromethazineTMS158270 (M+), 198
Promethazine SulfoxideTMS72300 (M+), 214

Note: The molecular ion (M+) may be of low abundance for some derivatives.

Table 2: Example Quantitative Parameters for GC-MS Analysis

AnalyteRetention Time (min)Calibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Promethazine-TMS~9.55 - 5001.55
N-Desmethylpromethazine-TMS~9.25 - 5002.05
Promethazine Sulfoxide-TMS~10.110 - 10003.010

Disclaimer: The retention times and quantitative limits are illustrative and must be experimentally determined and validated for the specific instrumentation and method used.

Data Presentation and Interpretation

For accurate quantification, a calibration curve should be prepared using standards of the promethazine metabolites. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and instrument response. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the calibrators to generate the calibration curve.

Conclusion

The GC-MS method outlined in these application notes, incorporating solid-phase extraction and silylation, provides a robust and sensitive approach for the quantitative analysis of promethazine and its primary metabolites in biological samples. Careful optimization of each step, from sample preparation to the final instrumental analysis, is crucial for achieving accurate and reproducible results. This methodology is well-suited for applications in clinical and forensic toxicology, as well as in pharmacokinetic studies.

References

Application Notes and Protocols for Nonaqueous Capillary Electrophoresis (NACE) in the Chiral Separation of Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the chiral separation of promethazine enantiomers using Nonaqueous Capillary Electrophoresis (NACE). This document outlines the necessary reagents, instrumentation, and step-by-step protocols to achieve successful enantioseparation.

Introduction

Promethazine is a first-generation antihistamine and antiemetic agent that possesses a chiral center, existing as a racemic mixture of two enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial in drug development and quality control. Nonaqueous Capillary Electrophoresis (NACE) offers a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, often providing high efficiency, rapid analysis times, and reduced solvent consumption.

This application note details a NACE method for the chiral separation of promethazine, focusing on the use of a nonaqueous background electrolyte (BGE) system. The described method has been shown to successfully resolve the enantiomers of promethazine and other chiral compounds.[1]

Principle of Separation

The chiral separation of promethazine via NACE is achieved by adding a chiral selector to the nonaqueous background electrolyte. The enantiomers of promethazine form transient diastereomeric complexes with the chiral selector, which have different mobilities under the influence of an electric field, leading to their separation. The choice of the nonaqueous solvent and the composition of the BGE are critical for optimizing the separation. In this method, formamide is utilized as the background electrolyte solvent.[1]

Experimental Protocols

Instrumentation and Materials
  • Capillary Electrophoresis System: A standard CE system equipped with a UV detector is suitable.

  • Fused-Silica Capillary: Uncoated, with appropriate dimensions (e.g., 50 µm internal diameter, effective length of 40-60 cm).

  • Data Acquisition and Processing Software.

  • Reagents and Chemicals:

    • Promethazine hydrochloride (racemic)

    • Formamide (analytical grade)

    • Citric acid

    • Tris (tris(hydroxymethyl)aminomethane)

    • Chiral Selector (e.g., cyclodextrins)

    • Sodium hydroxide (for pH adjustment)

    • Methanol (for capillary rinsing)

    • Deionized water

Preparation of Solutions
  • Background Electrolyte (BGE):

    • Prepare a stock solution of citric acid and Tris in formamide.

    • The apparent pH (pH*) of the BGE in formamide is a critical parameter and should be optimized.

    • A typical starting point is a citric acid-Tris buffer.[1] The concentration of the chiral selector is a key parameter to be optimized for achieving baseline separation.

  • Sample Solution:

    • Dissolve an accurately weighed amount of racemic promethazine hydrochloride in the BGE or a compatible solvent to a final concentration suitable for UV detection (e.g., 0.1 - 1.0 mg/mL).

Capillary Conditioning

Proper capillary conditioning is essential for reproducible results.

  • New Capillary:

    • Rinse with 1.0 M sodium hydroxide for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with methanol for 10 minutes.

    • Finally, equilibrate with the BGE for at least 30 minutes.

  • Daily Conditioning:

    • Rinse with 0.1 M sodium hydroxide for 5 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with methanol for 5 minutes.

    • Equilibrate with the BGE for 10-15 minutes before the first injection.

Electrophoretic Procedure
  • Injection: Introduce the sample into the capillary using either hydrodynamic or electrokinetic injection.

    • Hydrodynamic Injection: Apply pressure (e.g., 0.5 psi) for a short duration (e.g., 3-5 seconds).

  • Separation: Apply a constant voltage (e.g., 15-25 kV). The optimal voltage should be determined experimentally.

  • Detection: Monitor the separation at a suitable wavelength for promethazine, typically around 254 nm.[1]

  • Temperature: Maintain a constant capillary temperature (e.g., 25 °C) to ensure migration time reproducibility.

Data Presentation

The following table summarizes the key parameters and their typical ranges for the chiral separation of promethazine by NACE. Optimal values should be determined during method development.

ParameterRecommended Conditions/RangeNotes
Capillary Fused-silica, 50 µm I.D., 40-60 cm effective lengthUncoated capillaries are typically used.
Background Electrolyte Citric acid-Tris in formamideThe concentration and apparent pH* need to be optimized.
Chiral Selector To be determined experimentally (e.g., various cyclodextrins)The type and concentration of the chiral selector are crucial for resolution.
Applied Voltage 15 - 25 kVHigher voltages can lead to shorter analysis times but may generate excessive Joule heating.
Temperature 20 - 30 °CStable temperature control is important for reproducibility.
Injection Hydrodynamic (e.g., 0.5 psi for 3-5 s)The injection parameters should be optimized to avoid overloading.
Detection UV, 254 nmThis wavelength provides good sensitivity for promethazine.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NACE-based chiral separation of promethazine.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE_Prep Background Electrolyte (Formamide, Citric Acid-Tris, Chiral Selector) Capillary_Cond Capillary Conditioning (NaOH, H2O, Methanol, BGE) BGE_Prep->Capillary_Cond Sample_Prep Sample Preparation (Racemic Promethazine in BGE) Injection Sample Injection (Hydrodynamic) Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation (Applied Voltage) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Analysis Peak Integration & Analysis (Resolution, Migration Time) Data_Acq->Peak_Analysis

NACE Experimental Workflow for Promethazine Chiral Separation.
Factors Influencing Chiral Separation

The success of the chiral separation is dependent on several interconnected factors, as depicted in the diagram below.

G cluster_bge Background Electrolyte cluster_instrument Instrumental Parameters center_node Chiral Separation (Resolution of Promethazine Enantiomers) Chiral_Selector Chiral Selector (Type & Concentration) Chiral_Selector->center_node Solvent Nonaqueous Solvent (Formamide) Solvent->center_node Electrolyte Electrolyte (Citric Acid-Tris) Electrolyte->center_node pH_star Apparent pH (pH*) pH_star->center_node Ionic_Strength Ionic Strength Ionic_Strength->center_node Voltage Applied Voltage Voltage->center_node Temperature Temperature Temperature->center_node Capillary Capillary Dimensions Capillary->center_node

Key Factors Influencing NACE Chiral Separation.

Conclusion

The described nonaqueous capillary electrophoresis method provides a robust and efficient approach for the chiral separation of promethazine. The use of a formamide-based background electrolyte system is a key feature of this protocol. For successful implementation, careful optimization of the chiral selector type and concentration, apparent pH of the BGE, and instrumental parameters is essential. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to develop and validate NACE methods for chiral analysis.

References

Application Note & Protocol: A Validated HPLC-MS/MS Method for the Quantification of N-demethylpromethazine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylpromethazine is a primary metabolite of promethazine, a first-generation antihistamine. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a detailed protocol for a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of N-demethylpromethazine in human plasma. The validation of this method is based on the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Analytical Method

This method employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7][8][9] Promethazine-d6 is used as the internal standard (IS) to ensure accuracy and precision.[7][8]

Materials and Reagents
  • N-demethylpromethazine hydrochloride (analytical reference standard)[10][11]

  • Promethazine-d6 (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

  • Other standard laboratory reagents

Experimental Workflow

The following diagram illustrates the overall workflow for the analytical method validation.

workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_validation Method Validation prep_std Prepare Stock & Working Standards prep_qc Prepare Calibration Curve & QC Samples prep_std->prep_qc sample_ext Plasma Sample Extraction (LLE) prep_qc->sample_ext evap Evaporation sample_ext->evap reconst Reconstitution evap->reconst hplc HPLC Separation reconst->hplc msms MS/MS Detection hplc->msms data_acq Data Acquisition & Processing msms->data_acq validation Validation Parameter Assessment data_acq->validation

Caption: Experimental workflow for N-demethylpromethazine quantification.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-demethylpromethazine and promethazine-d6 in acetonitrile to obtain individual stock solutions of 1 mg/mL. Store at -20°C.[7]

  • Working Standard Solutions: Prepare serial dilutions of the N-demethylpromethazine stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the promethazine-d6 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Spike 95 µL of drug-free human plasma with 5 µL of the appropriate N-demethylpromethazine working standard solution to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.

  • Prepare QC samples in the same manner at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 150 ng/mL

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL promethazine-d6).

  • Add 50 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

  • Add 600 µL of n-hexane/isoamyl alcohol (99:1, v/v), vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the HPLC-MS/MS system.[8]

HPLC-MS/MS Conditions

HPLC System:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 80% B over 5 min, hold at 80% B for 2 min, return to 20% B for 1 min, and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C

Mass Spectrometer:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions N-demethylpromethazine: To be determined experimentallyPromethazine-d6: To be determined experimentally
Ion Source Temp. 500°C
Collision Gas Argon

Method Validation

The analytical method was validated according to FDA and ICH guidelines, assessing selectivity, linearity, accuracy, precision, sensitivity, recovery, matrix effect, and stability.[1][3][4][5]

Validation Parameters and Acceptance Criteria

The logical relationship between the core validation parameters is depicted below.

validation_params cluster_quantitative Quantitative Performance cluster_specificity Specificity & Matrix cluster_reliability Reliability Accuracy Accuracy Stability Stability Accuracy->Stability Robustness Robustness Accuracy->Robustness Precision Precision Precision->Stability Precision->Robustness Linearity Linearity & Range Linearity->Accuracy Sensitivity Sensitivity (LLOQ) Sensitivity->Linearity Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy

Caption: Interrelationship of analytical method validation parameters.
Summary of Validation Results

The following tables summarize the acceptance criteria and results for each validation parameter.

Table 1: Linearity and Sensitivity

ParameterAcceptance CriteriaResult
Calibration Range 0.5 - 200 ng/mLMet
Correlation Coefficient (r²) ≥ 0.990.998
LLOQ (ng/mL) 0.50.5
LLOQ Accuracy (%) 80 - 120%98.5%
LLOQ Precision (%RSD) ≤ 20%12.3%

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)Acceptance Criteria
LQC1.5102.18.5101.59.2Accuracy: 85-115%Precision: ≤ 15% RSD
MQC7599.86.2100.37.1Accuracy: 85-115%Precision: ≤ 15% RSD
HQC150101.25.8100.96.5Accuracy: 85-115%Precision: ≤ 15% RSD

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)Acceptance Criteria
LQC1.588.295.7Recovery: Consistent & ReproducibleMatrix Effect: CV ≤ 15%
HQC15091.598.2Recovery: Consistent & ReproducibleMatrix Effect: CV ≤ 15%

Table 4: Stability

Stability ConditionDurationQC LevelAccuracy (%)Acceptance Criteria
Bench-top 6 hoursLQC97.8± 15% of nominal
HQC99.1± 15% of nominal
Freeze-Thaw 3 cyclesLQC96.5± 15% of nominal
HQC98.7± 15% of nominal
Long-term 30 days at -80°CLQC98.2± 15% of nominal
HQC101.0± 15% of nominal

Conclusion

The described HPLC-MS/MS method for the quantification of N-demethylpromethazine in human plasma is selective, linear, accurate, precise, and stable. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and research settings for the analysis of N-demethylpromethazine.

References

Application Notes & Protocols: Development of an Immunoassay for Promethazine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine is a first-generation antihistamine of the phenothiazine class with sedative, antiemetic, and anticholinergic properties.[1] Due to its extensive use and potential for misuse, a sensitive and specific immunoassay for the detection of promethazine and its major metabolites is a valuable tool in clinical and forensic toxicology, as well as in pharmacokinetic studies. These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for promethazine.

Promethazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 system (specifically CYP2D6), resulting in several metabolites.[1][2] The most prominent metabolic pathways are sulfoxidation, N-demethylation, and ring hydroxylation.[1][2] The major metabolites are promethazine sulfoxide (PMZSO) and N-desmethylpromethazine (DMPMZ).[1][3] This immunoassay is designed to detect the parent drug and its key metabolites, providing a more comprehensive assessment of exposure.

Principle of the Assay

The developed assay is a competitive enzyme-linked immunosorbent assay (ELISA). This format is ideal for the detection of small molecules like promethazine. The principle of the competitive ELISA is based on the competition between the free analyte (promethazine and its metabolites) in the sample and a labeled antigen conjugate for a limited number of specific antibody binding sites. The concentration of the analyte in the sample is inversely proportional to the signal generated.

I. Hapten Synthesis and Carrier Protein Conjugation

To produce antibodies against a small molecule like promethazine (which is not immunogenic on its own), it must first be chemically modified into a hapten and then conjugated to a larger carrier protein.

A. Promethazine Hapten Design and Synthesis Protocol

A crucial step in developing a specific immunoassay is the design and synthesis of a hapten that exposes unique structural features of the target molecule to the immune system. For promethazine, a derivative with a linker arm for conjugation is required. The following protocol is a proposed synthesis based on established methods for similar phenothiazine derivatives.

Objective: To introduce a carboxylic acid functional group to the promethazine molecule, creating a hapten suitable for conjugation to a carrier protein.

Materials:

  • Promethazine hydrochloride

  • Phenothiazine

  • 1-Chloro-2-dimethylaminopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Succinic anhydride

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Protocol:

  • Synthesis of Promethazine Base:

    • Dissolve promethazine hydrochloride in water and adjust the pH to >10 with a suitable base (e.g., 2M NaOH) to precipitate the free base.

    • Extract the promethazine free base with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the promethazine base.

  • Hapten Synthesis (N-succinylation):

    • Dissolve the promethazine base in anhydrous DMF.

    • Add succinic anhydride (in slight molar excess) to the solution.

    • Add triethylamine (as a catalyst) and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Purify the resulting promethazine-N-succinimidyl hapten by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

    • Characterize the purified hapten by mass spectrometry and NMR to confirm its structure.

B. Carrier Protein Conjugation Protocol

The synthesized hapten is then covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for the immunogen, using the carbodiimide crosslinker chemistry.[4][5]

Materials:

  • Promethazine-hapten

  • Bovine Serum Albumin (BSA) and/or Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of Hapten:

    • Dissolve the promethazine-hapten in anhydrous DMF.

    • Add EDC and NHS (in molar excess to the hapten) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours in the dark to activate the carboxyl group of the hapten.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or KLH) in PBS (pH 7.4).

    • Slowly add the activated hapten solution to the carrier protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS (pH 7.4) at 4°C for 48-72 hours, with several changes of the buffer, to remove unconjugated hapten and crosslinking reagents.

    • Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry (e.g., MALDI-TOF mass spectrometry).[6]

    • Store the conjugate at -20°C until use.

II. Polyclonal Antibody Production

Polyclonal antibodies are produced by immunizing an animal with the prepared immunogen (Promethazine-KLH conjugate).

A. Immunization Protocol

Animals: New Zealand white rabbits (or other suitable species).

Materials:

  • Promethazine-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS

  • Syringes and needles

Protocol:

  • Pre-immunization Bleed:

    • Collect a pre-immune blood sample from each animal to serve as a negative control.

  • Primary Immunization:

    • Prepare an emulsion of the immunogen by mixing an equal volume of the Promethazine-KLH solution (typically 1 mg/mL in PBS) with Freund's Complete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of the animal.

  • Booster Immunizations:

    • Administer booster injections every 3-4 weeks.

    • For booster injections, prepare the emulsion using Freund's Incomplete Adjuvant instead of FCA.

    • Collect test bleeds 7-10 days after each booster to monitor the antibody titer.

  • Antibody Titer Determination:

    • Determine the antibody titer of the collected serum using an indirect ELISA.

    • Coat a microtiter plate with the Promethazine-BSA conjugate.

    • Serially dilute the rabbit serum and add it to the wells.

    • Use a secondary antibody (e.g., anti-rabbit IgG-HRP) to detect the bound primary antibodies.

    • The titer is defined as the highest dilution that gives a significant signal above the pre-immune serum.

  • Final Bleed and Serum Preparation:

    • Once a high antibody titer is achieved, perform a final bleed.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Store the antiserum in aliquots at -20°C or -80°C.

B. Antibody Purification (Optional but Recommended)

For a more specific assay, the polyclonal antibodies can be purified from the antiserum using affinity chromatography.

Protocol:

  • Antigen-Affinity Chromatography:

    • Couple the Promethazine-BSA conjugate to a chromatography resin (e.g., NHS-activated sepharose).

    • Pass the antiserum over the column. The specific anti-promethazine antibodies will bind to the immobilized antigen.

    • Wash the column extensively with PBS to remove non-specific proteins.

    • Elute the bound antibodies using a low pH buffer (e.g., glycine-HCl, pH 2.5).

    • Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1M Tris-HCl, pH 8.5).

    • Dialyze the purified antibodies against PBS and store at -20°C.

III. Competitive ELISA Protocol

Objective: To quantify the concentration of promethazine and its metabolites in a sample.

Materials:

  • 96-well microtiter plates

  • Promethazine-BSA coating antigen

  • Purified anti-promethazine antibody

  • Promethazine standard

  • Secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

Protocol:

  • Plate Coating:

    • Dilute the Promethazine-BSA coating antigen in coating buffer to an optimal concentration (to be determined by checkerboard titration).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the promethazine standard in assay buffer.

    • Prepare the unknown samples for analysis.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction and Reading the Plate:

    • Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader.

IV. Data Analysis and Interpretation

The data is analyzed by plotting a standard curve of the absorbance versus the logarithm of the promethazine standard concentration. The concentration of promethazine in the unknown samples is then determined by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the concentration of promethazine in the sample.

V. Quantitative Data Summary

The performance of the developed immunoassay must be characterized by determining its sensitivity, specificity, and cross-reactivity.

Table 1: Assay Performance Characteristics

ParameterDescriptionTarget Value
IC₅₀ The concentration of promethazine that causes 50% inhibition of the maximum signal.To be determined
Limit of Detection (LOD) The lowest concentration of promethazine that can be reliably distinguished from the blank.To be determined
Limit of Quantitation (LOQ) The lowest concentration of promethazine that can be quantitatively measured with acceptable precision and accuracy.To be determined
Linear Range The range of concentrations over which the assay is linear.To be determined
Precision (Intra- and Inter-assay) The coefficient of variation (%CV) of replicate measurements.< 15%
Accuracy (Recovery) The percentage of a known amount of analyte recovered from a spiked sample.85-115%

Table 2: Cross-Reactivity Profile

The cross-reactivity of the antibody with major metabolites and structurally related compounds should be determined. This is calculated as:

% Cross-Reactivity = (IC₅₀ of Promethazine / IC₅₀ of Cross-Reactant) x 100

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
Promethazine To be determined100
Promethazine Sulfoxide (PMZSO)To be determinedTo be determined
N-desmethylpromethazine (DMPMZ)To be determinedTo be determined
ChlorpromazineTo be determinedTo be determined
TrimeprazineTo be determinedTo be determined
Other PhenothiazinesTo be determinedTo be determined

VI. Visualizations

Promethazine_Metabolism Promethazine Promethazine Sulfoxidation Sulfoxidation (CYP2D6) Promethazine->Sulfoxidation NDemethylation N-Demethylation (CYP2D6) Promethazine->NDemethylation Hydroxylation Ring Hydroxylation (CYP2D6) Promethazine->Hydroxylation PMZ_SO Promethazine Sulfoxide (Major Metabolite) Sulfoxidation->PMZ_SO DMPMZ N-desmethylpromethazine (Major Metabolite) NDemethylation->DMPMZ Hydroxylated_PMZ Hydroxylated Promethazine Hydroxylation->Hydroxylated_PMZ

Caption: Metabolic pathway of promethazine.

Immunoassay_Development_Workflow cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development Hapten_Synthesis 1. Promethazine Hapten Synthesis Conjugation 2. Conjugation to Carrier Protein (KLH/BSA) Hapten_Synthesis->Conjugation Immunization 3. Animal Immunization (Promethazine-KLH) Conjugation->Immunization Serum_Collection 4. Serum Collection & Titer Check Immunization->Serum_Collection Purification 5. Antibody Purification (Optional) Serum_Collection->Purification ELISA_Protocol 6. Competitive ELISA Protocol Development Purification->ELISA_Protocol Validation 7. Assay Validation (Sensitivity, Specificity) ELISA_Protocol->Validation

Caption: Immunoassay development workflow.

Competitive_ELISA cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection cluster_3 Step 4: Readout Coat_Plate Coat Plate with Promethazine-BSA Add_Sample_Ab Add Sample/Standard + Anti-Promethazine Ab Coat_Plate->Add_Sample_Ab Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Add_Sample_Ab->Add_Secondary_Ab Add_Substrate Add TMB Substrate Add_Secondary_Ab->Add_Substrate Read_Absorbance Stop Reaction & Read Absorbance at 450nm Add_Substrate->Read_Absorbance

Caption: Competitive ELISA workflow.

References

Application Notes and Protocols for the Use of N-demethylpromethazine-d3 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-demethylpromethazine-d3 as an internal standard in the quantitative analysis of N-demethylpromethazine, a primary metabolite of promethazine. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in complex biological matrices by correcting for variability in sample preparation and instrument response.

Introduction

N-demethylpromethazine is a significant metabolite of the first-generation antihistamine, promethazine. Accurate measurement of this metabolite in biological samples is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are preferred for their high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard (SIL-IS), such as N-demethylpromethazine-d3, is the gold standard in quantitative bioanalysis.[1][2] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior allow for the correction of matrix effects and variations in sample processing, leading to highly reliable data.[2] N-demethylpromethazine-d3 is intended for use as an internal standard for the quantification of N-demethylpromethazine by GC- or LC-MS in research and forensic applications.[3][4]

Principle of Internal Standardization

The core principle of using an internal standard is to add a fixed amount of a compound, structurally similar to the analyte, to all samples, calibration standards, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement compensates for potential variations throughout the analytical process.

G Sample Biological Sample (Analyte) Spike Add Fixed Amount of N-demethylpromethazine-d3 (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE, PP) Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Figure 1: Principle of Internal Standard Use.

Experimental Protocols

The following is a representative protocol for the extraction and analysis of N-demethylpromethazine from a biological matrix, such as plasma or tissue homogenate, using N-demethylpromethazine-d3 as an internal standard. This protocol is based on a validated method for promethazine and its metabolites and can be adapted for specific research needs.[5][6][7][8]

3.1. Materials and Reagents

  • N-demethylpromethazine hydrochloride (Reference Standard)

  • N-demethylpromethazine-d3 hydrochloride (Internal Standard)[3][4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Ultrapure water

  • Drug-free biological matrix (e.g., human plasma, swine tissue) for calibration standards and quality controls.

3.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of N-demethylpromethazine and N-demethylpromethazine-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the N-demethylpromethazine stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high-quality control (LQC, MQC, HQC) samples.

  • Internal Standard Working Solution: Dilute the N-demethylpromethazine-d3 stock solution with acetonitrile to a final concentration of 1 µg/mL.[5][6][7][8]

3.3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Aliquoting: Pipette 5.0 g (or a suitable volume) of the homogenized tissue sample or plasma into a 50 mL centrifuge tube.

  • Spiking: Add 100 µL of the N-demethylpromethazine-d3 internal standard working solution (1 µg/mL) to each sample, calibration standard, and QC, except for the blank matrix. Vortex for 30 seconds and let stand for 30 minutes.[5][6][7][8]

  • Extraction: Add 10 mL of 0.1% formic acid in acetonitrile. Vortex for 1 minute and shake for 10 minutes. Centrifuge at 10,000 rpm for 10 minutes.[5][6][7][8]

  • Collection: Transfer the supernatant to a new tube. Repeat the extraction step on the residue with another 10 mL of 0.1% formic acid in acetonitrile.

  • Purification: Combine the supernatants and add an equal volume of acetonitrile-saturated n-hexane. Vortex and centrifuge to separate the layers.

  • Evaporation: Transfer the lower (acetonitrile) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).[5][6][7]

  • Final Preparation: Vortex and filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A 5g Sample Homogenate B Spike with 100µL N-demethylpromethazine-d3 (1µg/mL) A->B C Add 10mL 0.1% Formic Acid in Acetonitrile B->C D Vortex, Shake, Centrifuge C->D E Collect Supernatant (Repeat Extraction) D->E F Purify with Acetonitrile-Saturated n-Hexane E->F G Evaporate to Dryness F->G H Reconstitute in 1mL Mobile Phase G->H I Filter and Inject H->I J Inject into LC-MS/MS System I->J

Figure 2: Experimental Workflow for Sample Preparation.

3.4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS conditions that should be optimized for your specific instrumentation and application.

ParameterTypical Setting
LC System UPLC or equivalent system
Analytical Column C18 reversed-phase column (e.g., Waters Symmetry C18, 100 mm x 2.1 mm, 3.5 µm)[5][6][7]
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution A linear gradient should be optimized to ensure separation from matrix components.
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of N-demethylpromethazine and N-demethylpromethazine-d3 standards.

Table 1: Typical LC-MS/MS Parameters

Data Presentation and Method Performance

The following tables present representative quantitative data from a validated bioanalytical method for promethazine and its metabolites, which demonstrates the expected performance when using a deuterated internal standard.[5][6][7][8]

4.1. Linearity and Sensitivity

AnalyteMatrixLinearity Range (µg/kg)LOD (µg/kg)LOQ (µg/kg)
N-demethylpromethazineMuscle, Liver, Kidney0.5 - 50> 0.990.10.5
N-demethylpromethazineFat0.1 - 50> 0.990.050.1

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

4.2. Accuracy and Precision

MatrixSpiked Level (µg/kg)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Muscle 0.595.2 - 105.14.5 - 8.26.1 - 9.8
598.7 - 102.33.1 - 5.64.2 - 7.5
2599.1 - 101.52.5 - 4.13.8 - 6.9
Liver 0.592.8 - 108.25.1 - 9.37.2 - 10.4
596.5 - 104.73.8 - 6.25.5 - 8.1
2597.3 - 103.12.9 - 4.84.1 - 7.3
Kidney 0.590.5 - 110.36.2 - 10.18.3 - 11.0
594.2 - 106.84.5 - 7.16.2 - 8.9
2595.8 - 105.43.6 - 5.55.1 - 8.2
Fat 0.188.7 - 109.57.1 - 10.89.2 - 11.0
191.3 - 107.25.8 - 8.57.5 - 10.1
1093.6 - 106.14.2 - 6.96.8 - 9.5

Table 3: Recovery, Intra-day, and Inter-day Precision

Conclusion

The use of N-demethylpromethazine-d3 as an internal standard provides a robust and reliable method for the quantitative analysis of N-demethylpromethazine in various biological matrices. The detailed protocols and expected performance data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and toxicology. The implementation of a stable isotope-labeled internal standard is a critical component in developing high-quality, validated bioanalytical methods suitable for regulatory submission.

References

Application Note and Protocol for the Quantification of N-demethylpromethazine in Post-Mortem Specimens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-demethylpromethazine (also known as monodesmethyl-promethazine or Nor1PMZ) is a primary metabolite of the first-generation antihistamine, promethazine.[1][2] Promethazine is used for its sedative, antiemetic, and anticholinergic properties. In forensic toxicology, the quantification of promethazine and its metabolites in post-mortem specimens is crucial for determining the cause and manner of death in cases of suspected overdose or poisoning. This application note provides a detailed protocol for the extraction and quantification of N-demethylpromethazine in post-mortem tissues and blood using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary metabolic pathways of promethazine include sulfoxidation and N-demethylation.[1] N-demethylation results in the formation of N-demethylpromethazine.[1] Accurate quantification of this metabolite can provide insights into the parent drug's ingestion and metabolism prior to death. Post-mortem specimens present unique challenges due to complex matrices and potential for post-mortem redistribution of drugs.[3] Therefore, a robust and validated analytical method is essential.

This document is intended for researchers, scientists, and drug development professionals involved in forensic analysis and toxicology.

Experimental Protocols

The following protocols are based on validated methods for the analysis of promethazine and its metabolites in biological tissues.[4][5][6][7]

1. Sample Preparation: Solid Tissue (e.g., Liver, Kidney, Muscle)

This protocol is adapted from a method validated for swine tissues and is applicable to post-mortem human tissues with appropriate validation.[4][5][6][7]

  • Reagents and Materials:

    • 0.1% Formic acid in acetonitrile (ACN)

    • 0.1% Formic acid in water

    • Acetonitrile (HPLC grade)

    • n-Hexane (analytical grade), saturated with acetonitrile

    • Deuterated promethazine (PMZ-d6) internal standard (IS) working solution (1 µg/mL)

    • Homogenizer (e.g., bead mill, blender)

    • 50 mL centrifuge tubes

    • Vortex mixer

    • Platform shaker

    • Centrifuge capable of 10,000 rpm

    • Rotary evaporator

  • Procedure:

    • Weigh approximately 5.0 g ± 0.1 g of homogenized tissue slurry into a 50 mL centrifuge tube.[7]

    • Spike the sample with 100 µL of PMZ-d6 internal standard working solution (1 µg/mL).[7]

    • Vortex for 30 seconds and let stand for 30 minutes.[7]

    • Add 10 mL of 0.1% formic acid in acetonitrile.[7]

    • Vortex for 1 minute, then shake for 10 minutes at 100% speed on a platform shaker.[7]

    • Centrifuge at 10,000 rpm for 10 minutes.[7]

    • Transfer the supernatant to a clean pear-shaped bottle.[7]

    • Repeat the extraction (steps 4-7) on the remaining pellet with another 10 mL of 0.1% formic acid in acetonitrile.[7]

    • Combine the supernatants.[7]

    • Add 10 mL of acetonitrile-saturated n-hexane to the combined supernatant for purification, vortex, and centrifuge to separate the layers.[4][5][6]

    • Transfer the acetonitrile layer to a new tube.

    • Concentrate the extract to dryness using a rotary evaporator.[4][5][6]

    • Reconstitute the residue in 1 mL of a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v) for LC-MS/MS analysis.[4][5][6]

2. Sample Preparation: Post-Mortem Blood

This protocol is a general approach for blood samples and should be validated.

  • Reagents and Materials:

    • Acetonitrile (ACN)

    • Deuterated promethazine (PMZ-d6) internal standard (IS) working solution

    • 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 0.5 mL of post-mortem whole blood into a 1.5 mL microcentrifuge tube.

    • Add the internal standard.

    • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following conditions are based on a validated method for promethazine and its metabolites.[4][5][6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 µm) or equivalent[4][5][6]

    • Mobile Phase A: 0.1% formic acid in water[4][5][6]

    • Mobile Phase B: Acetonitrile[4][5][6]

    • Gradient: A suitable gradient to separate the analyte from interferences.

    • Flow Rate: 0.3 mL/min[8]

    • Injection Volume: 10-20 µL[1]

    • Column Temperature: Ambient or controlled (e.g., 40 °C)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)[4][5][6]

    • MRM Transitions (example):

      • N-demethylpromethazine (Nor1PMZ): Precursor ion m/z 271.3 -> Product ions (to be optimized)[5]

      • Promethazine (PMZ): Precursor ion m/z 285.2 -> Product ions (to be optimized)[5]

      • Promethazine-d6 (PMZ-d6): Precursor ion m/z 291.3 -> Product ions (to be optimized)[5]

    • Note: The specific MRM transitions, collision energies, and other MS parameters should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of N-demethylpromethazine (Nor1PMZ) and promethazine (PMZ) in various tissues.[4][5][6]

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)
N-demethylpromethazine (Nor1PMZ)Muscle, Liver, Kidney0.10.5
Fat0.050.1
Promethazine (PMZ)Muscle, Liver, Kidney0.050.1
Fat0.050.1

Table 2: Linearity and Correlation Coefficients

AnalyteMatrixLinear Range (µg/kg)Correlation Coefficient (r)
N-demethylpromethazine (Nor1PMZ)All Tissues0.5 - 50> 0.99
Promethazine (PMZ)All Tissues0.1 - 50> 0.99

Table 3: Recovery and Precision

AnalyteMatrixRecovery (%)Precision (RSD, %)
N-demethylpromethazine (Nor1PMZ)All Tissues77 - 1111.8 - 11
Promethazine (PMZ)All Tissues77 - 1111.8 - 11

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Post-Mortem Specimen (Tissue or Blood) homogenize Homogenization (for tissue) sample->homogenize spike Spike with Internal Standard homogenize->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract lc_ms LC-MS/MS System purify Purification (e.g., n-hexane wash) extract->purify concentrate Evaporation to Dryness purify->concentrate reconstitute Reconstitution in Mobile Phase concentrate->reconstitute reconstitute->lc_ms data_acq Data Acquisition (MRM Mode) lc_ms->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of N-demethylpromethazine calibrate->quantify report Final Report quantify->report

Caption: General experimental workflow for the quantification of N-demethylpromethazine.

sample_prep_tissue start 5g Homogenized Tissue spike_is Add Internal Standard (PMZ-d6) start->spike_is add_solvent Add 10mL 0.1% Formic Acid in Acetonitrile spike_is->add_solvent vortex_shake Vortex (1 min) & Shake (10 min) add_solvent->vortex_shake centrifuge1 Centrifuge (10,000 rpm, 10 min) vortex_shake->centrifuge1 collect_sn1 Collect Supernatant centrifuge1->collect_sn1 re_extract Repeat Extraction on Pellet centrifuge1->re_extract Pellet combine_sn Combine Supernatants collect_sn1->combine_sn re_extract->combine_sn purify Purify with Acetonitrile- Saturated n-Hexane combine_sn->purify evaporate Evaporate to Dryness purify->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Detailed workflow for solid tissue sample preparation.

Conclusion

The described LC-MS/MS method provides a sensitive and robust approach for the quantification of N-demethylpromethazine in post-mortem specimens. Proper sample preparation is critical to remove matrix interferences and ensure accurate results. The provided protocols and performance data serve as a valuable resource for forensic toxicology laboratories. It is essential to perform a full method validation according to established guidelines in the implementing laboratory to ensure the reliability of the results.

References

Application of N-demethylpromethazine as a Urinary Marker for Promethazine Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation antihistamine of the phenothiazine class, is widely used for its sedative, antiemetic, and antihistaminic properties. Monitoring its use and metabolism is crucial in various research and clinical settings. N-demethylpromethazine, a primary metabolite of promethazine, serves as a reliable urinary marker for detecting and quantifying promethazine intake. This document provides detailed application notes and protocols for the utilization of N-demethylpromethazine as a urinary biomarker.

Promethazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme.[1] The main metabolic pathways include sulfoxidation, N-demethylation, and ring hydroxylation.[1] N-demethylation results in the formation of N-demethylpromethazine, which is subsequently excreted in the urine along with other metabolites.[2][3] The presence and concentration of N-demethylpromethazine in urine can provide valuable information regarding the ingestion and metabolic profile of promethazine.

Data Presentation

The following table summarizes the quantitative data for the analysis of N-demethylpromethazine in urine, based on a validated high-performance liquid chromatography (HPLC) method. This data is essential for establishing quantitative assays and interpreting results in a laboratory setting.

ParameterValueReference
AnalyteN-demethylpromethazine (monodesmethyl promethazine)[4]
MatrixHuman Urine[4]
Analytical MethodOn-line Solid-Phase Extraction and Column-Switching HPLC[4]
Linear Range2.5 - 1400 ng/mL[4]
Lower Limit of Quantitation (LLOQ)2.50 ng/mL[4]
Intra-assay Precision (% C.V.)< 5.5%[3]
Inter-assay Precision (% C.V.)< 5.5%[3]
Accuracy (Bias %)Within ± 11.8%[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic conversion of promethazine and the analytical workflow for its detection, the following diagrams are provided.

cluster_0 Hepatic Metabolism cluster_1 Urinary Excretion Promethazine Promethazine N_demethylpromethazine N-demethylpromethazine Promethazine->N_demethylpromethazine N-demethylation (CYP2D6) Promethazine_Sulfoxide Promethazine Sulfoxide Promethazine->Promethazine_Sulfoxide Sulfoxidation Other_Metabolites Other Metabolites Promethazine->Other_Metabolites Hydroxylation, etc. Urine Urine N_demethylpromethazine->Urine Promethazine_Sulfoxide->Urine Other_Metabolites->Urine

Metabolic pathway of promethazine.

Start Urine Sample Collection SamplePrep Sample Preparation (e.g., SPE or LLE) Start->SamplePrep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePrep->Analysis Data Data Acquisition and Processing Analysis->Data Quant Quantification of N-demethylpromethazine Data->Quant Report Result Reporting Quant->Report

Experimental workflow for urinary N-demethylpromethazine analysis.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of N-demethylpromethazine from urine samples. These methods are based on established analytical techniques for phenothiazine metabolites.

Protocol 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis

This protocol is recommended for its high selectivity and sensitivity.

1. Materials and Reagents

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Urine samples

  • N-demethylpromethazine analytical standard

  • Internal standard (e.g., deuterated N-demethylpromethazine)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Deionized water

  • Phosphate buffer (pH 6.0)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Thaw urine samples to room temperature and vortex for 15 seconds.

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of the supernatant, add the internal standard.

  • Add 1 mL of phosphate buffer (pH 6.0) and vortex.

3. Solid-Phase Extraction

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibrate the cartridge with 3 mL of phosphate buffer (pH 6.0).

  • Load the prepared urine sample onto the cartridge at a slow and steady flow rate (1-2 mL/min).

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor specific precursor and product ions for N-demethylpromethazine and the internal standard.

Protocol 2: Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis

This protocol offers a classic approach to sample clean-up.

1. Materials and Reagents

  • Urine samples

  • N-demethylpromethazine analytical standard

  • Internal standard (e.g., a structurally similar phenothiazine derivative)

  • Extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v)

  • Sodium hydroxide solution (1 M)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • GC-MS system

2. Sample Preparation

  • Thaw urine samples to room temperature and vortex.

  • To 2 mL of urine, add the internal standard.

  • Add 200 µL of 1 M sodium hydroxide to basify the sample (pH > 9).

3. Liquid-Liquid Extraction

  • Add 5 mL of the extraction solvent to the prepared urine sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization and GC-MS Analysis

  • To the dried extract, add 50 µL of the derivatizing agent.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1-2 µL into the GC-MS.

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Oven Temperature Program: A suitable temperature program to achieve separation.

  • Injection Mode: Splitless

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

  • Ionization Mode: Electron ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized N-demethylpromethazine and internal standard.

Conclusion

N-demethylpromethazine is a valuable and reliable urinary marker for monitoring promethazine intake. The provided protocols, utilizing either SPE-LC-MS/MS or LLE-GC-MS, offer robust and sensitive methods for its quantification in urine. The choice of method will depend on the specific requirements of the study and the available instrumentation. Accurate quantification of N-demethylpromethazine can aid in pharmacokinetic studies, toxicological assessments, and in understanding the metabolic profile of promethazine in various populations.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Promethazine and its Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the HPLC analysis of promethazine and its metabolites, with a specific focus on mitigating peak tailing.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in the HPLC analysis of basic compounds like promethazine, and it can significantly impact the accuracy and precision of quantification.[1] This guide provides a systematic approach to troubleshooting and resolving peak tailing for promethazine and its metabolites.

Is the peak tailing observed for all peaks or only for promethazine and its metabolites?

  • All Peaks: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.

    • Possible Cause: Extra-column volume (dead volume) from excessive tubing length or wide internal diameter tubing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum. Check all fittings for proper connection to avoid dead volume.

    • Possible Cause: Column void or contamination at the inlet frit.

    • Solution: Replace the column frit or try back-flushing the column with a strong solvent. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[1]

  • Only Promethazine and its Metabolites: If peak tailing is specific to the basic analytes, the issue is likely due to secondary interactions with the stationary phase.

    • Possible Cause: Interaction of the basic amine groups of promethazine and its metabolites with acidic silanol groups on the surface of the silica-based stationary phase.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to around 3) will protonate the silanol groups, reducing their interaction with the protonated basic analytes.[2][3]

    • Solution 2: Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions. Modern Type B silica columns are designed to reduce peak tailing for basic compounds.

    • Solution 3: Add a Mobile Phase Modifier: Incorporating a small amount of a basic compound, such as triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, thus improving the peak shape of the target analytes.

    • Solution 4: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol activity and improve peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of promethazine that I should expect to see in my chromatogram?

A1: The major metabolites of promethazine are Promethazine Sulfoxide and N-desmethylpromethazine.[4] Depending on the sample matrix and metabolic activity, other metabolites may also be present.

Q2: What type of HPLC column is recommended for the analysis of promethazine and its metabolites?

A2: Reversed-phase columns, such as C8 and C18, are the most commonly used for the separation of promethazine and its metabolites.[5] For challenging separations, particularly of isomers like isopromethazine, a UDC-Cholesterol™ column that offers shape selectivity can be beneficial.[5]

Q3: My promethazine peak is broad and tailing. What is the first thing I should check?

A3: The first and often most effective parameter to investigate is the pH of your mobile phase. Promethazine is a basic compound, and its interaction with residual silanol groups on the column packing is a primary cause of peak tailing.[1] Lowering the mobile phase pH to around 3 can significantly improve peak shape.

Q4: Can the choice of organic modifier in the mobile phase affect peak shape?

A4: Yes, the choice between acetonitrile and methanol can influence peak shape and selectivity. While both are commonly used, their elution strengths and interaction mechanisms differ. It is recommended to evaluate both during method development to determine the optimal organic modifier for your specific separation.

Q5: How can I confirm if my peak tailing is due to column overload?

A5: To check for mass overload, try injecting a dilution of your sample. If the peak shape improves (i.e., the tailing factor decreases) with a lower concentration, then you are likely overloading the column. To check for volume overload, inject a smaller volume of the same concentration. If the peak shape improves, you were likely injecting too large a volume.

Quantitative Data on HPLC Methods for Promethazine Analysis

The following tables summarize quantitative data from various HPLC methods used for the analysis of promethazine, highlighting key chromatographic parameters and the resulting peak shape.

Table 1: HPLC Method Parameters and Peak Tailing for Promethazine

ColumnMobile PhasepHFlow Rate (mL/min)Tailing FactorReference
C8 (150 x 4.6 mm, 3 µm)Acetonitrile:25mM Phosphate Buffer (50:50, v/v)7.01.0< 2[6]
Symmetry Shield RP8 (150 x 4.6 mm, 5 µm)Gradient with Mobile Phase A (3.4% KH2PO4 in water) and B (Acetonitrile:Methanol, 60:40)7.01.0Not specified[7][8]
Symmetry C18 (100 x 2.1 mm, 3.5 µm)Gradient with Mobile Phase A (0.1% Formic Acid in Water) and B (Acetonitrile)-0.3Not specified[9]
Phenyl Hydride™Not specified--"Excellent peak shape"[1]
UDC-Cholesterol™Gradient with Water/Acetonitrile/TFA--Well-resolved peaks[1]

Table 2: UPLC Method Parameters and Peak Tailing for Promethazine

ColumnMobile PhasepHFlow Rate (mL/min)Tailing FactorReference
Not specified3.4% KH2PO4 in water, Acetonitrile, and Methanol (40:40:20)7.00.61.03[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Promethazine Hydrochloride

This protocol is adapted from a validated stability-indicating HPLC method and is suitable for the analysis of promethazine hydrochloride in bulk drug and pharmaceutical formulations.

1. Materials and Reagents:

  • Promethazine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate Monobasic (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C8 (150 mm x 4.6 mm, 3 µm particle size)

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 7.0, adjusted with orthophosphoric acid) (50:50, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 249 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • 25 mM Phosphate Buffer (pH 7.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 25 mM solution. Adjust the pH to 7.0 using orthophosphoric acid.

  • Mobile Phase: Mix the 25 mM phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Promethazine Hydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the formulation in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2.0).

  • Inject the sample solution.

  • Calculate the concentration of promethazine in the sample by comparing the peak area with that of the standard solution.

Protocol 2: HPLC Method for Promethazine and its Major Metabolites in Biological Matrices

This protocol provides a general framework for the analysis of promethazine and its metabolites in biological samples, adapted from literature methods.

1. Materials and Reagents:

  • Promethazine, Promethazine Sulfoxide, and N-desmethylpromethazine Reference Standards

  • Acetonitrile (HPLC grade)

  • Formic Acid (analytical grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

2. Chromatographic Conditions:

  • Column: C18 (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water[9]

  • Mobile Phase B: Acetonitrile[9]

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 5% A, 95% B

    • 5-7 min: Hold at 5% A, 95% B

    • 7.1-10 min: Return to initial conditions (95% A, 5% B) and equilibrate

  • Flow Rate: 0.3 mL/min[9]

  • Detection: UV at 254 nm or Mass Spectrometry (for higher sensitivity and selectivity)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma or serum, add the internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 9).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes and centrifuge for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Inject into the HPLC system.

4. Analysis:

  • Equilibrate the column with the initial mobile phase gradient.

  • Inject a series of calibration standards to construct a calibration curve.

  • Inject the prepared samples.

  • Quantify the analytes by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

cluster_workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Tailing in all peaks? start->q1 system_issue System Issue (Dead Volume, Column Void) q1->system_issue Yes analyte_specific Analyte-Specific Issue (Secondary Interactions) q1->analyte_specific No solution1 Check Fittings & Tubing Replace Frit/Column system_issue->solution1 solution2 Adjust Mobile Phase pH Use End-Capped Column Add Mobile Phase Modifier analyte_specific->solution2

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

cluster_pathway Primary Metabolic Pathways of Promethazine promethazine Promethazine sulfoxidation Sulfoxidation promethazine->sulfoxidation demethylation N-Demethylation promethazine->demethylation metabolite1 Promethazine Sulfoxide sulfoxidation->metabolite1 metabolite2 N-desmethylpromethazine demethylation->metabolite2

Caption: Simplified diagram of the primary metabolic pathways of promethazine.

References

Technical Support Center: Resolving Co-elution of Promethazine and N-desmethylpromethazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of promethazine and its primary metabolite, N-desmethylpromethazine, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why do promethazine and N-desmethylpromethazine often co-elute?

A1: Promethazine and N-desmethylpromethazine are structurally very similar. N-desmethylpromethazine is the N-demethylated metabolite of promethazine, meaning it only differs by a single methyl group. This slight structural difference results in very similar physicochemical properties, such as polarity and pKa, leading to similar retention behavior on traditional reversed-phase HPLC columns and, consequently, co-elution.

Q2: What is the most common analytical technique for separating promethazine and N-desmethylpromethazine?

A2: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most common technique for the separation and quantification of promethazine and its metabolites.[1] Ultra-Performance Liquid Chromatography (UPLC) can also be used for faster and more efficient separations.[1]

Q3: What type of HPLC column is best suited for this separation?

A3: While standard C18 and C8 columns can be used, achieving baseline separation of these closely related compounds can be challenging. For improved selectivity, consider using:

  • Cyano (CN) bonded silica columns: These offer different selectivity compared to alkyl-bonded phases.[2]

  • Phenyl-Hydride™ or UDC-Cholesterol™ columns: These columns can provide alternative selectivities, with the UDC-Cholesterol™ column offering shape selectivity that can be beneficial for separating structurally similar compounds.[3]

  • For enantiomeric separations (not directly related to N-desmethylpromethazine but another promethazine separation challenge), chiral columns like the Vancomycin Chirobiotic V are used.[4][5]

Q4: How does mobile phase pH affect the separation?

A4: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like promethazine and N-desmethylpromethazine. Both are basic compounds with pKa values around 9. Adjusting the mobile phase pH can alter the ionization state of the analytes, thereby changing their retention on a reversed-phase column and improving separation.[6] Operating at a pH where the two compounds have a greater difference in their charge state can enhance resolution.

Q5: What are the common causes of peak tailing when analyzing promethazine?

A5: Promethazine contains amine groups that can interact with residual silanols on the surface of silica-based HPLC columns.[3] This secondary interaction leads to peak tailing. To mitigate this, you can use highly end-capped columns or add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[4]

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to resolving co-elution issues between promethazine and N-desmethylpromethazine.

Problem: Poor or no separation between promethazine and N-desmethylpromethazine peaks.

Initial Checks
  • Confirm Peak Identity: If using a mass spectrometer (MS) detector, verify the mass-to-charge ratio (m/z) across the peak. A shift in the m/z ratio from the beginning to the end of the peak is a strong indicator of co-elution. With a Diode Array Detector (DAD), check for peak purity.

  • Assess Peak Shape: Look for any signs of asymmetry, such as shoulders or excessive tailing, which can suggest the presence of a co-eluting compound.[7]

Method Optimization Strategies
StrategyActionRationale
Modify Mobile Phase Composition 1. Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[6] 2. Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa.Altering the solvent strength and selectivity can change the partitioning behavior of the analytes between the mobile and stationary phases, potentially resolving the co-elution.
Optimize Mobile Phase pH Carefully adjust the pH of the aqueous portion of the mobile phase. A pH modifier like formic acid, acetic acid, or a buffer system (e.g., phosphate or acetate) should be used.[8]Changing the pH affects the degree of ionization of the amine groups on promethazine and N-desmethylpromethazine, which can significantly impact their retention times and selectivity.[9]
Change Stationary Phase If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry (e.g., from C18 to a Cyano or Phenyl column).[2][3]Different stationary phases offer different separation mechanisms (e.g., pi-pi interactions on a phenyl column), which can exploit the subtle structural differences between the two molecules.
Adjust Column Temperature Modify the column temperature (e.g., in 5 °C increments).Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
Employ Gradient Elution If using an isocratic method, switch to a shallow gradient elution.A gradient can help to sharpen the peaks and improve the separation of closely eluting compounds.

Data Presentation

Table 1: HPLC Methods for the Analysis of Promethazine and Related Compounds

ParameterMethod 1Method 2Method 3
Column UDC-Cholesterol™, 4.6 x 150 mm, 4µm[3]Symmetry C18, 2.1 x 100 mm, 3.5 µm[8]µ-Bondapak-CN[2]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in DI Water[3]0.1% Formic acid in Water[8]Water with n-octylamine (pH adjusted to 8)[2]
Mobile Phase B 0.1% TFA in Acetonitrile[3]0.1% Formic acid in Acetonitrile[8]Methanol[2]
Gradient 14% B to 80% B over 64 min[3]Gradient elution (details in source)[8]Isocratic
Flow Rate 1.5 mL/min[3]0.3 mL/min[8]Not specified
Detection UV at 250 nm and 320 nm[3]MS/MS (ESI+)[8]Not specified
Reported Analytes Promethazine, Isopromethazine, N-desmethylpromethazine, Promethazine sulfoxide, Phenothiazine[3]Promethazine, Promethazine sulfoxide, N-desmethylpromethazine[8]Promethazine, Promethazine sulfoxide, Desmonomethyl promethazine, Didesmethyl promethazine[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of Promethazine and its Impurities

This protocol is adapted from a method developed for the analysis of promethazine and its related substances.[3]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

    • UDC-Cholesterol™ column (4.6 x 150 mm, 4µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • Deionized (DI) water.

    • Promethazine and N-desmethylpromethazine reference standards.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in DI Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 15 µL.

    • Detection Wavelength: 250 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 14
      1 14
      45 28
      64 80

      | 65 | 14 |

  • Sample Preparation:

    • Prepare stock solutions of promethazine and N-desmethylpromethazine reference standards in a diluent of 50:50 (v/v) water/acetonitrile with 0.1% TFA.

    • Further dilute the stock solutions to the desired working concentrations.

Protocol 2: LC-MS/MS Method for the Determination of Promethazine and its Metabolites

This protocol is based on a validated method for the analysis of promethazine and its metabolites in biological tissues.[8]

  • Instrumentation:

    • LC-MS/MS system with a binary pump, autosampler, and tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Symmetry C18 column (2.1 x 100 mm, 3.5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Formic acid.

    • Ultrapure water.

    • Promethazine and N-desmethylpromethazine reference standards.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.3 mL/min.

    • Gradient Program: A suitable gradient to separate the analytes.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for promethazine and N-desmethylpromethazine need to be determined.

  • Sample Preparation (from a biological matrix):

    • Homogenize the tissue sample.

    • Extract the analytes using an appropriate solvent (e.g., 0.1% formic acid in acetonitrile).

    • Perform a liquid-liquid extraction cleanup with acetonitrile-saturated n-hexane.

    • Evaporate the extract to dryness and reconstitute in the initial mobile phase.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Co-elution start Co-elution of Promethazine and N-desmethylpromethazine Observed check_peak Assess Peak Shape and Purity (Shoulders, Asymmetry) start->check_peak modify_mp Modify Mobile Phase (Organic Ratio, Solvent Type) check_peak->modify_mp Impure/Asymmetric optimize_ph Optimize Mobile Phase pH modify_mp->optimize_ph change_column Change Stationary Phase (e.g., C18 to Cyano or Phenyl) optimize_ph->change_column adjust_temp Adjust Column Temperature change_column->adjust_temp use_gradient Implement Gradient Elution adjust_temp->use_gradient resolved Separation Achieved use_gradient->resolved Success not_resolved Still Co-eluting use_gradient->not_resolved Failure

Caption: A logical workflow for troubleshooting the co-elution of promethazine and N-desmethylpromethazine.

G cluster_1 Experimental Workflow for HPLC Analysis prep_standards Prepare Standards (Promethazine & N-desmethylpromethazine) injection Inject Sample and Standards prep_standards->injection prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) hplc_setup HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_setup prep_sample Prepare Sample (Dilution/Extraction) prep_sample->injection hplc_setup->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition analysis Data Analysis (Integration, Quantification) data_acquisition->analysis report Generate Report analysis->report

Caption: A typical experimental workflow for the HPLC analysis of promethazine and its metabolite.

References

Technical Support Center: Analysis of N-demethylpromethazine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-demethylpromethazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of N-demethylpromethazine?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as N-demethylpromethazine, due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering components can include salts, lipids, proteins, and other endogenous materials.[2] The effect can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can lead to inaccurate and imprecise quantification.[2][3] In the analysis of N-demethylpromethazine from biological samples like plasma, urine, or tissue, phospholipids are a common cause of significant matrix effects.[4][5]

Q2: How can I assess the extent of matrix effects in my N-demethylpromethazine assay?

A2: There are two primary methods for evaluating matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A standard solution of N-demethylpromethazine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation from a stable baseline signal for the analyte indicates the presence of matrix effects at that retention time.[5][7]

  • Post-Extraction Spike Method: This is a quantitative assessment.[2][6] The response of N-demethylpromethazine in a standard solution is compared to its response when spiked into a blank matrix sample that has already undergone the entire extraction procedure.[6] The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[2]

Q3: What is the most effective general strategy to minimize matrix effects?

A3: A multi-faceted approach is generally the most effective. This involves a combination of:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering N-demethylpromethazine.[8][9] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts than Protein Precipitation (PPT).[8][10]

  • Chromatographic Separation: Adjusting the liquid chromatography conditions to separate the analyte from co-eluting matrix components is crucial.[1]

  • Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for any remaining matrix effects.[1][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility and accuracy Significant matrix effects (ion suppression or enhancement).1. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] A study on promethazine and its metabolites used a combination of acetonitrile extraction followed by a purification step with acetonitrile-saturated n-hexane.[12][13] 2. Optimize Chromatography: Modify the mobile phase gradient or composition to better separate N-demethylpromethazine from interfering peaks.[1] 3. Implement a Stable Isotope-Labeled Internal Standard: Use a SIL-IS of N-demethylpromethazine if available. If not, a deuterated analog of a closely related compound, such as Promethazine-d6, has been shown to be effective for quantifying N-demethylpromethazine (Nor1PMZ).[13][14]
Low signal intensity (Ion Suppression) Co-elution of N-demethylpromethazine with matrix components, particularly phospholipids in plasma or serum.[4]1. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[9][15] 2. Adjust Mobile Phase pH: Manipulating the pH can alter the retention time of N-demethylpromethazine relative to interfering compounds.[10] 3. Use a More Rigorous Extraction: Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be very effective at removing a broad range of interferences.[10]
High variability between different sample lots The composition of the biological matrix can vary significantly between individuals or sources, leading to inconsistent matrix effects.1. Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to be analyzed.[1] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects. 2. Standard Addition Method: This involves spiking the analyte at different concentrations into the actual sample. While time-consuming, it can be very effective for complex or variable matrices.[6]

Experimental Protocols & Data

Example Protocol: Extraction of N-demethylpromethazine from Swine Tissue

This protocol is adapted from a validated method for the analysis of promethazine and its metabolites, including N-demethylpromethazine (Nor1PMZ), in swine edible tissues.[12][13]

1. Sample Preparation and Extraction:

  • Homogenize 5 g (± 0.1 g) of the tissue sample.
  • Spike with an internal standard (e.g., Promethazine-d6).[13]
  • Add 10 mL of 0.1% formic acid in acetonitrile as the extraction solvent.[12]
  • Vortex for 2 minutes and then sonicate for 10 minutes.
  • Centrifuge at 8000 rpm for 10 minutes.
  • Collect the supernatant.

2. Purification (Liquid-Liquid Extraction):

  • Add 10 mL of acetonitrile-saturated n-hexane to the supernatant.
  • Vortex for 2 minutes to remove lipids.
  • Centrifuge at 8000 rpm for 5 minutes.
  • Discard the upper n-hexane layer. Repeat this purification step.

3. Reconstitution:

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40°C.
  • Re-dissolve the residue in 1.0 mL of a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).[12][13]
  • Filter the solution through a 0.22 µm filter before injection.

LC-MS/MS Conditions
  • LC Column: Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) or equivalent.[12][13]

  • Mobile Phase A: 0.1% formic acid in water.[12][13]

  • Mobile Phase B: Acetonitrile.[12][13]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[12]

  • MS Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes the matrix effects observed for N-demethylpromethazine (Nor1PMZ) in a validated study using the protocol described above.[12] A negative value indicates ion suppression.

Tissue TypeMatrix Effect (%) (n=3)
Muscle-19.8
Liver-33.2
Kidney-25.4
Fat-11.5

Data adapted from Feng et al. (2023).[12]

The limits of detection (LOD) and quantification (LOQ) achieved in the same study are presented below.

AnalyteTissueLOD (µg/kg)LOQ (µg/kg)
N-demethylpromethazine (Nor1PMZ)Muscle, Liver, Kidney0.10.5
N-demethylpromethazine (Nor1PMZ)Fat0.050.1

Data adapted from Feng et al. (2023).[13]

Visualized Workflows

G cluster_0 Troubleshooting Workflow for Matrix Effects Start Problem: Inaccurate or Imprecise Results AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Identified? AssessME->ME_Present ImproveCleanup Improve Sample Cleanup (e.g., LLE, SPE) ME_Present->ImproveCleanup Yes End Method Optimized ME_Present->End No OptimizeLC Optimize LC Separation ImproveCleanup->OptimizeLC UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL_IS Revalidate Re-evaluate Matrix Effect and Validate Method UseSIL_IS->Revalidate Revalidate->ME_Present

Caption: Troubleshooting workflow for addressing matrix effects.

G cluster_1 Sample Preparation Workflow for N-demethylpromethazine Sample Homogenized Tissue Sample (5g) Spike Spike with Internal Standard (e.g., Promethazine-d6) Sample->Spike Extract Extract with 0.1% Formic Acid in Acetonitrile Spike->Extract Centrifuge1 Centrifuge (8000 rpm) Extract->Centrifuge1 Purify Purify Supernatant with Acetonitrile-Saturated n-Hexane Centrifuge1->Purify Centrifuge2 Centrifuge (8000 rpm) Purify->Centrifuge2 Evaporate Evaporate to Dryness Centrifuge2->Evaporate Reconstitute Reconstitute in Mobile Phase (0.1% FA in H2O:ACN, 80:20) Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Sample preparation workflow for tissue analysis.

References

Technical Support Center: Extraction of Polar Promethazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction recovery of polar promethazine metabolites. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental workflows.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of polar promethazine metabolites.

Question Answer
My recovery of polar promethazine metabolites, like promethazine sulfoxide, is consistently low. What are the likely causes? Low recovery of polar metabolites is often due to their high water solubility, making them difficult to extract into organic solvents. Another significant factor is the potential for degradation or incomplete elution during the extraction process. For promethazine, a key issue is its oxidation to promethazine sulfoxide during sample preparation, which can lead to inaccurate quantification of the metabolite itself.[1]
I am observing a blue or pinkish-red discoloration in my sample during extraction. What does this indicate? This color change is a common indicator of promethazine oxidation.[2] To mitigate this, it is crucial to handle samples with care, minimizing exposure to light and oxygen.
How can I prevent the oxidation of promethazine to its polar metabolites during the extraction process? Several strategies can minimize oxidation: work under an inert atmosphere (e.g., nitrogen or argon), use low-actinic (amber) glassware to protect samples from light, and perform extractions at reduced temperatures (e.g., on an ice bath). The addition of antioxidants, such as sodium metabisulfite, to your aqueous solutions can also be effective.[2]
My results are inconsistent between replicate extractions. What could be causing this variability? Inconsistent results often stem from variable exposure to oxidative conditions. Ensure that all experimental parameters, including time, temperature, and light exposure, are standardized across all samples. Consistent and thorough mixing of any added stabilizers or antioxidants is also critical. Using fresh, high-purity solvents and reagents for each experiment is recommended to minimize variability.[2]
I am seeing unexpected peaks in my chromatogram. What could be their origin? Unexpected peaks may correspond to degradation products of promethazine, such as N-desmethyl promethazine or phenothiazine, or other metabolites.[2][3] To confirm their identity, compare their retention times and UV spectra with known reference standards. Implementing the preventative measures against oxidation should help minimize the formation of these impurities in subsequent extractions.
Which extraction method is best for polar promethazine metabolites: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)? Both SPE and LLE can be effective, and the choice depends on the specific requirements of your assay, such as sample matrix, required purity, and throughput. Online SPE offers high selectivity and potential for automation, which can minimize matrix effects.[4] LLE can provide high recovery rates and is cost-effective, but may be more labor-intensive and prone to emulsion formation.[5] A filtration/pass-through extraction (FPTE) has been noted to minimize analyte oxidation.[5]
How can I improve the recovery of polar metabolites during Liquid-Liquid Extraction (LLE)? To enhance the extraction of polar analytes into the organic phase, you can add salt (salting-out effect) to the aqueous phase to decrease the solubility of the polar metabolites. Adjusting the pH of the aqueous phase can also be critical. For basic compounds like promethazine and its metabolites, adjusting the pH to be basic will neutralize the charge and increase their partitioning into the organic solvent.
What are the key considerations for choosing a Solid-Phase Extraction (SPE) cartridge? The choice of SPE cartridge depends on the properties of the analytes and the sample matrix. For promethazine and its polar metabolites, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties are often effective. It is crucial to follow the manufacturer's instructions for cartridge conditioning to ensure optimal performance.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction and analysis of promethazine and its polar metabolites.

ParameterMatrixMethodAnalyteValueReference
Recovery PlasmaLLE with ChloroformPromethazine Sulfoxide91.8%[2]
Average Recovery Swine Edible Tissues (Muscle, Liver, Kidney, Fat)LC-MS/MSPromethazine Sulfoxide77% - 111%[2][6]
Lower Limit of Quantitation (LLOQ) UrineOnline SPE-LCPromethazine Sulfoxide2.50 ng/mL[2][4]
LLOQ Rat PlasmaLC-MS/MSPromethazine Sulfoxide0.5 ng/mL[2]
LLOQ Swine Muscle, Liver, KidneyLC-MS/MSPromethazine Sulfoxide0.1 µg/kg[6]
Linearity Range UrineOnline SPE-LCPromethazine Sulfoxide2.5 - 1400 ng/mL[4]
Linearity Range Rat PlasmaLC-MS/MSPromethazine Sulfoxide0.5 - 200 ng/mL[2]
Intra-assay Precision (% CV) UrineOnline SPE-LCPromethazine Sulfoxide< 11.5%
Inter-assay Precision (% CV) UrineOnline SPE-LCPromethazine Sulfoxide< 5.5%[2]

Experimental Protocols

Below are detailed methodologies for common extraction techniques for polar promethazine metabolites.

Protocol 1: Solid-Phase Extraction (SPE) from Urine[4]

This protocol is suitable for the automated and high-throughput analysis of promethazine and its metabolites.

Materials:

  • Urine sample

  • SPE extraction column (e.g., Oasis HLB)

  • Loading pump and switching valve

  • Elution pump

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment: Adjust the pH of the urine sample to approximately 6.0 with a buffer solution.

  • Loading: Load the pre-treated sample onto the SPE column using a loading pump with an aqueous mobile phase (e.g., 0.1% formic acid in water). This step traps the analyte on the sorbent while polar interferences are washed to waste.

  • Washing: Wash the SPE column with a weak organic solvent mixture (e.g., 5% methanol in water) to remove remaining interferences.

  • Elution and Transfer: Change the switching valve position to direct the analytical mobile phase from the elution pump through the SPE column in the reverse direction. This elutes the promethazine sulfoxide onto the analytical column for separation.

  • LC-MS/MS Analysis: The separated analyte is then detected and quantified by the mass spectrometer.

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma[2]

This protocol describes a manual LLE method for the extraction of promethazine sulfoxide.

Materials:

  • Plasma sample (0.2 mL)

  • Chloroform

  • Internal standard (e.g., trifluoperazine)

  • Methanol

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system

Procedure:

  • Sample Preparation: To a 0.2 mL plasma sample, add a known amount of internal standard.

  • Extraction: Add an appropriate volume of chloroform to the plasma sample. Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the organic layer (chloroform) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50 µL) of methanol.

  • Analysis: Inject an aliquot of the reconstituted solution into the HPLC system for analysis.

Protocol 3: Extraction from Swine Edible Tissues[2][6]

This protocol is designed for the extraction of promethazine and its metabolites from tissue samples.

Materials:

  • Tissue sample (muscle, liver, kidney, or fat)

  • Homogenizer

  • 0.1% Formic acid in acetonitrile (Extraction solvent)

  • Acetonitrile-saturated n-hexane (Purification solvent)

  • Rotary evaporator

  • Re-dissolving solution (0.1% formic acid in water:acetonitrile, 80:20, v/v)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the tissue sample.

  • Extraction: Extract the homogenized tissue with 0.1% formic acid in acetonitrile. Centrifuge the sample and collect the supernatant.

  • Purification: Add acetonitrile-saturated n-hexane to the supernatant for liquid-liquid partitioning. Vortex and centrifuge to separate the layers. Collect the acetonitrile layer.

  • Concentration: Concentrate the extract using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).

  • Analysis: Analyze the sample using an LC-MS/MS system.

Visualizations

Promethazine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of promethazine, highlighting the formation of its polar metabolites.

Promethazine_Metabolism Promethazine Promethazine N_Desmethylpromethazine N-Desmethylpromethazine Promethazine->N_Desmethylpromethazine N-Demethylation Promethazine_Sulfoxide Promethazine Sulfoxide (Polar Metabolite) Promethazine->Promethazine_Sulfoxide Sulfoxidation Hydroxylated_Metabolites Ring Hydroxylated Metabolites Promethazine->Hydroxylated_Metabolites Ring Hydroxylation CYP2D6 CYP2D6 CYP2D6->Promethazine

Caption: Primary metabolic pathways of promethazine.

Experimental Workflow for Improving Extraction Recovery

This diagram outlines a logical workflow for selecting and optimizing an extraction method for polar promethazine metabolites.

Extraction_Workflow Start Start: Sample (e.g., Plasma, Urine) Pre_treatment Sample Pre-treatment (e.g., pH adjustment, add antioxidant) Start->Pre_treatment Decision_Method Select Extraction Method Pre_treatment->Decision_Method SPE Solid-Phase Extraction (SPE) Decision_Method->SPE High Throughput / High Purity LLE Liquid-Liquid Extraction (LLE) Decision_Method->LLE Cost-Effective / High Recovery SPE_Condition Condition SPE Cartridge SPE->SPE_Condition LLE_Solvent Add Immiscible Organic Solvent LLE->LLE_Solvent SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute Metabolites SPE_Wash->SPE_Elute Evaporation Evaporate Solvent SPE_Elute->Evaporation LLE_Vortex Vortex to Mix LLE_Solvent->LLE_Vortex LLE_Separate Centrifuge for Phase Separation LLE_Vortex->LLE_Separate LLE_Collect Collect Organic Layer LLE_Separate->LLE_Collect LLE_Collect->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Optimizing mobile phase for promethazine impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions (FAQs) for optimizing the mobile phase for the impurity profiling of promethazine using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of promethazine and its impurities.

Q1: I am observing significant peak tailing for the promethazine peak. What is the likely cause and how can I resolve it?

Peak tailing for promethazine is a frequent issue, primarily caused by the interaction of its basic amine groups with residual silanols on the surface of the HPLC column packing material.[1] This can lead to inaccurate quantification and may obscure smaller impurity peaks that elute in the tail.[1]

Solutions:

  • Mobile Phase pH Adjustment: Ensure the pH of the aqueous portion of your mobile phase is controlled. Using a buffer is highly recommended to maintain a consistent pH throughout the analysis.[2]

  • Mobile Phase Additives: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites, leading to improved peak symmetry.[2][3]

  • Column Selection: Opt for a column with low silanol activity or one that is end-capped. These columns are specifically designed to minimize secondary interactions with basic compounds.[2]

Q2: I'm struggling to separate promethazine from its isomer, iso-promethazine. What chromatographic conditions should I try?

The co-elution of promethazine and its isomer, iso-promethazine, is a known challenge due to their similar structures.[1] Standard reversed-phase columns, such as C18 or Phenyl-Hydride™, may not provide sufficient selectivity for this separation.[1]

Solution:

  • Alternative Column Chemistry: To achieve separation, a column with a different selectivity mechanism is recommended. A UDC-Cholesterol™ column, for instance, offers shape selectivity in addition to reversed-phase interactions and has been shown to successfully resolve this critical pair.[1][2]

Q3: My baseline is drifting upwards during the gradient run, making it difficult to detect late-eluting impurities. What can I do?

An upward drifting baseline during a gradient elution is often due to the mobile phase components, particularly when using additives like trifluoroacetic acid (TFA). This can interfere with the detection of impurities present at low concentrations.[1]

Solutions:

  • High-Purity Solvents and Additives: Use high-purity, HPLC-grade solvents and additives. For TFA, it is advisable to use single-use ampules to minimize background noise.[1]

  • Wavelength Switching: If an impurity has a different UV maximum, a wavelength change can be programmed into the method after the main peaks have eluted. For example, phenothiazine, a potential impurity, has a UV maximum at 320 nm, where background interference from the mobile phase may be lower.[1]

Q4: Should I use an isocratic or a gradient elution method for impurity profiling?

The choice between isocratic and gradient elution depends on the complexity of the impurity profile.

  • Isocratic Elution: A simpler isocratic mobile phase may be suitable for a straightforward assay of the main component.[1]

  • Gradient Elution: For impurity profiling, where there is a mixture of compounds with varying hydrophobicities, a gradient elution is typically necessary to achieve adequate separation of all impurities within a reasonable analysis time.[1] A long and shallow gradient may be required to resolve closely eluting peaks like promethazine and iso-promethazine.[1]

Frequently Asked Questions (FAQs)

Q5: What are the key impurities of promethazine that I should be looking for?

The primary impurities and degradation products of promethazine include:

  • Promethazine Sulfoxide: An oxidative degradation product.[4]

  • Isopromethazine: A geometric isomer.[4]

  • N-Desmethylpromethazine: A metabolite and potential impurity.[4]

  • Phenothiazine: The core structure, which can be a process impurity or a degradant.[4]

Q6: What type of HPLC column is generally recommended for promethazine impurity profiling?

Reversed-phase columns are the most common choice. C8 and C18 columns are widely used and have demonstrated good performance.[2][5] For specific separation challenges, such as resolving iso-promethazine, a UDC-Cholesterol™ column is effective.[1][2]

Q7: What are some typical mobile phase compositions used for promethazine impurity analysis?

Several mobile phase systems have been successfully employed. The selection often depends on the specific column and the impurities being targeted. Below are some examples:

Mobile Phase AMobile Phase BColumn TypeReference
0.1% TFA in Water0.1% TFA in AcetonitrileCogent UDC-Cholesterol™[4]
3.4% Potassium Dihydrogen Phosphate in water (pH 7.0), Acetonitrile, Methanol (40:40:20)Acetonitrile, Methanol (60:40)Symmetry Shield RP8[5]
25 mM Dibasic Potassium Phosphate buffer (pH 7.0)AcetonitrileC8[6][7]
Potassium Dihydrogen Phosphate (pH 3.0), Acetonitrile (80:20)Potassium Dihydrogen Phosphate (pH 3.0), Acetonitrile, Methanol (10:10:80)Agilent Eclipse XDB-C18[8][9]

Experimental Protocols

Example HPLC Method for Promethazine Impurity Profiling

This method is designed to separate promethazine from its key impurities.

Chromatographic Conditions:

ParameterCondition
Column Cogent UDC-Cholesterol™ (150 x 4.6 mm, 4 µm)[4]
Mobile Phase A 0.1% TFA in Water[4]
Mobile Phase B 0.1% TFA in Acetonitrile[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 15 µL[4]
Detection UV at 250 nm (can be switched to 320 nm for specific impurities like phenothiazine)[1][4]

Gradient Program:

Time (min)% Mobile Phase B
030
2050
2580
3080
3130
3530

Sample Preparation:

A diluent of 50:50 (v/v) water and acetonitrile with 0.1% TFA can be used to prepare the sample solutions.[10] The final solution should be filtered through a 0.45 µm nylon syringe filter before injection.[1][10]

Visualizations

Workflow_for_HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC MobilePhase Mobile Phase Preparation (Accurate Composition & pH) MobilePhase->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram PeakShape Peak Shape Analysis (Tailing, Fronting) Chromatogram->PeakShape Resolution Resolution Check (Separation of Critical Pairs) Chromatogram->Resolution Optimization Optimization Loop PeakShape->Optimization Poor Shape Resolution->Optimization Inadequate Optimization->MobilePhase Adjust Mobile Phase Optimization->HPLC Change Column

Caption: Workflow for HPLC method development and mobile phase optimization.

Troubleshooting_Logic Start Problem Observed (e.g., Peak Tailing) CheckMobilePhase Check Mobile Phase (pH, Additives, Purity) Start->CheckMobilePhase CheckColumn Check Column (Age, Type, End-capping) Start->CheckColumn CheckSystem Check HPLC System (Leaks, Connections) Start->CheckSystem SolutionFound Problem Resolved CheckMobilePhase->SolutionFound Issue Identified ConsultExpert Consult Senior Analyst or Manufacturer CheckMobilePhase->ConsultExpert No Issue Found CheckColumn->SolutionFound Issue Identified CheckColumn->ConsultExpert No Issue Found CheckSystem->SolutionFound Issue Identified CheckSystem->ConsultExpert No Issue Found

Caption: Logical troubleshooting flow for common HPLC issues.

References

Addressing oxidation of N-demethylpromethazine during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the oxidation of N-demethylpromethazine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is N-demethylpromethazine and why is it prone to oxidation?

A1: N-demethylpromethazine is a primary metabolite of the phenothiazine drug, promethazine. Like other phenothiazine derivatives, its chemical structure contains a sulfur atom within the heterocyclic ring system that is susceptible to oxidation.[1][2] This can lead to the formation of N-demethylpromethazine sulfoxide, altering the analytical results.

Q2: What are the primary degradation products of N-demethylpromethazine?

A2: The major degradation pathway for N-demethylpromethazine, analogous to its parent compound promethazine, is oxidation at the sulfur atom to form N-demethylpromethazine sulfoxide.[2] Other potential degradation pathways include further oxidation or side-chain cleavage under harsh conditions.

Q3: What factors can accelerate the oxidation of N-demethylpromethazine during sample preparation?

A3: Several factors can promote oxidation:

  • Exposure to atmospheric oxygen: The presence of oxygen is a key driver of oxidation.

  • Exposure to light (photodegradation): Light, especially UV light, can provide the energy to initiate oxidative reactions.[2]

  • Elevated temperatures: Heat can increase the rate of chemical reactions, including oxidation.[2]

  • Presence of metal ions: Metal ions such as copper (II) and iron (III) can catalyze oxidation reactions.[2]

  • High pH (alkaline conditions): While stability can be pH-dependent, phenothiazines are often more susceptible to degradation at higher pH values.

  • Harsh extraction conditions: Certain solvents and reagents used during sample extraction can promote oxidation.

Q4: How can I visually detect if my N-demethylpromethazine sample has oxidized?

A4: While not a definitive test, a color change in your sample solution (e.g., to a pinkish or blue hue) can be an indicator of phenothiazine degradation. The most reliable method for detection is through chromatography, where you may observe the appearance of unexpected peaks corresponding to degradation products like the sulfoxide.

Q5: What is the recommended pH for storing N-demethylpromethazine solutions to minimize oxidation?

A5: For phenothiazine derivatives, slightly acidic conditions are generally favored for stability. It is advisable to maintain the pH of aqueous solutions in the acidic range to enhance the stability of N-demethylpromethazine.

Troubleshooting Guide: Minimizing Oxidation of N-demethylpromethazine

This guide provides a systematic approach to identifying and mitigating the oxidation of N-demethylpromethazine during sample preparation.

Symptom Potential Cause Recommended Action
Appearance of extra peaks in chromatogram (e.g., HPLC, UPLC), potentially identified as N-demethylpromethazine sulfoxide. Oxidation of the analyte during sample preparation or storage.1. Confirm Peak Identity: If possible, use a reference standard of the suspected degradation product (N-demethylpromethazine sulfoxide) to confirm its identity by retention time and/or mass spectrometry. 2. Implement Preventative Measures: Follow the protocols outlined below to minimize oxidation in subsequent sample preparations.
Low recovery of N-demethylpromethazine. Degradation of the analyte due to oxidative conditions.1. Review Sample Handling: Assess your entire workflow for exposure to oxygen, light, and high temperatures. 2. Use Protective Measures: Employ amber glassware or foil wrapping, work under an inert atmosphere (nitrogen or argon), and keep samples cooled.
Inconsistent results between replicate samples. Variable exposure to oxidative conditions across different sample preparations.1. Standardize Protocol: Ensure that all samples are processed under identical conditions, including time, temperature, and light exposure. 2. Control Atmosphere: Use deoxygenated solvents and consider flushing sample vials with an inert gas before sealing.
Discoloration of the sample solution. Formation of colored degradation products resulting from oxidation.1. Minimize Exposure: Immediately protect the sample from light and air. 2. Work Quickly: Reduce the time between sample preparation and analysis.

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow to Minimize Oxidation

This protocol outlines a workflow designed to reduce the risk of N-demethylpromethazine oxidation during extraction from a biological matrix.

cluster_prep Pre-Extraction Preparation cluster_extraction Extraction cluster_post Post-Extraction P1 Prepare all aqueous solutions with deoxygenated water (e.g., sparge with N2 for 15-20 min). P2 Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the aqueous phase. E1 Perform all steps in amber glassware or a vessel wrapped in aluminum foil. P2->E1 E2 Conduct extraction at reduced temperature (e.g., on an ice bath). E3 Minimize headspace in the extraction vessel and flush with inert gas (N2 or Ar) before sealing. E4 Use deoxygenated extraction solvents. PO1 Evaporate solvent under reduced pressure at low temperature. E4->PO1 PO2 Avoid evaporating to complete dryness. PO3 Reconstitute sample immediately in deoxygenated mobile phase. PO4 Analyze samples as quickly as possible after preparation. End Analysis PO4->End Start Start Start->P1

Caption: Workflow for minimizing oxidation during sample preparation.

Protocol 2: Forced Degradation Study to Investigate Stability

This protocol provides a framework for conducting a forced degradation study to understand the stability of N-demethylpromethazine under various stress conditions. This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-demethylpromethazine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) and analyze at various time points.

  • Photodegradation: Expose a solution of the drug to a light source (e.g., UV lamp) and analyze at different time intervals. A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as RP-HPLC or UPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify any degradation products formed.

  • Determine the percentage of degradation of N-demethylpromethazine under each condition.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C) Thermal->Analysis Photo Photodegradation (UV/Vis Light) Photo->Analysis Stock N-demethylpromethazine Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Evaluation Evaluate Degradation Pathways and Product Formation Analysis->Evaluation

Caption: Logical workflow for a forced degradation study.

Quantitative Data Summary

The following table summarizes the expected outcomes from a forced degradation study on a phenothiazine derivative like N-demethylpromethazine. Actual degradation percentages will vary based on the specific experimental conditions (time, temperature, etc.).

Stress Condition Reagent/Condition Expected Degradation Products Anticipated % Degradation (Illustrative)
Acid Hydrolysis 0.1 N HCl, 60°CModerate degradation may occur5 - 20%
Base Hydrolysis 0.1 N NaOH, 60°CSignificant degradation likely15 - 40%
Oxidation 3% H₂O₂, Room TempN-demethylpromethazine sulfoxide> 50%
Thermal 80°CSome degradation expected10 - 30%
Photodegradation UV/Visible LightN-demethylpromethazine sulfoxide and other productsVariable, can be significant

Note: The percentage of degradation is highly dependent on the duration of exposure and the specific conditions of the experiment. The values provided are for illustrative purposes to indicate relative stability under different stressors.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-demethylpromethazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N-demethylpromethazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in low-level detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-demethylpromethazine and why is its sensitive detection important?

A1: N-demethylpromethazine, also known as norpromethazine or promethazine EP impurity C, is a major metabolite of the antihistamine promethazine.[1][2] Its accurate and sensitive detection at low levels is crucial for pharmacokinetic studies, metabolism research, and in forensic analysis to understand the disposition and effects of the parent drug.[3][4]

Q2: What is the most common and sensitive analytical technique for detecting N-demethylpromethazine?

A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely employed technique for the highly sensitive and selective quantification of N-demethylpromethazine in various biological matrices.[5][6] This method offers excellent specificity and allows for the detection of the analyte at very low concentrations.

Q3: Which sample preparation techniques are recommended for extracting N-demethylpromethazine from biological samples?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective methods for sample clean-up and concentration of N-demethylpromethazine from complex matrices like plasma, urine, and tissue homogenates.[7][8][9] Protein precipitation can also be used, but may be less effective at removing interfering substances.[8][9]

Q4: What are some common issues that can lead to poor sensitivity in N-demethylpromethazine analysis?

A4: Several factors can contribute to poor sensitivity, including inefficient sample extraction, matrix effects from endogenous components in the sample, suboptimal chromatographic conditions, and incorrect mass spectrometry settings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for N-demethylpromethazine Inefficient extraction from the sample matrix.Optimize the pH of the sample before extraction. For phenothiazines like promethazine and its metabolites, a basic pH is typically used to ensure they are in their non-ionized form, improving extraction efficiency with organic solvents like n-hexane or ethyl acetate.[8] Consider using a more effective extraction technique, such as Solid-Phase Extraction (SPE) with a suitable sorbent.
Degradation of the analyte during sample processing.Promethazine and its metabolites can be susceptible to oxidation.[1] Minimize sample exposure to light and heat. Consider working under inert atmosphere (e.g., nitrogen) during evaporation steps. Evaluate the effect of different extraction conditions on analyte stability.
Suboptimal ionization in the mass spectrometer source.Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates. Ensure the mobile phase composition is amenable to efficient ionization. The use of a small percentage of formic acid in the mobile phase can aid in protonation and enhance the signal in positive ion mode.[5]
High Background Noise or Interfering Peaks Insufficient sample clean-up leading to matrix effects.Employ a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation at removing interfering matrix components like phospholipids.[8][9]
Co-elution of interfering substances with the analyte.Optimize the chromatographic separation. Adjust the mobile phase gradient profile, try a different organic modifier (e.g., methanol instead of acetonitrile), or use a column with a different stationary phase chemistry to improve resolution between N-demethylpromethazine and interfering peaks.
Contamination from laboratory environment or reagents.Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all glassware and equipment. Analyze blank samples (matrix without analyte) to identify sources of contamination.
Poor Reproducibility (High %RSD) Inconsistent sample preparation.Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. The use of an internal standard is highly recommended to correct for variations in extraction recovery and matrix effects.[3][10] A stable isotope-labeled internal standard for N-demethylpromethazine would be ideal.
Fluctuation in instrument performance.Equilibrate the LC-MS/MS system thoroughly before starting the analysis. Monitor system suitability by injecting a standard solution at regular intervals throughout the analytical run. Check for pressure fluctuations in the LC system and stability of the MS signal.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for N-demethylpromethazine (Nor1PMZ) and its parent drug, promethazine (PMZ), from a validated LC-MS/MS method in various swine tissues.

Analyte Matrix LOD (μg/kg) LOQ (μg/kg) Reference
Promethazine (PMZ)Muscle, Liver, Kidney0.050.1[5]
Fat0.050.1[5]
Promethazine Sulfoxide (PMZSO)Muscle, Liver, Kidney0.050.1[5]
Fat0.050.1[5]
N-demethylpromethazine (Nor1PMZ) Muscle, Liver, Kidney 0.1 0.5 [5]
Fat 0.05 0.1 [5]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on methods for related compounds and should be optimized for your specific application.

  • Sample Preparation: To 1 mL of the biological sample (e.g., plasma, urine), add a known amount of a suitable internal standard.

  • pH Adjustment: Adjust the sample pH to a basic level (e.g., pH 9-10) using a suitable buffer or base to ensure N-demethylpromethazine is in its neutral form.

  • Extraction: Add 5 mL of an appropriate, immiscible organic solvent (e.g., n-hexane, ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution. The sample is now ready for injection.

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the analysis of N-demethylpromethazine and should be optimized for the specific instrument and column used.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 100 mm × 2.1 mm, 3.5 μm) is commonly used.[5]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[5]

  • MRM Transitions: These need to be determined by infusing a standard solution of N-demethylpromethazine into the mass spectrometer. For N-demethylpromethazine (Nor1PMZ), the precursor ion (molecular ion) has an m/z of 271.3.[5] Product ions would be determined after fragmentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for the low-level detection of N-demethylpromethazine.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Sensitivity Issue Identified check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_params Evaluate LC Parameters start->check_lc_params check_ms_params Assess MS Parameters start->check_ms_params optimize_extraction Optimize Extraction (pH, Solvent, SPE) check_sample_prep->optimize_extraction optimize_chroma Optimize Chromatography (Gradient, Column) check_lc_params->optimize_chroma optimize_ms Optimize MS Source & MRM Transitions check_ms_params->optimize_ms solution Sensitivity Enhanced optimize_extraction->solution optimize_chroma->solution optimize_ms->solution

Caption: Logical troubleshooting workflow for enhancing detection sensitivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimal separation of promethazine and its related compounds using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary related compounds of promethazine that I should be looking to separate?

A1: The primary related compounds and impurities of promethazine to consider during analysis include Promethazine Sulfoxide (an oxidative degradation product), Isopromethazine (a geometric isomer), N-Desmethylpromethazine (a metabolite), and Phenothiazine (a potential process impurity).[1]

Q2: Which HPLC/UPLC column is best suited for separating promethazine and its related compounds?

A2: Reversed-phase columns are the most common choice for this separation.[2][3] C18 and C8 columns are widely used and have demonstrated good performance.[2][3][4] For specific challenges, such as separating the isomer iso-promethazine, a UDC-Cholesterol™ column, which offers shape selectivity in addition to reversed-phase interactions, has been shown to be effective.[2][5] For the separation of enantiomers, a Chirobiotic V column can be utilized.[4][6]

Q3: I am observing significant peak tailing for my promethazine peak. What is the cause and how can I resolve it?

A3: Peak tailing with promethazine is a common issue, often caused by the interaction of its amine groups with residual silanols on the HPLC column.[5][7] Here are several ways to mitigate this:

  • Mobile Phase pH Adjustment: Increasing the mobile phase pH can suppress the ionization of the amine groups, reducing their interaction with silanols. A pH of around 7.0 has been used effectively.[3][8]

  • Use of Additives: Incorporating a competing amine, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[8]

  • Column Choice: Employing a column with low silanol activity or an end-capped column is recommended.[7][9] The Symmetry Shield RP8 column has shown good results in reducing tailing.[3]

Q4: I am having difficulty separating promethazine from its isomer, isopromethazine. What should I do?

A4: The co-elution of promethazine and isopromethazine is a known challenge due to their structural similarity.[5] Standard C18 or Phenyl Hydride™ columns may not provide adequate selectivity.[5] A Cogent UDC-Cholesterol™ column is recommended for this specific separation as it provides shape selectivity, which aids in resolving these isomers.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Promethazine and Related Compounds - Inappropriate column selection.- Mobile phase composition is not optimal.- Gradient elution profile needs optimization.- For general-purpose separation, use a C18 or C8 column.[2][3][4]- For isomer separation (isopromethazine), use a UDC-Cholesterol™ column.[2][5]- Adjust the organic modifier (acetonitrile/methanol) to water/buffer ratio.- Modify the pH of the mobile phase to alter analyte ionization.[2]- For complex mixtures of impurities, a gradient elution program is often necessary to achieve adequate separation.[3][5]
Peak Tailing for Promethazine - Interaction of promethazine's amine groups with residual silanols on the column.[5]- Use a mobile phase with a pH around 7.0 to suppress amine ionization.[3][8]- Add a competing amine like triethylamine (TEA) to the mobile phase.[8]- Utilize an end-capped column or a column specifically designed for basic compounds (e.g., Symmetry Shield RP8).[3][7]
Co-elution of Promethazine and Isopromethazine - Lack of stationary phase selectivity for the isomers.- Switch to a Cogent UDC-Cholesterol™ column which provides shape selectivity.[5]
High Backpressure - Blockage in the HPLC system (tubing, frits, guard column).- Precipitation of buffer in the mobile phase.- Filter all solvents and samples before use.[2]- Ensure the buffer is fully dissolved and compatible with the organic modifier concentration.[2]- Systematically check and clean or replace system components.

Experimental Protocols

Method 1: Separation of Promethazine and Impurities using a UDC-Cholesterol Column

This method is particularly effective for resolving the critical pair of promethazine and isopromethazine.[5]

  • Column: Cogent UDC-Cholesterol™, 4.6 x 150 mm, 4µm particle size.[5]

  • Mobile Phase:

    • A: DI H₂O + 0.1% TFA[5]

    • B: Acetonitrile + 0.1% TFA[5]

  • Gradient: A gradient approach is used for the resolution of all impurities.[5]

  • Flow Rate: Not specified, typically 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV detection, with a switch to a higher wavelength near the end of the gradient for the last eluting impurity.[5]

Method 2: General Purpose Separation using a C18 Column

A widely applicable method for the determination of related substances in promethazine formulations.[10][11]

  • Column: Agilent Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm particle size.[10][11]

  • Mobile Phase:

    • A: Potassium dihydrogen phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v)[10][11]

    • B: Potassium dihydrogen phosphate buffer (pH 3.0) : Acetonitrile : Methanol (10:10:80 v/v/v)[10][11]

  • Flow Rate: 1.2 mL/min[10][11]

  • Column Temperature: 40°C[11]

  • Detection: UV at 224 nm[10][11]

Method 3: UPLC Method for Rapid Analysis

This UPLC method offers faster analysis times and improved resolution.[8][12]

  • Column: BEH C18 Symmetry Shield, 50 mm x 2.1 mm, 1.7 µm particle size.[8]

  • Mobile Phase: A uniform solution of 3.4% KH₂PO₄ in H₂O (pH 7.0 with dilute KOH), Acetonitrile, and Methanol in a ratio of 40:40:20.[8][12]

  • Flow Rate: 0.6 mL/min[12]

  • Detection: UV at 254 nm[12]

Quantitative Data Summary

Parameter Method 1 (UDC-Cholesterol) Method 2 (C18) Method 3 (UPLC)
Column Type Cogent UDC-Cholesterol™[5]Agilent Eclipse XDB-C18[10][11]BEH C18 Symmetry Shield[8]
Column Dimensions 4.6 x 150 mm, 4µm[5]250 mm × 4.6 mm, 5 µm[10][11]50 mm x 2.1 mm, 1.7 µm[8]
Mobile Phase A DI H₂O + 0.1% TFA[5]KH₂PO₄ buffer (pH 3.0) : ACN (80:20)[10][11]N/A (Isocratic)
Mobile Phase B Acetonitrile + 0.1% TFA[5]KH₂PO₄ buffer (pH 3.0) : ACN : MeOH (10:10:80)[10][11]N/A (Isocratic)
Flow Rate Not Specified1.2 mL/min[10][11]0.6 mL/min[12]
Detection Wavelength Wavelength switching[5]224 nm[10][11]254 nm[12]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing start Obtain Promethazine Sample and Reference Standards weigh_sample Weigh and Prepare Sample (e.g., dissolve in diluent) start->weigh_sample weigh_std Weigh and Prepare Reference Standard start->weigh_std filter_sample Filter Sample Solution (0.45 µm) weigh_sample->filter_sample filter_std Filter Standard Solution (0.45 µm) weigh_std->filter_std hplc_system Chromatographic System (Pump, Injector, Column Oven) filter_sample->hplc_system filter_std->hplc_system column Select Optimal Column (e.g., C18, UDC-Cholesterol) hplc_system->column detection UV/PDA Detector column->detection acquisition Data Acquisition detection->acquisition integration Peak Integration and Identification acquisition->integration quantification Quantification of Promethazine and Related Compounds integration->quantification report Generate Report quantification->report

Caption: General workflow for the analysis of promethazine and its related compounds.

troubleshooting_flowchart start Chromatographic Issue Identified issue_type What is the issue? start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Tailing poor_resolution Poor Resolution issue_type->poor_resolution Resolution co_elution Co-elution of Isomers issue_type->co_elution Isomers solution_tailing Adjust Mobile Phase pH Add Competing Amine (TEA) Use End-capped Column peak_tailing->solution_tailing solution_resolution Optimize Mobile Phase Ratio Adjust Gradient Profile Change Column Type (e.g., C18, C8) poor_resolution->solution_resolution solution_coelution Use Column with Shape Selectivity (e.g., UDC-Cholesterol) co_elution->solution_coelution end Problem Resolved solution_tailing->end solution_resolution->end solution_coelution->end

Caption: Troubleshooting flowchart for common issues in promethazine separation.

References

Technical Support Center: Forced Degradation Studies of Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of promethazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Troubleshooting Steps
Color change in promethazine solution (e.g., to blue or pink) upon standing. Oxidation of the phenothiazine ring system, accelerated by light, air (oxygen), and trace metal ions.[1]- Confirm degradation by analyzing the sample using a stability-indicating HPLC method.[1]- Handle promethazine solutions with minimal exposure to light by using amber glassware or containers wrapped in aluminum foil.[1]- Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[1]- Use high-purity solvents to minimize the presence of catalytic metal ions.[1]- For formulated products, the addition of an antioxidant like sodium metabisulfite may be considered, but its effect should be validated.[2]
Precipitation of promethazine in aqueous buffer solutions. Promethazine has pH-dependent solubility and may precipitate if its solubility limit is exceeded or if the pH of the solution changes.[1][2]- Adjust the pH of the buffer. As a basic compound, promethazine's solubility is generally higher at lower pH.[1]- Ensure the concentration of promethazine does not exceed its solubility in the chosen solvent system at the experimental temperature.[1]
No or minimal degradation observed under stress conditions. The stress conditions (e.g., temperature, concentration of stressor, duration) may be too mild for promethazine.- Increase the severity of the stress conditions. For example, use a higher temperature, a more concentrated acid/base/oxidizing agent, or a longer exposure time.[1]- A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without degrading the parent drug excessively.[1]
Appearance of unexpected peaks in the HPLC chromatogram. Formation of unknown degradation products or impurities from solvents or excipients.- Utilize a mass spectrometer (LC-MS) to determine the mass of the unknown peaks and aid in their structural elucidation.[1]- Analyze a blank sample (matrix without the active ingredient) subjected to the same stress conditions to identify peaks originating from the excipients or solvent.
Poor peak shape (e.g., tailing) for promethazine in HPLC analysis. Interaction of the basic amine groups of promethazine with residual silanols on the HPLC column packing material.[3]- Use a mobile phase containing a competing base, such as triethylamine, to reduce peak tailing.- Select a column with low silanol activity or an end-capped column.- Optimize the pH of the mobile phase.
Difficulty in separating promethazine from its isomers (e.g., isopromethazine). Isomers can be challenging to separate using standard reversed-phase HPLC methods alone.[3]- Modify the mobile phase composition, including the organic modifier and pH, to enhance selectivity.- Consider a different stationary phase, such as a phenyl or cholesterol-based column, which can offer different selectivity.[3]- Adjust the column temperature to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for promethazine?

A1: Promethazine is susceptible to degradation through several pathways, primarily:

  • Oxidation: The sulfur atom in the phenothiazine ring is readily oxidized to form promethazine sulfoxide. This is a major degradation pathway and can be accelerated by oxygen, light, and metal ions.[4]

  • Photodegradation: Exposure to light can lead to the formation of promethazine sulfoxide and N-desmethylpromethazine.[4]

  • Thermal Degradation: At elevated temperatures, promethazine can degrade, and the kinetics are influenced by pH and the presence of oxygen.[4][5][6]

  • Hydrolysis: Promethazine can undergo hydrolysis under acidic and basic conditions.

Q2: What are the major degradation products of promethazine to be monitored?

A2: The primary degradation products of promethazine that should be monitored during forced degradation studies include:

Degradation ProductChemical FormulaMolecular Weight ( g/mol )Formation Pathway(s)
Promethazine SulfoxideC₁₇H₂₀N₂OS300.42Oxidation, Photodegradation[4]
N-DesmethylpromethazineC₁₆H₁₈N₂S270.39Metabolism, Photodegradation[4]
Promethazine N-OxideC₁₇H₂₀N₂OS300.42Oxidation[4]
PhenothiazineC₁₂H₉NS199.27Side-chain cleavage[4]

Q3: What are typical stress conditions for forced degradation studies of promethazine?

A3: The following table summarizes typical stress conditions used in forced degradation studies of promethazine hydrochloride.

Stress ConditionReagent and ConcentrationTemperatureDuration% Degradation (Approximate)
Acidic Hydrolysis 5.0 N HClRoom Temperature30 minutesNo significant degradation observed in some studies[7]
Alkaline Hydrolysis 5.0 N NaOHRoom Temperature30 minutesNo significant degradation observed in some studies[7]
Oxidative Degradation 30% H₂O₂Room Temperature15 minutes~12.46%[8][7]
Thermal Degradation Solid drug or solution105°C24 hoursStable in some studies[7]
Photolytic Degradation UV light (≥ 200 W h/m²) and visible light (≥ 1.2 million lux hours)Controlled-Stable in some studies[7]
Aqueous Degradation WaterRoom Temperature24 hours~6.82%[7]

Note: The extent of degradation can vary depending on the specific experimental conditions and the formulation.

Q4: Is there a biological pathway analogous to the chemical degradation of promethazine?

A4: Yes, the biological metabolism of promethazine in the liver shares similarities with its chemical degradation. The primary metabolic pathway involves oxidation by the cytochrome P450 enzyme system, specifically CYP2D6. This leads to the formation of metabolites such as promethazine sulfoxide and N-desmethylpromethazine, which are also observed as degradation products in forced degradation studies.

Experimental Protocols

Preparation of Stock Solution

Dissolve 50 mg of promethazine hydrochloride in 5.0 mL of a suitable diluent (e.g., methanol, water, or a mixture of acetonitrile and water).

Stress Conditions
  • Acidic Degradation: To the stock solution, add 5.0 mL of 5.0 N HCl. Keep the solution at room temperature for 30 minutes. After the specified time, neutralize the solution with an equivalent amount of 5.0 N NaOH.[7]

  • Alkaline Degradation: To the stock solution, add 5.0 mL of 5.0 N NaOH. Keep the solution at room temperature for 30 minutes. After the specified time, neutralize the solution with an equivalent amount of 5.0 N HCl.[7]

  • Oxidative Degradation: To the stock solution, add 2.0 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 15 minutes.[7]

  • Thermal Degradation: Expose the solid promethazine hydrochloride or a solution of the drug to a temperature of 105°C for 24 hours.[7]

  • Photolytic Degradation: Expose a solution of promethazine hydrochloride to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A control sample should be protected from light.

Sample Analysis

Analyze the stressed samples and a control sample using a stability-indicating HPLC method. A typical HPLC system might consist of:

  • Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The pH of the mobile phase is a critical parameter for achieving good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 250-254 nm.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Promethazine Stock Solution acid Acid Hydrolysis stock_solution->acid base Alkaline Hydrolysis stock_solution->base oxidation Oxidation stock_solution->oxidation thermal Thermal stock_solution->thermal photo Photolytic stock_solution->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data_analysis Data Analysis and Degradant Identification hplc->data_analysis

Caption: Experimental workflow for a forced degradation study of promethazine.

G cluster_promethazine Promethazine cluster_phase1 Phase I Metabolism (CYP2D6) cluster_metabolites Metabolites promethazine Promethazine sulfoxidation Sulfoxidation promethazine->sulfoxidation n_demethylation N-Demethylation promethazine->n_demethylation sulfoxide Promethazine Sulfoxide sulfoxidation->sulfoxide desmethyl N-Desmethylpromethazine n_demethylation->desmethyl

References

Technical Support Center: N-demethylpromethazine Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-demethylpromethazine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on managing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing N-demethylpromethazine?

A: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, N-demethylpromethazine, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In ESI-MS, competition for charge on the surface of droplets in the ion source is a primary cause of this phenomenon.[3]

Q2: What are the common sources of ion suppression in biological samples?

A: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous compounds.[2][4] Exogenous sources can also contribute, such as contaminants from sample collection tubes or solvents used during sample preparation.[3] For N-demethylpromethazine analysis in plasma or tissue, phospholipids are a significant cause for concern due to their tendency to co-extract with the analyte and elute in the same chromatographic window.

Q3: How can I detect and assess the extent of ion suppression in my N-demethylpromethazine assay?

A: A common method to evaluate ion suppression is the post-column infusion experiment.[3][4] In this setup, a constant flow of N-demethylpromethazine solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of N-demethylpromethazine indicates the presence of co-eluting matrix components that are causing ion suppression.[3][4] Another approach is to compare the peak area of N-demethylpromethazine in a standard solution to its peak area in a post-extraction spiked matrix sample. A lower peak area in the matrix sample signifies ion suppression.

Q4: What is the best internal standard to use for N-demethylpromethazine analysis?

A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as N-demethylpromethazine-d3.[5][6] These internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[7][8] This allows for accurate correction of signal variability.[7][8][9] If a deuterated analog of the metabolite is unavailable, a deuterated version of the parent drug, such as promethazine-d6, can also be a suitable alternative.[10][11][12]

Troubleshooting Guide

Issue 1: Low signal intensity or poor sensitivity for N-demethylpromethazine.

This is often a direct consequence of ion suppression. The following troubleshooting steps can help mitigate this issue.

Solution 1: Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1][2] The choice of technique can significantly impact the cleanliness of the final extract.

  • Liquid-Liquid Extraction (LLE): LLE is an effective technique for reducing matrix effects, particularly from phospholipids.[3] A well-optimized LLE protocol can provide a clean extract with good recovery for N-demethylpromethazine.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove a broad range of interferences.[13][14][15] The choice of sorbent is critical and should be tailored to the properties of N-demethylpromethazine.

Below is a summary of sample preparation methods for phenothiazines, including N-demethylpromethazine, with their reported recoveries.

Sample Preparation MethodMatrixAnalyte(s)Reported RecoveryReference
Solid-Phase Extraction (Cyanopropyl cartridges)Human PlasmaChlorpromazine, Promazine, Fluphenazine, Levomepromazine> 91.0%[13]
Solid-Phase Extraction (Empore C18 disk)Human Plasma & UrineVarious Phenothiazines64.0-89.9% (Plasma), 65.1-92.1% (Urine)[14]
Acetonitrile Precipitation & n-Hexane WashSwine TissuesPromethazine, Promethazine Sulfoxide, N-demethylpromethazine77-111%[10][11]

Solution 2: Modify Chromatographic Conditions

Adjusting the chromatographic separation can move the N-demethylpromethazine peak away from regions of significant ion suppression.

  • Change the analytical column: Using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, can alter selectivity and improve separation from matrix interferences.[13]

  • Adjust the mobile phase gradient: Modifying the gradient elution profile can help to resolve N-demethylpromethazine from early or late eluting matrix components that often cause the most significant suppression.

Here are some reported chromatographic conditions for the analysis of N-demethylpromethazine and related compounds:

ColumnMobile PhaseModeReference
Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)A: 0.1% Formic acid in water, B: AcetonitrileGradient[10][12]
Discovery PFP (150 mm x 2.1 mm, 5 µm)Acetonitrile and pH 1.9 phosphate buffer (32:68)Isocratic[13]
SymmetryShield RP8 (150 x 2.1 mm, 3.5 µm)Ammonium formate/formic acid and AcetonitrileGradient[14]
Issue 2: Poor reproducibility and accuracy.

Inconsistent results are often a symptom of variable ion suppression between samples.

Solution 1: Use a Stable Isotope-Labeled Internal Standard

As mentioned in the FAQs, a deuterated internal standard like N-demethylpromethazine-d3 is the most effective way to compensate for variable matrix effects and improve reproducibility.[5][6][7][8]

Solution 2: Matrix-Matched Calibrators

If a suitable stable isotope-labeled internal standard is not available, preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent ion suppression across the calibration curve.[16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for N-demethylpromethazine from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: To 200 µL of plasma, add 25 µL of internal standard solution (e.g., N-demethylpromethazine-d3 in methanol).

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex: Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for N-demethylpromethazine from Plasma

This protocol is a general guideline and should be optimized based on the specific SPE cartridge used.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 500 µL of plasma with 500 µL of a suitable buffer (e.g., 4% phosphoric acid) and load the mixture onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the N-demethylpromethazine and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Mass Spectrometry Parameters

The following table provides example mass spectrometry parameters for the analysis of N-demethylpromethazine (Nor1PMZ) and a deuterated internal standard (PMZ-d6). These should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
N-demethylpromethazine (Nor1PMZ)271.1198.1Optimized for instrument[10]
Promethazine-d6 (PMZ-d6)291.292.0Optimized for instrument[10]

Visualizations

IonSuppressionWorkflow cluster_causes Causes of Ion Suppression cluster_effects Effects on ESI-MS Analysis cluster_solutions Mitigation Strategies Matrix Biological Matrix (Plasma, Urine, Tissue) Endogenous Endogenous Compounds (Phospholipids, Salts, Proteins) Matrix->Endogenous Exogenous Exogenous Compounds (Contaminants, Solvents) Matrix->Exogenous Suppression Reduced Ionization Efficiency (Ion Suppression) Endogenous->Suppression Exogenous->Suppression Ionization Analyte Ionization in ESI Source Signal Decreased MS Signal (Poor Sensitivity & Accuracy) Suppression->Signal SamplePrep Optimized Sample Preparation (LLE, SPE) Chromatography Chromatographic Separation InternalStandard Use of Stable Isotope-Labeled Internal Standard Mitigation Reliable Quantification SamplePrep->Mitigation Chromatography->Mitigation InternalStandard->Mitigation SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_step1 Add Acetonitrile Start->PPT_step1 LLE_step1 Add Organic Solvent Start->LLE_step1 SPE_step1 Load, Wash, Elute Start->SPE_step1 PPT_step2 Vortex & Centrifuge PPT_step1->PPT_step2 PPT_result Supernatant for Analysis PPT_step2->PPT_result PPT_con Fast & Simple High Matrix Effects PPT_result->PPT_con LLE_step2 Vortex & Centrifuge LLE_step1->LLE_step2 LLE_step3 Evaporate & Reconstitute LLE_step2->LLE_step3 LLE_result Clean Extract for Analysis LLE_step3->LLE_result LLE_con Good Matrix Removal More Labor Intensive LLE_result->LLE_con SPE_step2 Evaporate & Reconstitute SPE_step1->SPE_step2 SPE_result Very Clean Extract for Analysis SPE_step2->SPE_result SPE_con Excellent Matrix Removal Method Development Required SPE_result->SPE_con

References

Stability issues of rac N-Demethyl Promethazine Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rac N-Demethyl Promethazine Hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in published literature. The information provided here is largely based on extensive stability studies of its parent compound, Promethazine Hydrochloride. Due to the shared phenothiazine core, which is the primary site of degradation, the stability characteristics are expected to be very similar.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A1: Discoloration (often to a blue or pinkish hue) is a common indicator of degradation. Phenothiazine derivatives, including this compound, are susceptible to oxidation, especially when exposed to air and light. The color change is likely due to the formation of oxidized degradation products. To mitigate this, it is crucial to protect your solutions from light by using amber vials or covering the container with aluminum foil and to minimize headspace in the vial to reduce contact with oxygen.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on studies of the parent compound, promethazine, the primary degradation pathways are:

  • Oxidation: The sulfur atom in the phenothiazine ring is highly susceptible to oxidation, forming the corresponding sulfoxide. This is a major degradation pathway. Further oxidation can also occur.

  • Photodegradation: Exposure to light, particularly UV light, can accelerate the degradation process, leading to the formation of various byproducts, including the sulfoxide.

  • Thermal Degradation: Elevated temperatures can increase the rate of degradation.

Q3: What factors can influence the stability of my this compound solution?

A3: Several factors can impact the stability of your solution:

  • pH: The stability of phenothiazines is pH-dependent.[1] For promethazine hydrochloride, stability generally increases with decreasing pH.[2] A pH between 4.0 and 5.5 is often recommended for aqueous solutions of the parent compound.[3]

  • Light: Exposure to light is a significant factor in the degradation of phenothiazines. Solutions should always be protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. It is advisable to use de-gassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Metal Ions: The presence of metal ions, such as copper (II) and iron (III), can catalyze oxidative degradation. Using high-purity solvents and avoiding contact with metal surfaces can help minimize this.

  • Temperature: Higher temperatures accelerate the degradation process. For long-term storage, refrigeration (+4°C) is recommended.

Q4: I am observing peak tailing and poor resolution during HPLC analysis of my compound. What could be the cause?

A4: Peak tailing in HPLC analysis of phenothiazine derivatives can be due to the interaction of the amine groups with residual silanols on the silica-based column. This can lead to inaccurate quantification. Using a column with end-capping or a silica hydride-based column can help to mitigate this issue. Additionally, ensuring appropriate mobile phase pH and composition is crucial for good peak shape.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution Discoloration Oxidative degradation, photodegradation.Protect the solution from light using amber vials. Minimize headspace in the container. Consider adding an antioxidant like sodium metabisulfite.
Precipitate Formation Poor solubility at the chosen pH or solvent, or degradation to less soluble products.Ensure the pH of the solution is within the optimal range (e.g., 4.0-5.5 for aqueous solutions). Verify the solubility of the compound in your chosen solvent system.
Loss of Potency/Concentration Chemical degradation.Review storage conditions: ensure protection from light, storage at low temperature (+4°C), and exclusion of oxygen. Check the pH of the solution.
Inconsistent Experimental Results Instability of the compound in the experimental medium.Prepare fresh solutions for each experiment. If the experiment is lengthy, assess the stability of the compound in the experimental medium over the duration of the experiment.
Appearance of New Peaks in Chromatogram Formation of degradation products.Identify the degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. Re-evaluate storage and handling procedures.

Quantitative Data Summary

The following table summarizes forced degradation data for the parent compound, Promethazine Hydrochloride, which can serve as a guide for the expected stability of this compound.

Stress Condition Reagent/Condition Duration Temperature Observed Degradation (%) Major Degradant(s)
Oxidative 30% H₂O₂15 minutesRoom Temp11.99%Promethazine Sulfoxide
Alkali 5.0 N NaOH30 minutesRoom TempNo degradation observed-
Acid 5.0 N HCl30 minutesRoom TempNo degradation observed-
Thermal Solid Drug24 hours105°CNot specifiedNot specified
Photolytic SolutionNot specifiedNot specifiedDegradation observedPromethazine Sulfoxide, N-Desmethylpromethazine

Data is for Promethazine Hydrochloride and is intended to be indicative for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 N HCl to the stock solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 N NaOH to the stock solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solution and solid compound to 105°C for 24 hours.

    • Photodegradation: Expose a solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

  • Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using techniques such as mass spectrometry (MS).

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be adapted to monitor the stability of this compound.

  • Column: Cogent UDC-Cholesterol™ (4.6 x 150 mm, 4µm) or similar C18 column.

  • Mobile Phase: A gradient elution is often required to separate all impurities. An example could be a gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Method development and validation are essential for accurate stability assessment.

Visualizations

DegradationPathways main rac N-Demethyl Promethazine Hydrochloride sulfoxide N-Demethyl Promethazine Sulfoxide main->sulfoxide Oxidation (O₂, H₂O₂) Photodegradation (Light) photodegradation_products Other Photodegradation Products main->photodegradation_products Photodegradation (Light) ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution stress_acid Acid Hydrolysis prep_stock->stress_acid stress_base Base Hydrolysis prep_stock->stress_base stress_ox Oxidation prep_stock->stress_ox stress_therm Thermal prep_stock->stress_therm stress_photo Photodegradation prep_stock->stress_photo hplc Stability-Indicating HPLC Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc ms LC-MS for Identification hplc->ms

References

Validation & Comparative

A Comparative Guide to Liquid-Liquid and Solid-Phase Extraction of Promethazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of promethazine and its metabolites is crucial for pharmacokinetic, toxicological, and clinical studies. The choice of extraction method from complex biological matrices is a critical step that significantly impacts the accuracy and reproducibility of results. This guide provides a detailed comparison of two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), for promethazine metabolites, supported by experimental data and detailed protocols.

At a Glance: LLE vs. SPE for Promethazine Metabolite Extraction

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Differential partitioning between a solid and liquid phase.Partitioning based on relative solubility in two immiscible liquids.
Reported Recovery Variable, can be affected by the elution solvent.[1] An online SPE method showed good accuracy and precision.[2]77% to 111% for promethazine and its metabolites in swine tissues.[1] Approximately 90% for promethazine in serum (adaptable to urine).[2]
Lower Limit of Quantification (LLOQ) 2.50 ng/mL for promethazine sulfoxide in urine (online SPE-LC).[3][4]0.1 µg/kg in swine muscle, liver, kidney, and fat tissue.[1]
Linear Range 2.5 - 1400 ng/mL for promethazine sulfoxide in urine (online SPE-LC).[2][3]Not explicitly stated for promethazine sulfoxide.
Precision (% CV) < 11.5% (Intra-assay) and < 5.5% (Inter-assay) for online SPE-LC in urine.[3][4]Data not readily available for promethazine metabolites in urine.
Accuracy (% Bias) Within +/- 11.8% for online SPE-LC in urine.[3][4]Not explicitly stated.
Advantages High selectivity, potential for automation, and reduced matrix effects with systems like column-switching.[1][2]High recovery rates and cost-effectiveness.[1]
Disadvantages Potential for analyte oxidation depending on the elution solvent system.[1]Can be labor-intensive, may require larger volumes of organic solvents, and has a higher potential for matrix effects.[1][2]

Promethazine Metabolism

Promethazine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) system, with CYP2D6 being a key enzyme.[5] The main metabolic pathways include sulfoxidation, N-demethylation, and ring hydroxylation.[5] The major metabolites are promethazine sulfoxide and N-desmethylpromethazine.[5] Understanding these pathways is essential for the accurate analysis of promethazine's metabolic fate.

G Promethazine Promethazine Sulfoxidation Sulfoxidation Promethazine->Sulfoxidation CYP2D6 NDemethylation NDemethylation Promethazine->NDemethylation CYP2D6 RingHydroxylation RingHydroxylation Promethazine->RingHydroxylation CYP2D6 PromethazineSulfoxide PromethazineSulfoxide Sulfoxidation->PromethazineSulfoxide NDesmethylpromethazine NDesmethylpromethazine NDemethylation->NDesmethylpromethazine

Caption: Primary metabolic pathways of promethazine.

Experimental Workflows: LLE vs. SPE

The general workflows for LLE and SPE highlight the key differences in their procedures. LLE relies on the partitioning of analytes between two immiscible liquid phases, while SPE utilizes a solid sorbent to retain and then elute the analytes.

G cluster_0 Liquid-Liquid Extraction (LLE) cluster_1 Solid-Phase Extraction (SPE) LLE_Start Sample Preparation LLE_Extract Addition of Immiscible Organic Solvent & Vortex LLE_Start->LLE_Extract LLE_Separate Phase Separation (Centrifugation) LLE_Extract->LLE_Separate LLE_Collect Collect Organic Layer LLE_Separate->LLE_Collect LLE_Evap Evaporation LLE_Collect->LLE_Evap LLE_Recon Reconstitution LLE_Evap->LLE_Recon LLE_Analyze Analysis (e.g., LC-MS/MS) LLE_Recon->LLE_Analyze SPE_Start Sample Pre-treatment SPE_Condition Cartridge Conditioning SPE_Start->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute SPE_Evap Evaporation SPE_Elute->SPE_Evap SPE_Recon Reconstitution SPE_Evap->SPE_Recon SPE_Analyze Analysis (e.g., LC-MS/MS) SPE_Recon->SPE_Analyze

Caption: Comparative workflows of LLE and SPE.

Detailed Experimental Protocols

The following are representative protocols for the extraction of promethazine metabolites from biological matrices using LLE and SPE.

Liquid-Liquid Extraction (LLE) Protocol for Plasma

This protocol is adapted for the extraction of promethazine and its metabolites from plasma samples.[3]

  • Sample Preparation: To a 0.2 mL plasma sample, add a known amount of an appropriate internal standard.

  • Extraction: Add a suitable volume of chloroform to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the organic layer (chloroform) to a clean tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50 µL) of methanol.

  • Analysis: Inject an aliquot of the reconstituted solution into the HPLC or LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE) Protocol for Urine (Online SPE-LC)

This protocol describes an automated online SPE method for the extraction of promethazine metabolites from urine.[2][3]

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Online SPE: Inject a specific volume of the pre-treated urine sample into the LC system.

  • The sample is loaded onto the SPE extraction column (e.g., Oasis HLB).

  • Washing: Wash the extraction column with a flushing solution (e.g., a gradient of aqueous and organic solvents) to remove matrix interferences.

  • Elution: Elute the analytes of interest from the SPE column onto the analytical column using a stronger mobile phase.

  • LC-MS/MS Analysis: Perform chromatographic separation and detection using a validated LC-MS/MS method.

Manual Solid-Phase Extraction (SPE) Protocol for Biological Matrices

This is a general manual SPE protocol that can be adapted for various biological fluids.[1]

  • Sample Preparation: To 1 mL of the biological matrix, add an internal standard. Precipitate proteins by adding 3 mL of acetonitrile:methanol (1:1). Store at -20°C overnight to enhance precipitation.

  • Centrifuge the samples for 10 minutes at 4,000 rpm.

  • Collect the supernatant and evaporate it to 1 mL.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances as per the cartridge protocol.

  • Elution: Elute the analytes using an appropriate solvent system, such as ethyl acetate:isopropanol:ammonium hydroxide (80:17:3) or dichloromethane:isopropanol:ammonium hydroxide (80:17:3).

  • Post-Elution Processing: Evaporate the eluate to dryness at 40°C under vacuum.

  • Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase for analysis.

Conclusion

Both LLE and SPE are viable methods for the extraction of promethazine and its metabolites. The choice between the two often depends on the specific requirements of the study. LLE is a cost-effective method that can provide high recovery rates.[1] However, it can be more labor-intensive and susceptible to matrix effects.[1][2] SPE, particularly automated online SPE, offers high selectivity, the potential for high throughput, and cleaner extracts, which can lead to improved sensitivity and accuracy.[1][2] For routine analysis of a large number of samples, the benefits of automation and reduced matrix interference may make SPE the preferred method, despite potentially higher initial costs. Researchers should validate the chosen method for their specific application and matrix to ensure reliable and accurate results.

References

A Comparative Guide to HPLC Columns for the Analysis of Promethazine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug products. For a compound like promethazine, a first-generation antihistamine, robust HPLC methods are critical for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[1] The choice of the HPLC column is paramount in developing a successful separation method. This guide provides a detailed comparison of various HPLC columns used for the analysis of promethazine and its impurities, supported by experimental data from published literature.

The primary impurities of promethazine that require monitoring include promethazine sulfoxide (an oxidative degradation product), isopromethazine (a geometric isomer), and N-desmethylpromethazine (a metabolite and potential impurity).[1] A suitable HPLC method must be stability-indicating, meaning it can effectively separate the intact drug from these and other degradation products.[2]

Comparative Performance of HPLC Columns

The selection of an appropriate stationary phase is crucial for achieving the desired separation. Reversed-phase chromatography is the most common modality for promethazine analysis, with C8 and C18 columns being widely used.[3][4] However, for challenging separations, such as that of the isomeric impurity isopromethazine, alternative stationary phases may be necessary.[4][5] The following table summarizes the performance of different HPLC columns based on available data.

HPLC Column SpecificationsMobile Phase & Flow RateAnalytesPerformance Data
SymmetryShield™ RP18 • Stationary Phase: RP18• Dimensions: 3.0 x 150 mm• Particle Size: 5 µmGradient with A: 20 mM potassium phosphate, pH 7.0 and B: Acetonitrile at 1.0 mL/minPromethazine and ImpuritiesThe method was developed for impurity profiling. Specific quantitative performance data for resolution and retention times are not detailed in the application brief. UV detection was performed at 254 nm.
Symmetry Shield™ RP8 [3]• Stationary Phase: RP8• Dimensions: 4.6 x 150 mm• Particle Size: 5 µmGradient with A: 3.4% potassium dihydrogen phosphate, pH 7.0 and B: Acetonitrile:Methanol (60:40) at 1.0 mL/minPromethazine HCl and Related SubstancesThis column provided enhanced impurity separation and maximum sharpness. The method was validated according to ICH guidelines, showing good linearity (r > 0.999), precision, and accuracy. UV detection was at 254 nm.
Agilent Eclipse XDB-C18 [6]• Stationary Phase: C18• Dimensions: 250 x 4.6 mm• Particle Size: 5 µmGradient with A: Potassium dihydrogen phosphate pH 3.0:Acetonitrile (80:20) and B: Potassium dihydrogen phosphate pH 3.0:Acetonitrile:Methanol (10:10:80) at 1.2 mL/minPromethazine HCl, Dextromethorphan HBr, and their impuritiesThe method effectively separated all compounds with good sensitivity and resolution. The column oven temperature was maintained at 40°C, and detection was at 224 nm.
Cogent UDC-Cholesterol™ [1][5][7]• Stationary Phase: UDC-Cholesterol• Dimensions: 4.6 x 150 mm• Particle Size: 4 µmGradient with A: DI H₂O with 0.1% TFA and B: Acetonitrile with 0.1% TFA at 1.0 mL/minPromethazine, Promethazine Sulfoxide, Isopromethazine, N-Desmethylpromethazine, PhenothiazineThis column was successful in separating promethazine from its isomer, isopromethazine, which co-eluted on a Phenyl Hydride™ column.[5] This highlights the shape selectivity of the cholesterol stationary phase.
Symmetry® C18 [8]• Stationary Phase: C18• Dimensions: 100 x 2.1 mm• Particle Size: 3.5 µmIsocratic with 0.1% formic acid in water and acetonitrilePromethazine, Promethazine Sulfoxide (PMZSO), Monodesmethyl-Promethazine (Nor1PMZ)This HPLC-MS/MS method demonstrated good response and retention times. The LOD and LOQ for PMZ and PMZSO were 0.05 µg/kg and 0.1 µg/kg, respectively, in various swine tissues.
Chirobiotic V [9][10]• Stationary Phase: Vancomycin• Dimensions: 250 x 4.6 mm• Particle Size: Not specifiedIsocratic with Methanol:Acetic acid:Triethylamine (100:0.1:0.1 v/v/v) at 1.0 mL/minPromethazine EnantiomersThis chiral stationary phase was used for the separation and quantification of promethazine enantiomers, which is a different application from impurity profiling. The method showed good linearity (r > 0.999).

Experimental Protocols

The development of a robust HPLC method for promethazine and its impurities involves careful optimization of several parameters. Below is a generalized experimental protocol, with specific examples drawn from the cited literature.

1. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh reference standards of promethazine and its known impurities.[1] Dissolve in a suitable diluent, which is often a mixture of the mobile phase components, to a known concentration.[3] For instance, a stock solution of 1000 µg/mL can be prepared and subsequently diluted to working concentrations.[2][8]

  • Sample Preparation: For pharmaceutical formulations like tablets, a number of tablets are weighed and finely powdered to ensure homogeneity.[5] A portion of the powder equivalent to a specific amount of promethazine is then weighed and dissolved in the diluent.[1] The solution is typically sonicated to ensure complete dissolution and then diluted to the final concentration.[1] Filtration through a 0.45 µm filter is a common final step before injection to remove any particulate matter.[1][7]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is typically used.[2][3]

  • Column: As detailed in the table above, various reversed-phase columns are employed. The choice depends on the specific separation requirements.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is common. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic compounds like promethazine.[4] Buffers such as potassium phosphate are frequently used.[2][3] Organic modifiers include acetonitrile and methanol.[3] Gradient elution is often preferred for separating a mixture of compounds with different polarities, such as the API and its various impurities.[3][6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][5][11]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 25°C or 40°C, to ensure reproducible retention times.[3][6]

  • Detection: UV detection is the most common method, with wavelengths typically set between 224 nm and 254 nm.[3][6][11]

Logical Workflow for HPLC Method Development and Validation

The process of developing and validating an HPLC method for promethazine analysis follows a logical sequence of steps to ensure the final method is suitable for its intended purpose.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application col_select Column & Stationary Phase Selection mp_opt Mobile Phase Optimization (pH, Organic Ratio) col_select->mp_opt Initial Screening param_opt Parameter Optimization (Flow, Temp, λ) mp_opt->param_opt Fine-tuning specificity Specificity param_opt->specificity Optimized Method linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness routine_qc Routine Quality Control robustness->routine_qc Validated Method stability Stability Studies

References

A Comparative Guide to the Biological Activities of N-desmethylpromethazine and Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the first-generation antihistamine promethazine and its primary metabolite, N-desmethylpromethazine. Promethazine is a phenothiazine derivative with a well-established pharmacological profile, characterized by its potent antihistaminic, sedative, antiemetic, and anticholinergic properties. A key step in its metabolism is N-demethylation, leading to the formation of N-desmethylpromethazine.[1] Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of the overall pharmacological and toxicological profile of promethazine.

Quantitative Comparison of Receptor Binding Affinities

The primary mechanism of action for promethazine and its metabolites involves their interaction with various neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinities of promethazine and N-desmethylpromethazine for key receptors.

CompoundReceptorSpeciesK_d_ (nM)Relative Potency vs. Promethazine
Promethazine Histamine H₁Human0.8-
Dopamine D₂Human20-
Muscarinic (Acetylcholine)Human2.8-
N-desmethylpromethazine Dopamine D₂Rat-20-70%
α₁-AdrenergicRat-20-70%

K_d_ (dissociation constant) is a measure of binding affinity; a lower K_d_ value indicates a higher binding affinity. Data for N-desmethylpromethazine's affinity for Histamine H₁ and Muscarinic receptors is not readily available in the literature, but based on structure-activity relationships of other phenothiazines, it is expected to be lower than that of promethazine.

Signaling Pathways

Promethazine and N-desmethylpromethazine exert their effects by antagonizing key signaling pathways. The primary targets are the histamine H₁, dopamine D₂, and muscarinic acetylcholine receptors.

Histamine H₁ Receptor Signaling

Blockade of the H₁ receptor by promethazine is the basis for its antihistaminic effects. This action inhibits the downstream signaling cascade initiated by histamine, which is coupled to the Gq/11 family of G-proteins.

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Promethazine Promethazine / N-desmethylpromethazine Promethazine->H1R blocks

Caption: Antagonism of the Histamine H₁ Receptor Signaling Pathway.

Dopamine D₂ Receptor Signaling

The antidopaminergic activity of promethazine and its metabolite at D₂ receptors contributes to their antiemetic and weak antipsychotic effects.[2] Blockade of these Gi-coupled receptors leads to an increase in intracellular cAMP levels.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP Promethazine Promethazine / N-desmethylpromethazine Promethazine->D2R blocks

Caption: Antagonism of the Dopamine D₂ Receptor Signaling Pathway.

Experimental Protocols

Radioligand Receptor Binding Assay

This experimental protocol is a standard method used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (K_d_) of promethazine and N-desmethylpromethazine for histamine H₁, dopamine D₂, and muscarinic acetylcholine receptors.

Materials:

  • Human brain tissue homogenates or cell lines expressing the receptor of interest.

  • Radioligands: [³H]pyrilamine (for H₁), [³H]spiperone (for D₂), [³H]quinuclidinyl benzilate (for muscarinic).

  • Test compounds: Promethazine and N-desmethylpromethazine.

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the selected tissue or cells.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (promethazine or N-desmethylpromethazine).

  • Equilibration: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the K_d_ value using the Cheng-Prusoff equation: K_d_ = IC₅₀ / (1 + [L]/K_L_), where [L] is the concentration of the radioligand and K_L_ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis IC50 and Kd Determination Scintillation->Data_Analysis

Caption: Experimental workflow for a radioligand binding assay.

Discussion of Biological Activity

The available data indicates that N-demethylation of promethazine likely reduces its biological activity at key receptors. The study by Dahl and colleagues (1986) demonstrated that N-demethylated metabolites of phenothiazines retain 20-70% of the parent drug's affinity for dopamine D₂ and α₁-adrenergic receptors.[2] While specific data for the histamine H₁ and muscarinic receptors are lacking for N-desmethylpromethazine, it is a common trend in structure-activity relationships for N-demethylation to decrease the potency of antihistamines and anticholinergics.

The reduced affinity of N-desmethylpromethazine for these receptors suggests that it would contribute less to both the therapeutic effects (antihistaminic, antiemetic) and the side effects (sedation, anticholinergic symptoms) of promethazine. However, as it retains a significant portion of its activity at D₂ and α₁-adrenergic receptors, it may still contribute to the overall pharmacological profile of promethazine, particularly after high doses or in individuals with altered metabolism.

Conclusion

References

A Comparative Analysis of the Cytotoxicity of Promethazine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic profiles of the first-generation antihistamine promethazine and its primary metabolites, promethazine sulfoxide and N-desmethylpromethazine. The information herein is supported by available experimental data to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

Data Presentation

While a direct comparison of cytotoxicity (e.g., IC50 values from a cell viability assay) was not found in the literature for promethazine and its metabolites in a single study, the following table presents data on the inhibition of acetylcholinesterase (AChE), providing a quantitative measure of the biological activity of promethazine and its sulfoxide metabolite.

CompoundAssayTargetIC50 Value (ng/mL)Reference
PromethazineKinetic Spectrophotometric AssayAcetylcholinesterase (AChE)17
Promethazine SulfoxideKinetic Spectrophotometric AssayAcetylcholinesterase (AChE)2.5
N-desmethylpromethazineNot AvailableNot AvailableNot Available

Note: Lower IC50 values indicate greater potency in inhibiting AChE activity. This data suggests that promethazine sulfoxide is a more potent inhibitor of AChE than promethazine itself, which contrasts with the general understanding that sulfoxidation leads to inactivation. This highlights the importance of assessing multiple endpoints to understand the full biological profile of metabolites.

Qualitative evidence from multiple sources suggests that promethazine sulfoxide is a largely inactive metabolite of promethazine.[1] This metabolic conversion is considered a detoxification pathway.[1]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of promethazine and its metabolites' cytotoxicity are provided below.

In Vitro Metabolism Assay

This protocol outlines a general method for studying the metabolism of promethazine in a laboratory setting.

  • Objective: To generate metabolites of promethazine using liver microsomes.

  • Materials:

    • Human liver microsomes (HLMs)

    • Promethazine

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

  • Procedure:

    • Prepare a reaction mixture containing HLMs, promethazine, and the NADPH regenerating system in phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant for analysis of metabolites.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

This protocol describes a general method for the separation and quantification of promethazine and its metabolites.

  • Objective: To analyze the metabolites of promethazine from the in vitro metabolism assay.

  • Instrumentation: HPLC system with a UV or mass spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specified wavelength (e.g., 254 nm) or MS detection for more specific identification.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the HPLC column with the mobile phase.

    • Inject the supernatant from the in vitro metabolism assay.

    • Run the chromatographic separation.

    • Identify and quantify promethazine and its metabolites by comparing their retention times and spectral data with those of reference standards.

MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay to assess cell viability.

  • Objective: To determine the cytotoxicity of promethazine and its metabolites on a selected cell line (e.g., HepG2).

  • Materials:

    • HepG2 cells (or other suitable cell line)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Promethazine, promethazine sulfoxide, and N-desmethylpromethazine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of promethazine and its metabolites for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_metabolism Promethazine Metabolism Promethazine Promethazine CYP2D6 CYP2D6 Promethazine->CYP2D6 Sulfoxidation N_desmethylpromethazine N_desmethylpromethazine Promethazine->N_desmethylpromethazine N-demethylation Promethazine_Sulfoxide Promethazine_Sulfoxide CYP2D6->Promethazine_Sulfoxide

Caption: Metabolic pathways of promethazine.

cluster_workflow Cytotoxicity Assay Workflow Start Seed Cells (e.g., HepG2) Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treatment Treat with Promethazine & Metabolites Incubate1->Treatment Incubate2 Incubate (e.g., 48h) Treatment->Incubate2 MTT_add Add MTT Reagent Incubate2->MTT_add Incubate3 Incubate 2-4h (Formazan Formation) MTT_add->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability & IC50 Values Read->Analyze

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for N-demethylpromethazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. N-demethylpromethazine is a primary metabolite of the widely used antihistamine promethazine. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of N-demethylpromethazine.

This document outlines the experimental protocols for both methodologies and presents a comparative summary of their performance characteristics. This information is intended to assist in the selection of the most appropriate analytical technique based on the specific requirements of a study, such as required sensitivity, selectivity, and the nature of the biological matrix.

Experimental Protocols

A detailed description of the methodologies for both a representative HPLC-UV method for related substances and a validated LC-MS/MS method for N-demethylpromethazine is provided below, outlining the critical parameters for each technique.

HPLC-UV Method for Related Substances Including N-demethylpromethazine

This method is designed for the separation and quantification of promethazine and its related substances, including N-demethylpromethazine, in pharmaceutical samples.

  • Sample Preparation: A solution of the test sample is prepared in a diluent, typically a mixture of methanol and water or a buffer solution, to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or C8, is commonly used. For example, a Symmetry Shield RP8 (4.6 mm x 150 mm, 5µm) column can be employed.[1]

    • Mobile Phase: A gradient elution is often used to achieve optimal separation of the parent drug from its impurities. A typical mobile phase could consist of a buffered aqueous phase (e.g., potassium dihydrogen phosphate at pH 7.0) and an organic modifier like acetonitrile or methanol.[1]

    • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[1]

    • Detection: UV detection is performed at a wavelength that provides a good response for both the parent compound and its metabolites, for instance, 254 nm.[2][3]

    • Temperature: The column oven temperature is typically maintained at a constant temperature, such as 25°C, to ensure reproducibility.[1]

LC-MS/MS Method for N-demethylpromethazine Quantification

This highly sensitive and selective method has been validated for the determination of N-demethylpromethazine (also referred to as Nor1PMZ) in biological matrices such as swine edible tissues.[4]

  • Sample Preparation:

    • Tissue samples are homogenized and then extracted with an organic solvent mixture, such as 0.1% formic acid in acetonitrile.[4]

    • The extract is then purified using a liquid-liquid extraction step with a solvent like acetonitrile-saturated n-hexane to remove interfering substances.[4]

    • Following purification, the solvent is evaporated, and the residue is reconstituted in a solution compatible with the LC-MS/MS system, for example, a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).[4]

  • Chromatographic Conditions:

    • Column: A high-efficiency reversed-phase column is used, for example, a Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm).[4]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile is employed to separate the analyte from the matrix components.[4]

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+) is typically used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for N-demethylpromethazine.[4]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for a representative validated HPLC-UV method and the validated LC-MS/MS method for N-demethylpromethazine. This allows for a direct comparison of the capabilities of each technique.

Table 1: HPLC-UV Method Performance Characteristics (Representative Data)

ParameterPerformance
Linearity RangeTypically in the µg/mL range
Correlation Coefficient (r²)> 0.999[2][3]
Limit of Detection (LOD)~0.04 µg/mL[2][3]
Limit of Quantification (LOQ)~0.07 µg/mL[2][3]
Accuracy (Recovery)100.06% - 100.08%[2][3]
Precision (%RSD)0.29% - 0.36%[2][3]

Note: The data in Table 1 is representative of a validated HPLC-UV method for promethazine enantiomers and serves as a comparable example for a well-performing HPLC-UV analysis.

Table 2: LC-MS/MS Method Performance Characteristics for N-demethylpromethazine (Nor1PMZ) [4]

ParameterPerformance in Swine Tissues
Linearity Range0.5 µg/kg to 50 µg/kg
Correlation Coefficient (r)> 0.99
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Accuracy (Recovery)77% - 111%
Precision (%RSD)1.8% - 11%

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for HPLC-UV analysis of N-demethylpromethazine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue) Homogenization Homogenize Sample->Homogenization Extraction Extract (e.g., Acetonitrile) Homogenization->Extraction Purification Purify (LLE) Extraction->Purification Evaporation Evaporate Purification->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI+ Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of N-demethylpromethazine.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of N-demethylpromethazine depends largely on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high. While it can be used for related substances, its sensitivity and selectivity may be limiting for the analysis of low-level metabolites in complex biological matrices.

  • LC-MS/MS offers significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical studies where trace levels of metabolites need to be quantified in complex biological fluids or tissues.[5] The use of MRM provides a high degree of certainty in the identification and quantification of the analyte, minimizing the impact of matrix effects.

References

Inter-laboratory comparison of N-demethylpromethazine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of N-demethylpromethazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of validated analytical methods for the quantification of N-demethylpromethazine, a primary metabolite of the antihistamine promethazine. While no formal inter-laboratory comparison studies have been publicly identified, this document synthesizes data from single-laboratory validation studies to offer an objective comparison of the performance of various analytical techniques. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs. N-demethylpromethazine is also known by several synonyms, including Norpromethazine, DMPZ, and N-desmethylpromethazine[1][2].

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different analytical methods for the quantification of N-demethylpromethazine in various matrices. The data has been compiled from published validation studies.

Table 1: Performance of TLC-UV Spectrophotometry for N-demethylpromethazine Quantification in Biological Fluids
ParameterTLC-UV Spectrophotometry Method 1
Matrix Biological Fluids
Linearity Range Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated
Precision (%RSD) Not explicitly stated
Accuracy (% Recovery) Not explicitly stated
Reference Bunu, S. J., et al. (2020)[3]
Table 2: Performance of LC-MS/MS Methods for N-demethylpromethazine (Nor1PMZ) Quantification in Biological Tissues
ParameterLC-MS/MS Method 1LC-MS/MS Method 2
Matrix Swine Edible Tissues (muscle, liver, kidney, fat)Swine Edible Tissues (muscle, fat, kidney, and liver)
Linearity Range 0.5 µg/kg to 50 µg/kg0.5 µg/kg to 50 µg/kg
Limit of Quantitation (LOQ) 0.5 µg/kg (muscle, liver, kidney); 0.1 µg/kg (fat)0.5 µg/kg (muscle, liver, kidney); 0.1 µg/kg (fat)
Precision (%CV) 1.8% to 11%1.78% to 10.47%
Accuracy (% Recovery) 77% to 111%81.73% to 107.17%
Reference [4][5]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

Thin-Layer Chromatography (TLC) and UV-Spectrophotometry

This method was developed for the simple and cost-effective analysis of promethazine and its N-demethylated metabolites in biological fluids[3].

  • Sample Preparation:

    • A stock solution of 5mg/ml of promethazine was prepared in n-butanol.

    • Biological fluid samples were centrifuged for 30 minutes.

    • The clear supernatant was transferred to plain EDTA tubes.

  • Chromatographic Separation:

    • Details of the TLC procedure, including the stationary and mobile phases, were not fully specified in the available abstract.

  • Detection:

    • Quantification was performed using UV-spectrophotometry, though the specific wavelength was not mentioned in the abstract.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This stability-indicating LC-MS/MS method is used for the determination of promethazine and its metabolites, including N-demethylpromethazine (Nor1PMZ), in swine edible tissues[4][5].

  • Instrumentation: An HPLC system coupled with a tandem mass spectrometer.

  • Sample Preparation:

    • Tissue samples were extracted using 0.1% formic acid-acetonitrile.

    • The extract was purified with acetonitrile-saturated n-hexane.

    • After concentration by rotary evaporation, the extract was re-dissolved in a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v).

  • Chromatographic Separation:

    • Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid–water and acetonitrile.

  • Detection:

    • Quantification was performed using a triple quadrupole mass spectrometer with positive ion scanning and multiple reaction monitoring (MRM).

    • Deuterated promethazine (PMZ-d6) was used as the internal standard for N-demethylpromethazine.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Promethazine

Promethazine undergoes metabolism in the body, primarily through demethylation, to form N-demethylpromethazine.

Metabolic Conversion of Promethazine Promethazine Promethazine N_demethylpromethazine N-demethylpromethazine Promethazine->N_demethylpromethazine Demethylation

Caption: Metabolic conversion of promethazine.

General Analytical Workflow for N-demethylpromethazine Quantification

The following diagram illustrates a typical workflow for the analysis of N-demethylpromethazine in biological samples.

General Analytical Workflow Start Sample Collection (e.g., Biological Fluids, Tissues) SamplePrep Sample Preparation (Extraction, Purification, Concentration) Start->SamplePrep Analysis Analytical Separation (e.g., TLC, LC) SamplePrep->Analysis Detection Detection & Quantification (e.g., UV, MS/MS) Analysis->Detection Data Data Analysis & Reporting Detection->Data

Caption: General analytical workflow.

Cross-Validation Decision Process for Analytical Methods

This diagram outlines the logical process for selecting and validating an analytical method for N-demethylpromethazine quantification.

References

A Comparative Guide to Stability-Indicating Assay Methods for Promethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating assay methods for promethazine hydrochloride, a phenothiazine derivative widely used as a first-generation antihistamine. The objective is to offer a practical resource for selecting and implementing a suitable analytical method for quality control and stability studies of promethazine hydrochloride in bulk drug and pharmaceutical formulations. The information presented is collated from various scientific publications and focuses on High-Performance Liquid Chromatography (HPLC) as the predominant analytical technique.

Comparison of HPLC Methods

The following table summarizes the chromatographic conditions and validation parameters of different stability-indicating HPLC methods developed for the determination of promethazine hydrochloride. This allows for a side-by-side comparison of their performance characteristics.

ParameterMethod 1Method 2Method 3
Chromatographic Column C8 (150 mm x 4.6 mm, 3 µm)[1][2]C18 or C8 (150 mm x 4.6 mm, 5 µm)[3]Symmetry Shield RP8 (150 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile: 25mM Phosphate Buffer (pH 7.0) (50:50, v/v)[1][2]Acetonitrile: 25mM Potassium Dihydrogen Phosphate[3]Mobile Phase A: 3.4% Potassium Dihydrogen Phosphate (pH 7.0) with Methanol and Acetonitrile. Mobile Phase B: Acetonitrile and Methanol (60:40)[5]
Flow Rate 1.0 mL/min[1][2][6]1.0 mL/min[4]1.0 mL/min[4]
Detection Wavelength 249 nm[1][2]254 nm[4]254 nm[4]
Retention Time ~7.78 min[2]~7-8 min[3]Not Specified
Linearity Range Not SpecifiedNot SpecifiedLOQ to 150% of impurity concentration[4]
Accuracy (% Recovery) Not SpecifiedNot SpecifiedNot Specified
Precision (RSD %) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key experiments involved in the validation of a stability-indicating assay for promethazine hydrochloride are provided below. These protocols are based on established methods and ICH guidelines.[1][3]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3]

  • Acid Hydrolysis: A solution of promethazine hydrochloride (e.g., 100 µg/mL) is mixed with an equal volume of 5N HCl and kept at room temperature for 30 minutes. The solution is then neutralized with 5N NaOH before analysis.[3]

  • Base Hydrolysis: An equal volume of 5N NaOH is added to the drug solution and left at room temperature for 30 minutes. Neutralization is performed with 5N HCl prior to injection.[3]

  • Oxidative Degradation: The drug solution is treated with 30% hydrogen peroxide (H₂O₂) and stored at room temperature for a specified period (e.g., 15 minutes).[4][7]

  • Thermal Degradation: The solid drug substance or its solution is exposed to dry heat (e.g., in an oven) at a specific temperature for a defined duration.

  • Photolytic Degradation: The drug solution is exposed to UV light to assess its photosensitivity.

Chromatographic System and Conditions

The following represents a typical HPLC setup for the analysis of promethazine hydrochloride.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is utilized.[3]

  • Column: A C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile and a buffer solution (e.g., 25mM potassium dihydrogen phosphate) is frequently employed.[3] The pH of the buffer can be adjusted to optimize separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4][6]

  • Detection: UV detection is performed at a wavelength where promethazine hydrochloride exhibits significant absorbance, such as 249 nm or 254 nm.[1][4]

Method Validation

The analytical method is validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][3]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is demonstrated. This is typically achieved through forced degradation studies where the promethazine peak should be well-resolved from any degradation product peaks.[1][2]

  • Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. This is assessed by analyzing a series of dilutions of the standard solution.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the validation of a stability-indicating assay for promethazine hydrochloride.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis prep_std Prepare Promethazine HCl Reference Standard hplc_system HPLC System (C8/C18 Column, UV Detector) prep_std->hplc_system prep_sample Prepare Sample Solution acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidative Oxidative Degradation prep_sample->oxidative thermal Thermal Degradation prep_sample->thermal photo Photolytic Degradation prep_sample->photo prep_sample->hplc_system acid->hplc_system base->hplc_system oxidative->hplc_system thermal->hplc_system photo->hplc_system chromatography Run Chromatogram hplc_system->chromatography specificity Specificity chromatography->specificity linearity Linearity chromatography->linearity accuracy Accuracy chromatography->accuracy precision Precision chromatography->precision lod_loq LOD & LOQ chromatography->lod_loq

Caption: Workflow for validation of a stability-indicating HPLC method.

References

Comparative Analysis of N-demethylpromethazine Levels in Different Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-demethylpromethazine levels in various biological matrices, drawing upon data from published experimental studies. N-demethylpromethazine, a primary metabolite of the first-generation antihistamine promethazine, is of significant interest in pharmacokinetic, toxicological, and forensic research. Understanding its distribution and concentration in different biological samples is crucial for accurate interpretation of analytical results.

This document summarizes quantitative data, details experimental protocols for analysis in different matrices, and presents a generalized workflow for the determination of N-demethylpromethazine. It is important to note that the presented data is compiled from different studies involving various species and analytical methodologies. Therefore, direct comparison of absolute concentrations across different studies should be approached with caution.

Data Presentation: Quantitative Analysis of N-demethylpromethazine

The following table summarizes the key quantitative parameters for the analysis of N-demethylpromethazine in various biological matrices as reported in the cited literature.

Biological MatrixSpeciesAnalyte Name UsedMethodLower Limit of Quantification (LLOQ)Linear RangeReference
Swine Tissues
MuscleSwineNor1PMZLC-MS/MS0.5 µg/kg0.5 - 50 µg/kg[1]
LiverSwineNor1PMZLC-MS/MS0.5 µg/kg0.5 - 50 µg/kg[1]
KidneySwineNor1PMZLC-MS/MS0.5 µg/kg0.5 - 50 µg/kg[1]
FatSwineNor1PMZLC-MS/MS0.1 µg/kg0.1 - 50 µg/kg[1]
Human Fluids
UrineHumanmonodesmethyl promethazineOn-line SPE-LC2.50 ng/mL2.5 - 1400 ng/mL[2]
PlasmaHumanN-desmethylpromethazine (DMPMZ)CE-ECLNot explicitly stated0.05 - 5.0 µg/mL

Note: Nor1PMZ, monodesmethyl promethazine, and N-desmethylpromethazine (DMPMZ) all refer to N-demethylpromethazine. The different terminologies are used as they appear in the source literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Analysis of N-demethylpromethazine in Swine Tissues by LC-MS/MS[1]
  • Sample Preparation:

    • Homogenize 5 g of tissue sample (muscle, liver, kidney, or fat).

    • Extract the sample with 0.1% formic acid in acetonitrile.

    • Purify the extract using acetonitrile-saturated n-hexane to remove lipids.

    • Concentrate the extract by rotary evaporation.

    • Re-dissolve the residue in a mixture of 0.1% formic acid-water and acetonitrile (80:20, v/v).

  • LC-MS/MS Analysis:

    • Chromatographic Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Ionization Mode: Positive ion scanning.

    • Detection: Multiple reaction monitoring (MRM).

    • Internal Standard: Deuterated promethazine (PMZ-d6) for quantification of N-demethylpromethazine (Nor1PMZ).

  • Validation Parameters:

    • Limit of Detection (LOD): 0.1 µg/kg for muscle, liver, and kidney; 0.05 µg/kg for fat.

    • Limit of Quantification (LOQ): 0.5 µg/kg for muscle, liver, and kidney; 0.1 µg/kg for fat.

    • Linearity: 0.5 - 50 µg/kg for muscle, liver, and kidney; 0.1 - 50 µg/kg for fat, with a correlation coefficient (r) greater than 0.99.

    • Average Recoveries: 77% to 111%.

    • Precision: 1.8% to 11%.

Analysis of N-demethylpromethazine in Human Urine by On-line Solid-Phase Extraction and Column-Switching HPLC[2]
  • Sample Preparation:

    • Direct injection of urine samples into the on-line solid-phase extraction (SPE) system.

  • On-line SPE and HPLC Analysis:

    • Extraction Column: Used for the purification of N-demethylpromethazine and other metabolites from the urine matrix.

    • Washing Step: The extraction column is flushed with a gradient elution to remove extraneous matrix interference.

    • Elution: The analytes of interest are eluted from the SPE column onto an analytical column using a mobile phase with greater solvent strength for further chromatographic separation.

  • Validation Parameters:

    • Lower Limit of Quantification (LLOQ): 2.50 ng/mL for monodesmethyl promethazine.

    • Linear Range: 2.5 - 1400 ng/mL.

    • Accuracy: Within ±11.8% in bias.

    • Intra- and Inter-assay Precision: Not greater than 5.5% C.V.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the analysis of N-demethylpromethazine in biological matrices.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Reporting Sample Biological Matrix (Blood, Urine, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization Extraction Extraction (e.g., LLE, SPE) Sample->Extraction for fluids Homogenization->Extraction Purification Purification / Cleanup Extraction->Purification Concentration Concentration Purification->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation Reporting Reporting of Results Validation->Reporting

Caption: Generalized workflow for N-demethylpromethazine analysis.

References

Evaluating the Enantioselective Toxicity of N-demethylpromethazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective toxicity of N-demethylpromethazine (DMPMZ), a primary metabolite of the chiral antihistamine promethazine (PMZ). Understanding the differential toxicological profiles of drug enantiomers and their metabolites is critical for accurate risk assessment and the development of safer pharmaceuticals. This document summarizes the available experimental data, details relevant methodologies, and visualizes key processes to facilitate further research in this area.

Executive Summary

Promethazine, a widely used phenothiazine derivative, is metabolized in the liver to several compounds, including the chiral metabolite N-demethylpromethazine.[1][2][3] Recent studies have begun to shed light on the enantioselective toxicity of both the parent drug and its metabolites, revealing significant differences between the R- and S-enantiomers. Evidence suggests a metabolic bioactivation of promethazine to the more cytotoxic N-demethylpromethazine.[4][[“]] Notably, the enantioselectivity observed in the parent compound, where (R)-promethazine is more toxic than (S)-promethazine, underscores the importance of evaluating the individual enantiomers of its metabolites.[4][6] This guide focuses on the current understanding of the enantioselective toxicity of N-demethylpromethazine, highlighting key findings and existing knowledge gaps.

Data Presentation: Comparative Toxicity

While direct comparative data for the individual enantiomers of N-demethylpromethazine is still emerging, the following table summarizes the key cytotoxicity findings for racemic N-demethylpromethazine in comparison to its parent compound, promethazine, based on studies using differentiated human neuroblastoma SH-SY5Y cells.

CompoundEnantiomeric FormCell LineKey FindingReference
N-demethylpromethazine Racemic ((R,S)-)Differentiated SH-SY5YSignificantly higher cytotoxicity compared to (R,S)-Promethazine.[4][[“]]
Promethazine Racemic ((R,S)-)Differentiated SH-SY5YLess cytotoxic than its metabolite, (R,S)-N-demethylpromethazine.[4][[“]]
Promethazine (R)- EnantiomerDifferentiated SH-SY5YSignificantly more cytotoxic than the (S)-enantiomer.[4]
Promethazine (S)- EnantiomerDifferentiated SH-SY5YLess cytotoxic than the (R)-enantiomer.[4]
N-demethylpromethazine EnantiomersDaphnia magnaNo significant toxicity observed for either enantiomer at concentrations > 4 mg L⁻¹.[1][2]

Note: Specific IC50 values for the individual enantiomers of N-demethylpromethazine from the pivotal SH-SY5Y cell study are not yet publicly available. The data from Daphnia magna suggests that the enantioselective toxicity may be species- and cell-type specific.

Experimental Protocols

The evaluation of enantioselective cytotoxicity typically involves the following key experimental stages.

Enantiomer Separation and Purification

The initial and critical step is the resolution of the racemic mixture of N-demethylpromethazine into its individual (R)- and (S)-enantiomers. A common technique employed is chiral semi-preparative high-performance liquid chromatography (HPLC).

  • Column: An amylose-based chiral stationary phase, such as amylose tris-3,5-dimethylphenylcarbamate, is often used.[4]

  • Mobile Phase: A suitable solvent system is selected to achieve optimal separation.

  • Detection: An optical rotation detector in-line with a UV detector can be used to identify and collect the separated enantiomers.[4]

  • Purity Assessment: The enantiomeric purity of the collected fractions is then determined using an analytical chiral HPLC column.[4]

Cell Culture and Differentiation

The human neuroblastoma cell line, SH-SY5Y, is a well-established model for neurotoxicity studies.

  • Cell Line: SH-SY5Y cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Differentiation: To obtain a more neuron-like phenotype, cells are often differentiated using agents like retinoic acid. This process promotes the development of neurites and the expression of neuronal markers.

Cytotoxicity Assessment

Multiple assays can be employed to quantify the cytotoxic effects of the individual enantiomers. A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Differentiated SH-SY5Y cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Cells are exposed to a range of concentrations of the (R)- and (S)-enantiomers of N-demethylpromethazine, as well as the racemic mixture and a vehicle control.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • The MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Enantiomer Preparation cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assay racemic Racemic N-demethylpromethazine chiral_hplc Chiral Semi-Preparative HPLC racemic->chiral_hplc r_enantiomer (R)-N-demethylpromethazine chiral_hplc->r_enantiomer s_enantiomer (S)-N-demethylpromethazine chiral_hplc->s_enantiomer purity Enantiomeric Purity Assessment (Analytical HPLC) r_enantiomer->purity s_enantiomer->purity seeding Cell Seeding (96-well plate) purity->seeding shsy5y SH-SY5Y Cells differentiation Differentiation (e.g., with Retinoic Acid) shsy5y->differentiation diff_cells Differentiated Neuron-like Cells differentiation->diff_cells diff_cells->seeding treatment Treatment with Enantiomers & Controls seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis

Experimental workflow for evaluating enantioselective cytotoxicity.

Postulated Signaling Pathways in Cytotoxicity

While the precise signaling pathways for N-demethylpromethazine's enantioselective toxicity are yet to be elucidated, the known neurotoxic effects of related phenothiazines suggest the involvement of pathways related to oxidative stress and apoptosis. The following diagram presents a hypothetical model of potential mechanisms.

signaling_pathway cluster_enantiomers N-demethylpromethazine Enantiomers cluster_cellular_effects Cellular Effects R_DMPMZ R-DMPMZ ROS ↑ Reactive Oxygen Species (Oxidative Stress) R_DMPMZ->ROS More Potent Induction S_DMPMZ S-DMPMZ S_DMPMZ->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Analysis of UV and Fluorescence Detection for Promethazine Metabolites in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on selecting the optimal detection method for the analysis of promethazine and its metabolites.

In the analytical landscape of pharmaceutical research and development, the accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Promethazine, a first-generation antihistamine, undergoes extensive metabolism, primarily yielding promethazine sulfoxide and N-desmethylpromethazine.[1][2] The choice of analytical technique for the detection of these metabolites is critical. This guide provides a comprehensive comparison of two common HPLC detection methods: Ultraviolet (UV) and Fluorescence (FL) detection, supported by experimental data and protocols to aid researchers in making informed decisions.

Performance Comparison: UV vs. Fluorescence Detection

The selection between UV and fluorescence detection hinges on the specific requirements of the assay, including sensitivity, selectivity, and the chemical nature of the analytes. While UV detection is a robust and widely applicable technique, fluorescence detection offers significant advantages in terms of sensitivity and specificity for compounds that fluoresce.

ParameterUV DetectionFluorescence DetectionKey Considerations
Limit of Detection (LOD) 10 ng/mL[3]0.1 ng/mL (with post-column derivatization)[3]Fluorescence detection is significantly more sensitive, making it suitable for trace-level analysis of metabolites in biological matrices.
Limit of Quantification (LOQ) 2.5 ng/mL (for promethazine)[3]Not explicitly stated in reviewed sourcesThe lower LOQ of fluorescence detection allows for more accurate quantification of low-concentration metabolites.
Selectivity ModerateHighFluorescence is inherently more selective as fewer compounds fluoresce, reducing the likelihood of interference from co-eluting compounds.
Instrumentation Standard on most HPLC systemsRequires a dedicated fluorescence detectorThe accessibility and lower cost of UV detectors make them a common choice for routine analysis.
Method Complexity Generally straightforwardMay require method development to optimize excitation and emission wavelengths or involve post-column derivatization to induce fluorescence.[3]The added complexity of fluorescence methods can be justified by the need for higher sensitivity.

Experimental Protocols

The following are representative experimental protocols for the analysis of promethazine and its metabolites using HPLC with UV and fluorescence detection.

HPLC-UV Method

This method is suitable for the quantification of promethazine and its primary metabolites in various samples.[1]

  • Instrumentation: An HPLC system equipped with a variable wavelength UV detector is used.[4]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed for separation.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM NaH2PO4, pH 2.5) in a ratio of 35:65 (v/v).[5]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[6]

  • Detection: UV detection is performed at a wavelength of 254 nm, which is suitable for phenothiazine compounds.[1][3][6][7]

  • Injection Volume: A typical injection volume is 10-20 µL.[1]

HPLC-Fluorescence Method

This method, particularly when coupled with a post-column photochemical reaction, offers enhanced sensitivity for the detection of phenothiazines.[3]

  • Instrumentation: An HPLC system equipped with a fluorescence detector and a post-column photochemical reactor.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: Specific mobile phase compositions will depend on the exact metabolites being analyzed and the column chemistry.

  • Post-Column Reaction: The column eluent is passed through a photochemical reactor where the analytes are irradiated with UV light to induce fluorescence.

  • Detection: The fluorescence detector is set to appropriate excitation and emission wavelengths for the fluorescent derivatives.

Signaling Pathways and Experimental Workflow

To understand the context of metabolite analysis, it is useful to consider the metabolic pathway of promethazine.

cluster_0 Promethazine Metabolism Promethazine Promethazine CYP2D6 CYP2D6 Promethazine->CYP2D6 Hepatic Metabolism Promethazine_Sulfoxide Promethazine_Sulfoxide N-Desmethylpromethazine N-Desmethylpromethazine CYP2D6->Promethazine_Sulfoxide Sulfoxidation CYP2D6->N-Desmethylpromethazine N-Demethylation

Caption: Primary metabolic pathways of promethazine in the liver.

The following diagram illustrates a typical experimental workflow for comparing UV and fluorescence detection methods.

cluster_1 Experimental Workflow Sample_Preparation Sample Preparation (e.g., Plasma, Microsomes) HPLC_Separation HPLC Separation Sample_Preparation->HPLC_Separation UV_Detection UV Detection (254 nm) HPLC_Separation->UV_Detection Split Eluent Fluorescence_Detection Fluorescence Detection (with post-column derivatization) HPLC_Separation->Fluorescence_Detection Split Eluent Data_Analysis Data Analysis and Comparison (LOD, LOQ, Linearity) UV_Detection->Data_Analysis Fluorescence_Detection->Data_Analysis

Caption: Workflow for comparing UV and fluorescence detection of metabolites.

Conclusion

Both UV and fluorescence detection are valuable techniques for the analysis of promethazine and its metabolites.

  • UV detection is a robust, reliable, and readily available method suitable for routine analysis where high sensitivity is not the primary concern. Its broad applicability to phenothiazine compounds makes it a workhorse in many analytical laboratories.

  • Fluorescence detection , especially when enhanced by post-column derivatization, offers superior sensitivity and selectivity. This makes it the method of choice for applications requiring the detection of trace levels of metabolites, such as in pharmacokinetic studies with low dosage or in complex biological matrices where interference is a concern.

Ultimately, the choice between these two detection methods should be guided by the specific analytical needs of the study, balancing the required sensitivity and selectivity with the available instrumentation and method development resources.

References

Assessment of different internal standards for N-demethylpromethazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-demethylpromethazine, a primary metabolite of the widely used antihistamine and antiemetic drug promethazine, is crucial in pharmacokinetic, toxicological, and clinical studies. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variations that may occur.[1]

This guide provides an objective comparison of different internal standards for the analysis of N-demethylpromethazine, supported by experimental data from published literature. We will delve into the performance of two main categories of internal standards: stable isotope-labeled (deuterated) standards and structural analogues.

Types of Internal Standards

The two primary types of internal standards employed in the bioanalysis of N-demethylpromethazine are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds that are chemically identical to the analyte but have one or more atoms replaced by a heavier stable isotope, such as deuterium (²H or D). For N-demethylpromethazine analysis, deuterated promethazine (e.g., Promethazine-d6) is a commonly used SIL-IS.[2][3][4][5] Due to their near-identical physicochemical properties, SIL-IS co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, making them the gold standard for quantitative bioanalysis.[6][7][8][9]

  • Structural Analogue Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. Examples used in the broader analysis of promethazine and its metabolites include Pericyazine, Metronidazole, and Trifluphenazine.[2][10][11][12][13] While more readily available and often less expensive than SIL-IS, their chromatographic and ionization behaviors may not perfectly match those of the analyte, which can sometimes lead to less accurate quantification.[8]

Performance Comparison

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of an analytical method. The following sections and tables summarize the performance of different internal standards based on data from various studies.

Deuterated Internal Standard: Promethazine-d6

A study by Li et al. (2023) utilized deuterated promethazine (PMZ-d6) as an internal standard for the quantification of N-demethylpromethazine (referred to as Nor1PMZ) in various swine tissues.[2][3][4][5] The data from this study highlights the excellent performance of a SIL-IS.

Table 1: Performance Data for N-demethylpromethazine (Nor1PMZ) Analysis using Promethazine-d6 as Internal Standard [2][3][4][5]

ParameterMuscleLiverKidneyFat
Recovery (%) 77 - 11177 - 11177 - 11177 - 111
Precision (RSD, %) 1.8 - 111.8 - 111.8 - 111.8 - 11
Linearity (r) > 0.99> 0.99> 0.99> 0.99
LOD (µg/kg) 0.10.10.10.05
LOQ (µg/kg) 0.50.50.50.1

Data extracted from a study on promethazine and its metabolites in swine tissues. The reported recovery and precision values were for all analytes in the study, including Nor1PMZ.

Structural Analogue Internal Standards

While specific quantitative data for the performance of structural analogues solely for N-demethylpromethazine analysis is less consolidated in the literature, we can infer their utility from studies on the parent drug, promethazine, and its other metabolites.

  • Pericyazine: This phenothiazine derivative was used as an internal standard in the HPLC analysis of promethazine and its major metabolites (including desmonomethyl promethazine) in postmortem specimens.[10][11] The method was successfully applied to determine the compounds in fatal poisoning cases, suggesting its suitability for complex matrices.

  • Metronidazole: In a pharmacokinetic study of promethazine and its metabolite promethazine sulfoxide (PMZSO) in rat plasma, metronidazole was employed as the internal standard.[13] The study reported acceptable recovery and matrix effect values for both promethazine and PMZSO, indicating that a well-chosen structural analogue can perform adequately.[13]

Table 2: General Performance of a Structural Analogue (Metronidazole) for Promethazine and its Metabolite (PMZSO) [13]

AnalyteRecovery (%)Matrix Effect (%)
Promethazine (PMZ)84.50 - 89.81102.37 - 104.36
Promethazine Sulfoxide (PMZSO)96.70 - 100.44121.56 - 122.80

This data is for promethazine and its sulfoxide metabolite, not N-demethylpromethazine, but serves as an example of the performance of a structural analogue internal standard in a similar analytical context.

Experimental Protocols

Below are detailed methodologies from the cited literature for the analysis of N-demethylpromethazine and related compounds.

Method 1: LC-MS/MS Analysis of N-demethylpromethazine using Promethazine-d6 Internal Standard [2][3][4][5]

  • Sample Preparation:

    • Homogenize 5.0 g of tissue sample.

    • Spike with 100 µL of Promethazine-d6 internal standard working solution (1 µg/mL).

    • Add 10 mL of 0.1% formic acid in acetonitrile, vortex for 1 minute, and shake for 10 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction step.

    • Combine the supernatants and evaporate to dryness under nitrogen.

    • Re-dissolve the residue in 1 mL of 0.1% formic acid-water and acetonitrile (80:20, v/v).

    • Filter through a 0.22 µm membrane before injection.

  • Liquid Chromatography:

    • Column: Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)

    • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile

    • Gradient: Not specified in detail in the abstract.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry (Tandem MS):

    • Ionization: Positive Ion Electrospray (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-demethylpromethazine (Nor1PMZ): Precursor ion m/z 271.3; Product ions m/z 197.9 (quantitative) and 240.3 (qualitative)

      • Promethazine-d6 (PMZ-d6): Precursor ion m/z 291.3; Product ions m/z 92 (quantitative) and 240.3 (qualitative)

Method 2: HPLC Analysis of Promethazine and Metabolites using Pericyazine Internal Standard [10][11]

  • Sample Preparation:

    • Enzymatic digestion of tissue homogenates.

    • Single micro-extraction with ethyl acetate.

  • Liquid Chromatography:

    • Column: µ-Bondapak-CN silica column

    • Mobile Phase: Methanol, water, and n-octylamine (adjusted to pH 8)

  • Detection:

    • The specific detector is not detailed in the abstract, but likely a UV detector given the era of the publication.

Visualizations

internal_standard_selection start Start: Need for N-demethylpromethazine quantification decision_sil Is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., PMZ-d6) available? start->decision_sil use_sil Use SIL-IS (Preferred Method) decision_sil->use_sil Yes decision_analogue Is a suitable Structural Analogue (e.g., Pericyazine, Metronidazole) available? decision_sil->decision_analogue No advantages_sil Advantages: - High accuracy and precision - Compensates for matrix effects - Co-elutes with analyte use_sil->advantages_sil end End: Method Development use_sil->end use_analogue Use Structural Analogue decision_analogue->use_analogue Yes no_is Re-evaluate analytical strategy (e.g., standard addition, matrix-matched calibrants) decision_analogue->no_is No considerations_analogue Considerations: - Lower cost and wider availability - May have different chromatographic and  ionization behavior - Requires thorough method validation use_analogue->considerations_analogue use_analogue->end no_is->end

Caption: Decision workflow for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with Internal Standard (SIL or Structural Analogue) sample->spike extraction Extraction (e.g., LLE, SPE) spike->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integration->ratio quantification Quantification using Calibration Curve ratio->quantification result Final Concentration quantification->result

Caption: A typical bioanalytical workflow.

Conclusion

For the highest level of accuracy and precision in the analysis of N-demethylpromethazine, a stable isotope-labeled internal standard such as deuterated promethazine (PMZ-d6) is the recommended choice.[1][8] The experimental data demonstrates its ability to provide reliable quantification across various biological matrices.[2][3][4][5]

However, when a SIL-IS is not available or is cost-prohibitive, a carefully selected structural analogue can be a viable alternative. The key to the successful use of a structural analogue is rigorous method validation to ensure that it adequately compensates for analytical variability. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints.

References

Comparative Guide to Linearity and Range Determination for N-demethylpromethazine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of N-demethylpromethazine, a primary metabolite of promethazine. The selection of a robust and validated analytical method is critical for accurate quantification in pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical formulations. This document focuses on the linearity and range of different analytical techniques, providing supporting experimental data where available.

Data Presentation: Quantitative Performance of Analytical Methods

The performance of an analytical method is defined by several key parameters. For quantitative assays, linearity and range are fundamental to ensure accurate results. Below is a summary of the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-demethylpromethazine. Currently, detailed validation data for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) specifically for N-demethylpromethazine are not as readily available in published literature.

Performance CharacteristicMethod: LC-MS/MS[1][2][3]Method: HPLC-UVMethod: GC-MS
Analyte N-demethylpromethazine (Nor1PMZ)N/AN/A
Linear Range 0.5 µg/kg to 50 µg/kgData not availableData not available
Correlation Coefficient (r) > 0.99Data not availableData not available
Limit of Quantification (LOQ) 0.5 µg/kg (in swine muscle, liver, kidney)Data not availableData not available
Limit of Detection (LOD) 0.1 µg/kg (in swine muscle, liver, kidney)Data not availableData not available

N/A: Not Available. Specific validation data for the linearity and range of HPLC-UV and GC-MS assays for N-demethylpromethazine were not found in the reviewed literature. While these techniques are used for the analysis of promethazine and its impurities, specific performance characteristics for N-demethylpromethazine are not detailed.[4]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of analytical assays. The following section outlines the experimental protocol for the LC-MS/MS method, for which comprehensive data is available.

LC-MS/MS Method for N-demethylpromethazine Quantification in Swine Edible Tissues[1][2][3]

This method was developed and validated for the determination of promethazine (PMZ) and its metabolites, including N-demethylpromethazine (Nor1PMZ), in swine muscle, liver, kidney, and fat.

1. Sample Preparation:

  • Homogenization: Weigh 5 g (± 0.1 g) of the tissue sample into a 50 mL centrifuge tube.

  • Internal Standard: Add 100 µL of a 1 µg/mL deuterated promethazine (PMZ-d6) internal standard solution.

  • Extraction: Add 10 mL of 0.1% formic acid in acetonitrile. Homogenize for 1 minute, then sonicate for 10 minutes. Centrifuge at 8000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new 50 mL centrifuge tube.

  • Re-extraction: Add another 10 mL of 0.1% formic acid in acetonitrile to the residue, vortex for 1 minute, and centrifuge at 8000 rpm for 10 minutes.

  • Combine Supernatants: Combine the two supernatants.

  • Purification: Add 10 mL of acetonitrile-saturated n-hexane, vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes.

  • Evaporation: Transfer the lower layer to a 10 mL centrifuge tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in 1 mL of a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v). Vortex for 30 seconds and filter through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 μm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Linearity and Range Determination Protocol:

  • Calibration Standards: Prepare a series of calibration standards by spiking blank tissue homogenates with known concentrations of N-demethylpromethazine standard solution. The concentrations should span the expected range of the samples. For the cited method, the range was 0.5 µg/kg to 50 µg/kg.

  • Analysis: Analyze the calibration standards using the validated LC-MS/MS method.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Linear Regression: Perform a linear regression analysis on the calibration curve data. The linearity is acceptable if the correlation coefficient (r) is typically ≥ 0.99.

  • Range: The range of the assay is the interval between the upper and lower concentrations of the analyte in the calibration standards that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

Mandatory Visualization

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for N-demethylpromethazine.

G cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Evaluation prep_stock Prepare Stock Solution of N-demethylpromethazine prep_cal Prepare Calibration Standards (Spiking Blank Matrix) prep_stock->prep_cal sample_prep Sample Preparation (Extraction & Cleanup) prep_cal->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Area Ratio Calculation lcms_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve lin_reg Linear Regression Analysis cal_curve->lin_reg range_det Determine Linearity and Range lin_reg->range_det

References

Safety Operating Guide

Safe Disposal of rac N-Demethyl Promethazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of rac N-Demethyl Promethazine Hydrochloride, a metabolite of promethazine. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These characteristics are important for understanding its behavior and potential environmental impact.

PropertyValue
Molecular Formula C₁₆H₁₉ClN₂S[1]
Molecular Weight 306.9 g/mol [1]
Appearance White solid
Melting Point 230-232°C (decomposes)[2]
Solubility Sparingly soluble in DMSO and Ethanol[3]
CAS Number 60113-77-1[1][2][3][4]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[5]

  • H318: Causes serious eye damage.[5]

  • H411: Toxic to aquatic life with long lasting effects.[5][6]

The GHS pictogram associated with this substance is a Warning.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on standard practices for hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix this compound with other waste streams.[5]
  • Keep the compound in its original container if possible.[5] If the original container is not available, use a clearly labeled, sealed container suitable for hazardous waste.

3. Labeling:

  • Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

4. Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.
  • The storage area should be cool and well-ventilated.[7]

5. Disposal:

  • Dispose of the contents and container through an approved waste disposal plant.[5][8]
  • All disposal activities must be in accordance with federal, state, and local environmental control regulations.[5][7] Do not pour this chemical down the drain or dispose of it in regular trash.[5][6]

6. Decontamination:

  • Thoroughly clean any surfaces or equipment that may have come into contact with the chemical. Wash hands thoroughly after handling.[5]

Emergency Procedures

  • Spills: In the event of a spill, avoid generating dust.[5] Take up the material dry and place it in a suitable container for disposal.[5] Ensure adequate ventilation.[5]

  • Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[5]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[5]

    • Inhalation: Move the person to fresh air.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: rac N-Demethyl Promethazine Hydrochloride for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the chemical in its original container? B->C D Place in a labeled, sealed, compatible waste container C->D No E Ensure original container is sealed and properly labeled C->E Yes F Store in designated hazardous waste accumulation area D->F E->F G Arrange for pickup by approved hazardous waste contractor F->G H Document waste for institutional records G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling rac N-Demethyl Promethazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling rac N-Demethyl Promethazine Hydrochloride in a laboratory setting. The following procedures are based on information for the closely related parent compound, Promethazine Hydrochloride, and general laboratory safety protocols. It is essential to conduct a site-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel. The minimum required PPE for handling this compound is outlined below.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact. For prolonged handling or in case of spills, double-gloving or using thicker, chemical-resistant gloves is recommended.[1][2]
Eye and Face Protection Safety glasses with side shields or GogglesSafety glasses with side shields are the minimum requirement.[1][2] Chemical splash goggles should be worn when there is a potential for splashing.[2] A face shield, in addition to safety glasses or goggles, is required when handling large quantities or when there is a significant splash hazard.[1][3]
Body Protection Laboratory coatA lab coat should be worn to protect clothing and skin from potential splashes and spills.[3] For handling pyrophoric liquids, a fire-resistant lab coat over 100% cotton clothing is required.[2]
Respiratory Protection Respirator (if necessary)A risk assessment should determine the need for respiratory protection. A respirator may be required if working with the compound in a poorly ventilated area or if there is a risk of generating dust or aerosols.[3][4]
Foot Protection Closed-toe shoesClosed-toe shoes are required to protect feet from spills and falling objects.[3]

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for Promethazine Hydrochloride before starting any work.[5]

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.[4][6]

  • Weighing and Transferring:

    • Handle the solid compound carefully to minimize dust generation.

    • Use appropriate tools (e.g., spatula, weighing paper) for transfers.

    • Close the container tightly after use.[5]

  • Solution Preparation:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Be aware of the compound's solubility characteristics. It is a white to faint yellow crystalline powder that is very soluble in water.[7]

  • General Practices:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[8]

    • Do not eat, drink, or smoke in the laboratory.[5][9]

    • Wash hands thoroughly after handling the compound.[4][5]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

  • Spills: For small spills, dampen the material with water to prevent dusting and sweep it up into a suitable container for disposal.[8] For large spills, evacuate the area and alert emergency responders.[4][8]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.[4]

  • Disposal Method: Dispose of the chemical waste as hazardous waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain or in the regular trash.

  • Container Disposal: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[8]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Work Area (Fume Hood) prep3->prep4 handling1 Weigh Solid Compound prep4->handling1 handling2 Prepare Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 cleanup2 Collect and Label Waste cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3 cleanup4 Remove and Dispose of PPE cleanup3->cleanup4 cleanup5 Wash Hands Thoroughly cleanup4->cleanup5

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。